Bodipy-C12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C27H35BF2N2O |
|---|---|
Molekulargewicht |
452.4 g/mol |
IUPAC-Name |
8-(4-dodecoxyphenyl)-2,2-difluoro-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C27H35BF2N2O/c1-2-3-4-5-6-7-8-9-10-11-22-33-24-18-16-23(17-19-24)27-25-14-12-20-31(25)28(29,30)32-21-13-15-26(27)32/h12-21H,2-11,22H2,1H3 |
InChI-Schlüssel |
VOHGLENAYNIHDK-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide to the Photophysical Properties of BODIPY-C12 Fluorophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
The boron-dipyrromethene (BODIPY) dye, functionalized with a 12-carbon alkyl chain (BODIPY-C12), has emerged as a powerful fluorescent probe in biological research. Its exceptional photophysical characteristics, including high fluorescence quantum yield, photostability, and sharp emission spectra, make it an invaluable tool for cellular imaging and analysis. The C12 hydrophobic tail facilitates its incorporation into lipid-rich environments, enabling the visualization and tracking of lipids, lipid droplets, and other cellular structures. This technical guide provides a comprehensive overview of the core photophysical properties of this compound, detailed experimental protocols for its application and characterization, and visual representations of relevant biological pathways and experimental workflows.
Core Photophysical Properties of this compound
The utility of this compound as a fluorophore is defined by its distinct photophysical parameters. These properties, while generally robust, can be influenced by the local microenvironment, a feature that can be exploited for sensing applications.
Spectral Properties
This compound exhibits strong absorption in the blue-green region of the visible spectrum and emits a bright green fluorescence. The exact absorption (λ_abs_) and emission (λ_em_) maxima can vary slightly depending on the solvent polarity.
| Property | Wavelength (nm) | Reference(s) |
| Maximum Excitation (Ex) | ~480 - 500 nm | [1][2] |
| Maximum Emission (Em) | ~508 - 510 nm | [1][2] |
| Variant: BODIPY 558/568 C12 | ||
| Maximum Excitation (Ex) | 558 nm | [3] |
| Maximum Emission (Em) | 568 nm | [3] |
Quantum Yield and Fluorescence Lifetime
BODIPY dyes are renowned for their high fluorescence quantum yields (Φ_F_), often approaching 1.0. This high efficiency of converting absorbed photons into emitted fluorescence contributes to their brightness. The fluorescence lifetime (τ) of this compound is another critical parameter, which is notably sensitive to the viscosity of its environment. This property makes it a valuable tool for probing the microviscosity of cellular compartments.
The fluorescence lifetime of this compound increases with the viscosity of its environment. For instance, in methanol (B129727) (viscosity ~0.6 cP), the lifetime is around 300 picoseconds, while in a highly viscous medium like 95% glycerol (B35011) (viscosity ~950 cP), it increases to 3.4 nanoseconds.[4] This relationship is described by the Förster-Hoffmann equation.
| Property | Value | Conditions | Reference(s) |
| Fluorescence Quantum Yield (Φ_F_) | High (often approaching 1.0) | In various solvents | [1][2] |
| Fluorescence Lifetime (τ) | ~300 ps - 3.4 ns | Dependent on solvent viscosity | [4] |
| Unsubstituted BODIPY: 7.2 ns | General reference for the core structure | [5] |
Experimental Protocols
I. Measurement of Photophysical Properties
A. Quantum Yield Determination (Comparative Method)
This protocol outlines the determination of the fluorescence quantum yield of this compound relative to a well-characterized standard.
-
Standard Selection: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with this compound. Fluorescein in 0.1 M NaOH (Φ_F_ = 0.95) is a common choice.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a high-purity spectroscopic grade solvent (e.g., DMSO).
-
Prepare a series of dilutions of both the this compound and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, record the absorbance spectra of all prepared solutions.
-
Determine the absorbance at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, exciting at the same wavelength used for absorbance measurements.
-
Ensure identical experimental settings (e.g., slit widths, detector voltage) for both the sample and standard measurements.
-
-
Data Analysis:
-
Integrate the area under the emission curves for both the this compound and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
The quantum yield of this compound (Φ_F_ (sample)) can be calculated using the following equation: Φ_F_ (sample) = Φ_F_ (standard) × (Gradient_sample_ / Gradient_standard_) × (n_sample_^2 / n_standard_^2) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'n' is the refractive index of the solvent.
-
B. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
This protocol describes the measurement of the fluorescence lifetime of this compound using a TCSPC system.
-
Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., picosecond laser diode), a sample holder, a sensitive photodetector (e.g., single-photon avalanche diode - SPAD), and timing electronics.
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest. The concentration should be low enough to avoid aggregation and re-absorption effects.
-
-
Instrument Response Function (IRF) Measurement:
-
Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. This accounts for the temporal spread of the excitation pulse and the detector response.
-
-
Fluorescence Decay Measurement:
-
Excite the this compound sample with the pulsed light source at the appropriate wavelength.
-
Collect the emitted photons at the emission maximum.
-
The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each photon at the detector, building up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
-
Data Analysis:
-
The measured fluorescence decay curve is a convolution of the true fluorescence decay and the IRF.
-
Use deconvolution software to fit the experimental decay data to one or more exponential decay functions to extract the fluorescence lifetime(s) (τ).
-
II. Cellular Imaging Protocol
This protocol provides a general workflow for staining and imaging live cells with this compound to visualize lipid droplets.
-
Cell Preparation:
-
Culture cells to the desired confluency (typically 70-80%) on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips).
-
-
Preparation of Staining Solution:
-
Prepare a stock solution of this compound (e.g., 1-10 mM in DMSO).
-
Dilute the stock solution in a serum-free cell culture medium or phosphate-buffered saline (PBS) to a final working concentration of 1-10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them with warm PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and gently wash the cells 2-3 times with warm PBS or culture medium to remove any unbound dye.
-
-
Imaging:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 488 nm and emission detection around 500-550 nm). Confocal microscopy is recommended for high-resolution imaging and optical sectioning.
-
Visualizations
Experimental Workflow for Cellular Imaging
Caption: General workflow for staining and imaging live cells with this compound.
Fatty Acid Uptake and Lipid Droplet Incorporation
This compound, as a fatty acid analog, is utilized by cells to trace the pathway of fatty acid uptake and their subsequent incorporation into neutral lipids, primarily stored in lipid droplets.
Caption: Cellular uptake and incorporation of this compound into lipid droplets.
Conclusion
This compound is a versatile and highly efficient fluorophore with well-defined photophysical properties that make it an excellent choice for a wide range of applications in biological research, particularly for the study of lipid dynamics. Its high quantum yield, photostability, and sensitivity to the microenvironment provide researchers with a powerful tool for detailed cellular analysis. By following the standardized protocols outlined in this guide, researchers can effectively utilize this compound to generate reliable and high-quality data. The provided diagrams offer a clear visual representation of the experimental workflow and the underlying biological processes, further aiding in the design and interpretation of experiments. As research in cellular metabolism and lipid biology continues to advance, the utility of probes like this compound will undoubtedly continue to grow.
References
BODIPY-C12: A Technical Guide to Solubility and Application in Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of BODIPY-C12, a widely used fluorescent lipid probe, in dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Furthermore, it details comprehensive experimental protocols for its application in cellular imaging and presents a logical workflow for its use in staining intracellular lipid droplets.
Core Topic: Solubility of this compound
This compound, and its close structural analogs, exhibit excellent solubility in a range of common organic solvents, with particularly high solubility in DMSO. This property is crucial for the preparation of concentrated stock solutions, which are subsequently diluted to working concentrations for various cellular and biochemical assays.
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound and its closely related analogs. It is important to note that solubility can be influenced by factors such as the specific isomer, purity, temperature, and the presence of moisture in the solvent. For instance, hygroscopic DMSO can have a significant impact on the solubility of the product.[1][2]
| Compound/Analog Name | Solvent | Reported Solubility |
| BODIPY™ 500/510 C1, C12 | DMSO | 100 mg/mL (247.34 mM)[2][3] |
| BODIPY™ FL C12 | DMSO | 50 mg/mL (119.52 mM)[1] |
| BODIPY™-FL | DMSO | 100 mg/mL (342.36 mM)[4] |
| BODIPY™ 480/508-cholesterol | DMSO | ~1 mg/mL[5] |
| BODIPY™ 480/508-cholesterol | Ethanol | ~0.5 mg/mL[5] |
| BODIPY™ 480/508-cholesterol | Dimethylformamide (DMF) | ~1 mg/mL[5] |
| BODIPY™ 558/568 C12 | DMSO | Soluble[6] |
| BODIPY™ 558/568 C12 | Dimethylformamide (DMF) | Soluble[6] |
Note: The solubility of BODIPY™ 500/510 C1, C12 and BODIPY™ FL C12 in DMSO may require ultrasonication for complete dissolution.[1][2][3]
General Solubility in Other Organic Solvents
While extensive quantitative data is not available for all solvents, product literature and research articles indicate that BODIPY dyes, including this compound, are generally soluble in a variety of organic solvents. This includes:
-
Methanol: BODIPY dyes show reasonable solubility in methanol.[7]
-
Ethanol: Generally used as a solvent for BODIPY dyes.
-
Chloroform
-
Dimethylformamide (DMF)
Experimental Protocols
The following are detailed methodologies for the use of this compound in staining lipid droplets in both live and fixed cells. These protocols are based on common practices found in the scientific literature.
Preparation of Stock and Working Solutions
a. Stock Solution Preparation (typically 1-10 mM in DMSO):
-
Weigh out the desired amount of this compound powder.
-
Dissolve the powder in high-quality, anhydrous DMSO to achieve the target concentration (e.g., to make a 10 mM stock solution of BODIPY™ FL C12, dissolve 1 mg in 382 µL of DMSO).[1]
-
If necessary, use an ultrasonic bath to ensure complete dissolution.[1][2][3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1]
b. Working Solution Preparation (typically 1-10 µM):
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in a suitable buffer or serum-free cell culture medium (e.g., PBS or HBSS) to the final desired working concentration.[1][2][3] It is recommended to pre-warm the buffer or medium.
Staining Protocol for Live Cells
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Remove the cell culture medium.
-
Wash the cells once with pre-warmed PBS or serum-free medium.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Remove the staining solution.
-
Wash the cells two to three times with PBS to remove any unbound dye.
-
Add fresh pre-warmed imaging medium (e.g., serum-free medium or a clear imaging buffer) to the cells.
-
Proceed with imaging using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission maxima around 493/503 nm for BODIPY 493/503).
Staining Protocol for Fixed Cells
-
Culture cells to the desired confluency on a suitable imaging plate or coverslip.
-
Remove the cell culture medium and wash the cells once with PBS.
-
Fix the cells by incubating with a 2-4% paraformaldehyde (PFA) solution in PBS for 10-15 minutes at room temperature.
-
Remove the fixation solution and wash the cells two to three times with PBS for 5 minutes each.
-
Add the this compound working solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.
-
Remove the staining solution.
-
Wash the cells two to three times with PBS.
-
Mount the coverslip onto a microscope slide using an appropriate mounting medium, with or without a nuclear counterstain like DAPI.
-
Seal the coverslip and proceed with fluorescence microscopy.
Visualizations
Experimental Workflow for Lipid Droplet Staining
The following diagram illustrates the general workflow for staining intracellular lipid droplets using this compound in a cell culture experiment.
Caption: Workflow for this compound Staining of Lipid Droplets.
Mechanism of Lipid Droplet Staining
The following diagram illustrates the conceptual mechanism by which this compound stains lipid droplets within a cell.
Caption: this compound Cellular Uptake and Lipid Droplet Localization.
References
An In-depth Technical Guide to Bodipy-C12 for Exploring Lipid Metabolism Pathways
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of Bodipy-C12, a fluorescent long-chain fatty acid analog, and its application in the study of lipid metabolism. It details the probe's mechanism, core applications, experimental protocols, and data interpretation, serving as a technical resource for designing and executing experiments to visualize and quantify lipid dynamics in cellular and biological systems.
Core Principles of this compound
This compound is a vital tool for lipid research, consisting of a 12-carbon saturated fatty acid chain linked to a boron-dipyrromethene (BODIPY) fluorophore.[1] This structure allows it to act as a surrogate for natural long-chain fatty acids, enabling researchers to trace their metabolic fate within living cells.[1][] The BODIPY fluorophore is intensely fluorescent, lipophilic, and relatively insensitive to environmental polarity and pH, making it ideal for live-cell imaging.[][3] Due to the addition of the fluorophore, the this compound conjugate biologically mimics the behavior of a longer, approximately 16- to 20-carbon, fatty acid.[1][4]
Upon entering a cell, typically through protein-mediated transport, this compound is activated by acyl-CoA synthetases (ACSL) and subsequently incorporated into various lipid species.[1][5] Its primary fates include:
-
Esterification and Storage: It is esterified into neutral lipids, such as triacylglycerols (TAGs) and cholesteryl esters, and sequestered within lipid droplets (LDs).[1][] This is the most common application, allowing for the visualization of LD formation, dynamics, and mobilization.
-
Incorporation into Membranes: It can be incorporated into phospholipids, which become part of cellular membranes.[7]
-
Mitochondrial β-oxidation: The fatty acid moiety can be transported into mitochondria to undergo β-oxidation for energy production.[][8]
The probe's fluorescence allows for real-time tracking of these processes using techniques like fluorescence microscopy and quantitative analysis via flow cytometry.[][]
Data Presentation
Quantitative parameters are crucial for successful experiment design. The following tables summarize key properties and typical experimental conditions for using this compound.
Table 1: Properties and Characteristics of this compound
| Property | Value/Description | Source(s) |
| Full Name | 4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid | [1] |
| Fluorescence | Green Emission | [9] |
| Excitation Maxima | ~480-503 nm | [3][7] |
| Emission Maxima | ~508-512 nm | [3][7] |
| Biological Mimicry | Resembles a C16-C20 long-chain fatty acid | [1][4] |
| Key Applications | Tracing fatty acid uptake, lipid droplet imaging, monitoring β-oxidation | [] |
| Cellular Permeability | Readily enters cells, often via fatty acid transporters | [1][] |
Table 2: Typical Experimental Parameters for this compound
| Application | Model System | Concentration | Incubation Time | Notes | Source(s) |
| Live-Cell Microscopy | Human Placental Explants | 2 µM | 2 min pulse, 30 min chase | For tracking uptake and initial localization. | [1] |
| Live-Cell Microscopy | Cultured Macrophages | 1 µg/mL | 3 hours | For observing lipid droplet accumulation. | [10] |
| Live-Cell Microscopy | HeLa Cells | 2 µM | 21 hours | For pulse-chase assays tracking fatty acid consumption. | [8] |
| Flow Cytometry | A498 Kidney Cells | 2 µM | 15 minutes | For quantitative analysis of total neutral lipid content. | [11] |
| In Vivo Labeling | Larval Zebrafish | N/A (added to diet) | Varies (e.g., 1 hour) | Administered with a high-fat meal to track dietary lipid processing. | [12] |
Table 3: Common Inhibitors Used in Conjunction with this compound
| Inhibitor | Target | Effect on this compound Metabolism | Source(s) |
| Triacsin C | Long-chain acyl-CoA synthetases (ACSL) | Blocks esterification of this compound into complex lipids (e.g., TAGs), reducing its incorporation into lipid droplets. | [1][5] |
| Phloretin | Protein-mediated fatty acid transporters | Reduces cellular uptake of this compound. | [1] |
| CB-2 / SCH58053 | Fatty Acid Transport Protein 2 (FATP2) / Cholesterol Transporter Inhibitor | Inhibits specific transport pathways for fatty acids or cholesterol, respectively. | [4][12] |
| Etomoxir | Carnitine palmitoyltransferase 1 (CPT1) | Inhibits the transport of long-chain fatty acids into mitochondria, blocking β-oxidation. | [13] |
Experimental Protocols & Visualizations
Cellular Uptake and Metabolic Pathways
This compound enters the cell and is rapidly activated and distributed into several key metabolic pathways. This process can be dissected using specific inhibitors to block certain steps, allowing for a more detailed investigation of the pathway.
Protocol 1: Live-Cell Imaging of Fatty Acid Uptake and Lipid Droplet Formation
This protocol details the use of this compound for visualizing its uptake and subsequent incorporation into lipid droplets in cultured cells via fluorescence microscopy.
Materials and Reagents
-
Cultured cells grown on glass-bottom dishes or coverslips.
-
This compound (e.g., Thermo Fisher D3822). Stock solution (2.5 mM in methanol (B129727) or DMSO).
-
Complete culture medium.
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
Optional: Lipid droplet co-stain (e.g., LipidTOX™ Deep Red, Nile Red).
-
Optional: Nuclear stain (e.g., Hoechst 33342).
-
Optional: Defatted bovine serum albumin (BSA) to complex the fatty acid.
-
Confocal or widefield fluorescence microscope with appropriate filter sets.
Procedure
-
Cell Preparation: Seed cells on imaging-quality plates or coverslips to achieve 50-70% confluency on the day of the experiment.
-
Labeling Solution Preparation: Prepare a working solution of 1-2 µM this compound in pre-warmed culture medium or HBSS.[1][11] If using BSA, first complex this compound with defatted BSA in solution before final dilution.[14]
-
Cell Labeling (Pulse): Remove the culture medium from the cells and wash once with warm PBS. Add the this compound labeling solution and incubate at 37°C. Incubation times can vary from a 2-minute "pulse" to several hours, depending on the experimental goal.[1][10] Protect samples from light.
-
Wash and Chase: After incubation, aspirate the labeling solution and wash the cells 2-3 times with warm PBS or complete medium to remove unincorporated probe.
-
Chase Period (Optional): Add fresh, pre-warmed complete medium and incubate for a desired "chase" period (e.g., 30 minutes to several hours) to allow for intracellular trafficking and metabolism of the labeled fatty acid.[1][5]
-
Co-staining (Optional): If desired, perform co-staining for other organelles. For lipid droplets, add a solution of Nile Red or LipidTOX™ Deep Red for 15-30 minutes. For nuclei, add Hoechst 33342 for 5-10 minutes.
-
Imaging: Mount the sample on the microscope stage, ensuring temperature and CO₂ levels are maintained for live-cell imaging. Acquire images using appropriate laser lines and emission filters (e.g., 488 nm excitation for this compound).
-
Image Analysis: Analyze images to quantify fluorescence intensity, number and size of lipid droplets, or co-localization with other markers.[1]
Protocol 2: Quantitative Analysis of Cellular Lipid Content by Flow Cytometry
This protocol provides a method to quantify total cellular neutral lipid content on a per-cell basis using this compound staining followed by flow cytometry.
Materials and Reagents
-
Cells grown in suspension or in culture dishes (e.g., 35 mm).
-
This compound stock solution (2.5 mM in DMSO).
-
PBS.
-
Trypsin-EDTA (for adherent cells).
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer with a 488 nm laser.
Procedure
-
Cell Culture: Grow cells under the desired experimental conditions. A positive control can be established by treating cells with oleic acid (e.g., 30 µM overnight) to induce lipid droplet formation.[11]
-
Staining Solution: Prepare a 2 µM this compound staining solution in PBS.[11]
-
Cell Harvest (for adherent cells): Wash cells with PBS, then add Trypsin-EDTA and incubate to detach cells. Neutralize with complete medium and transfer the cell suspension to a conical tube.
-
Cell Staining: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes). Resuspend the cell pellet in the this compound staining solution and incubate for 15 minutes at 37°C, protected from light.[11] Include an unstained cell sample as a negative control.
-
Wash: Add flow cytometry buffer to the tube, pellet the cells again, and discard the supernatant.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of flow cytometry buffer.
-
Data Acquisition: Filter the cell suspension through a cell strainer cap or mesh to ensure a single-cell suspension. Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting emission in the green channel (e.g., FITC channel). Collect at least 10,000 events per sample.
-
Data Analysis: Gate on the main cell population using forward and side scatter to exclude debris. Analyze the mean or median fluorescence intensity (MFI) of the Bodipy stain for each sample. Data can be presented as MFI values or as histograms showing the shift in fluorescence.[11]
Conclusion
This compound is a powerful and versatile fluorescent probe for investigating the complex pathways of lipid metabolism. By mimicking natural long-chain fatty acids, it provides a direct method for visualizing and quantifying fatty acid uptake, trafficking, storage in lipid droplets, and utilization.[1][] The detailed protocols and workflows provided in this guide offer a solid foundation for researchers to employ this compound in their studies, from fundamental cell biology to drug discovery in metabolic diseases. Careful consideration of experimental parameters, including concentration, timing, and appropriate controls, is essential for generating robust and interpretable data.
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 7. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SB2301-mediated perturbation of membrane composition in lipid droplets induces lipophagy and lipid droplets ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. molbiolcell.org [molbiolcell.org]
- 10. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Visualization of lipid metabolism in the larval zebrafish intestine reveals a relationship between NPC1L1 mediated cholesterol uptake and dietary fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
Initial investigations of Bodipy-C12 in cell membrane studies.
An In-depth Exploration of a Versatile Fluorescent Membrane Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy-C12, a fluorescently labeled long-chain fatty acid, has emerged as a powerful tool in the investigation of cell membrane dynamics, lipid metabolism, and intracellular trafficking. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission spectra, and sensitivity to the local environment, make it an invaluable probe for a variety of applications in cell biology and drug development. This technical guide provides a comprehensive overview of the initial investigations and core applications of this compound in cell membrane studies, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
This compound consists of a Bodipy (boron-dipyrromethene) fluorophore attached to a 12-carbon fatty acid chain. This structure allows it to mimic natural fatty acids, enabling its incorporation into cellular membranes and metabolic pathways.[][2] Its fluorescence is sensitive to the polarity and viscosity of its microenvironment, a characteristic that has been exploited to study membrane fluidity and lipid microdomains.[3]
Core Applications in Membrane Biology
Initial investigations with this compound have focused on several key areas of cell membrane research:
-
Membrane Labeling and Visualization: Its lipophilic nature ensures ready incorporation into cellular membranes, allowing for high-resolution imaging of membrane structures in both live and fixed cells.[][5]
-
Analysis of Fatty Acid Uptake and Metabolism: As a fatty acid analog, this compound serves as a tracer for studying the uptake, intracellular transport, and metabolic fate of fatty acids, including incorporation into neutral lipids and phospholipids.[][6][7]
-
Probing Membrane Fluidity and Viscosity: The fluorescence lifetime of this compound is dependent on the viscosity of its surroundings, making it a valuable "molecular rotor" for quantifying membrane fluidity using techniques like Fluorescence Lifetime Imaging Microscopy (FLIM).[3][8]
-
Identification of Lipid Droplets and Other Organelles: this compound has been shown to accumulate in lipid droplets and can be used to visualize these and other cellular compartments involved in lipid metabolism.[6][7]
Quantitative Data: Photophysical and Biophysical Properties
The utility of this compound as a membrane probe is underscored by its distinct photophysical properties, which can vary depending on the local environment.
| Property | Value | Conditions | Reference |
| Excitation Maximum (λex) | ~500 nm | In Methanol | [9] |
| Emission Maximum (λem) | ~510 nm | In Methanol | [9] |
| Fluorescence Quantum Yield | Approaching 1.0 | In organic solvents and lipid bilayers | [10][11] |
| Fluorescence Lifetime (τ) | 7.2 ns | Unsubstituted Bodipy dye | [12] |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹ | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in membrane studies. Below are protocols for key experiments.
Protocol 1: Live Cell Imaging of this compound Uptake
This protocol outlines the steps for visualizing the uptake and intracellular localization of this compound in live cultured cells.
Materials:
-
This compound stock solution (e.g., 2.5 mM in DMSO or methanol)[6]
-
Cultured mammalian cells (e.g., U2OS, HeLa) grown on coverslips or imaging dishes[5]
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)[][9]
-
Live cell imaging solution or appropriate buffer[5]
-
Fluorescence microscope equipped for live-cell imaging
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency.[][5]
-
Working Solution Preparation: Prepare a working solution of this compound at a final concentration of 0.1–2 µM in serum-free medium or PBS. For studies involving fatty acid transport, it is common to pre-incubate the this compound solution with fatty acid-free Bovine Serum Albumin (BSA) to facilitate delivery.[][6]
-
Cell Staining: Remove the culture medium from the cells and wash gently with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with fresh, pre-warmed PBS or live cell imaging solution to remove unbound probe.[]
-
Imaging: Immediately image the cells using a fluorescence microscope with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~500-550 nm).[5]
Protocol 2: Labeling of Giant Unilamellar Vesicles (GUVs)
This protocol describes the incorporation of this compound into GUVs, a model system for studying membrane biophysics.
Materials:
-
Lipid of interest (e.g., DOPC, DPPC, cholesterol) in chloroform[13]
-
This compound in chloroform (B151607)
-
Chloroform/methanol solvent mixture[14]
-
Sucrose (B13894) solution (e.g., 200 mM)[15]
-
ITO-coated glass slides for electroformation[16]
-
Electroformation chamber[16]
Procedure:
-
Lipid Film Formation: Prepare a lipid mixture in chloroform containing the desired lipids and this compound at a specific molar ratio. Spread the lipid solution onto a conductive ITO-coated glass slide to form a thin, uniform film.[16]
-
Solvent Evaporation: Dry the lipid film under a gentle stream of nitrogen or under vacuum for at least 2 hours to remove all traces of the organic solvent.[14]
-
Vesicle Formation (Electroformation): Assemble the electroformation chamber with the lipid-coated slide, add a sucrose solution, and apply an AC electric field. The specific voltage and frequency parameters will depend on the equipment and lipid composition but typically involve a stepwise increase in voltage at a low frequency (e.g., 5-10 Hz) over several hours.[15][16]
-
Vesicle Harvesting: After electroformation, gently collect the GUVs from the chamber for imaging.[16]
-
Microscopy: Observe the GUVs using a fluorescence microscope to visualize the incorporation of this compound into the lipid bilayer.
Visualizing Cellular Processes with this compound
Graphviz diagrams are provided to illustrate key experimental workflows and the metabolic pathway of this compound.
Conclusion
The initial investigations of this compound have firmly established it as a versatile and indispensable tool for studying the intricacies of cell membranes. Its ability to mimic natural fatty acids, coupled with its robust and environment-sensitive fluorescence, provides researchers with a powerful means to visualize membrane architecture, track lipid metabolism, and quantify membrane biophysical properties. The protocols and data presented in this guide offer a solid foundation for the application of this compound in a wide range of research and development settings, from fundamental cell biology to the screening of therapeutic compounds that target lipid metabolic pathways. As imaging technologies continue to advance, the applications of this compound are poised to expand, further illuminating the complex and dynamic world of the cell membrane.
References
- 2. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 3. Monitoring membrane viscosity in differentiating stem cells using BODIPY-based molecular rotors and FLIM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. BODIPY | AAT Bioquest [aatbio.com]
- 13. Membrane Fluidity and Lipid Order in Ternary Giant Unilamellar Vesicles Using a New Bodipy-Cholesterol Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. avantiresearch.com [avantiresearch.com]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. researchgate.net [researchgate.net]
Bodipy-C12 in the Spotlight: A Technical Guide to Unraveling Lipid-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate dance between lipids and proteins at cellular membranes governs a vast array of biological processes, from signal transduction to molecular transport. Understanding these interactions at a molecular level is paramount for deciphering cellular function and developing novel therapeutics. Bodipy-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid), a fluorescently labeled fatty acid analog, has emerged as a powerful tool in this field. Its intrinsic lipophilicity and bright, environmentally sensitive fluorescence make it an ideal probe to track the fate of fatty acids and visualize their interactions with proteins in real-time. This technical guide provides an in-depth overview of the applications of this compound in studying lipid-protein interactions, complete with quantitative data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design.
This compound mimics natural long-chain fatty acids, allowing it to be incorporated into various cellular lipid pools, including phospholipids (B1166683) and neutral lipids.[1][2][3] This property enables the investigation of fatty acid uptake, trafficking, and metabolism, and provides a window into how these processes are modulated by protein interactions.
Core Applications of this compound in Lipid-Protein Interaction Studies
This compound is a versatile probe employed in a range of techniques to elucidate the nuances of lipid-protein interactions. Key applications include:
-
Visualizing Fatty Acid Trafficking and Localization: Live-cell imaging with this compound allows for the real-time tracking of fatty acid uptake and their subsequent localization to various organelles such as lipid droplets, mitochondria, and the endoplasmic reticulum.[4][5] This is crucial for understanding how proteins mediate the transport and distribution of fatty acids within the cell.
-
Quantifying Protein-Lipid Binding: Techniques such as Förster Resonance Energy Transfer (FRET) and fluorescence quenching assays utilize the spectral properties of this compound to quantify the binding affinity and kinetics of lipid-protein interactions.
-
High-Throughput Screening for Inhibitors: The fluorescent nature of this compound makes it amenable to high-throughput screening (HTS) assays designed to identify small molecules that inhibit fatty acid uptake or binding to specific proteins.[][7]
-
Investigating Protein S-acylation: As a fatty acid analog, this compound can be used to study S-acylation, a post-translational modification where fatty acids are attached to cysteine residues of proteins, impacting their localization and function.[8]
Quantitative Data on this compound Interactions
Summarizing quantitative data from various studies provides a valuable reference for researchers. The following tables present key quantitative findings from studies utilizing this compound and its analogs.
Table 1: Bodipy-Fatty Acid Binding Affinities to Proteins
| Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |
| Fatty Acid-Binding Protein (FABP) from brown adipose tissue | [14C]oleate (for comparison) | Scatchard Analysis | ~0.80 ± 0.02 µM | [9] |
| Liver Fatty Acid-Binding Protein (L-FABP) | BODIPY FL C16 | Fluorescence Titration | 0.32 ± 0.04 µM | [10] |
| Intestinal Fatty Acid-Binding Protein (I-FABP) | BODIPY FL C16 | Fluorescence Titration | 0.58 ± 0.05 µM | [10] |
Table 2: Cellular Uptake and Inhibition of this compound
| Cell Type | Parameter Measured | Value | Inhibitor | % Inhibition | Reference |
| Human Placental Cytotrophoblasts (4hr) | This compound Uptake | 1.8×103 ± 37 RFU/µg protein | - | - | [1][3] |
| Human Placental Syncytialized cells (72hr) | This compound Uptake | 7×102 ± 74 RFU/µg protein | - | - | [1][3] |
| Human Placental Cytotrophoblasts | This compound Lipid Droplet Accumulation | - | Phloretin (200µM) | Significant reduction | [2][3] |
| Human Placental Cytotrophoblasts | This compound Lipid Droplet Accumulation | - | Triacsin C | Significant reduction | [2][3] |
| Human Placental Trophoblasts | This compound Uptake | - | CB-2 (FATP2 inhibitor) | Dose-dependent | [1][3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study lipid-protein interactions.
Live-Cell Imaging of this compound Uptake and Trafficking
This protocol is adapted from studies on human placental cells and can be modified for other cell types.[2][3]
Materials:
-
This compound (stock solution in DMSO)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Hoechst 33342 or other nuclear stain
-
LipidTOX™ Deep Red Neutral Lipid Stain or other lipid droplet stain (optional)
-
Confocal microscope
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
This compound Labeling:
-
Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 1-5 µM is a good starting point.
-
Remove the existing medium from the cells and wash once with warm PBS.
-
Add the this compound containing medium to the cells.
-
Incubate for 15-30 minutes at 37°C. Incubation time can be optimized depending on the cell type and experimental goals.
-
-
Staining of Nuclei and Lipid Droplets (Optional):
-
During the last 10-15 minutes of incubation, add Hoechst 33342 to a final concentration of 1 µg/mL to stain the nuclei.
-
If co-localizing with lipid droplets, a stain like LipidTOX™ can be added according to the manufacturer's protocol.
-
-
Washing: Remove the labeling medium and wash the cells 2-3 times with warm PBS or imaging medium to remove excess probe.
-
Imaging: Immediately image the cells using a confocal microscope.
-
Excitation/Emission wavelengths:
-
This compound: ~493/503 nm
-
Hoechst 33342: ~350/461 nm
-
LipidTOX™ Deep Red: ~635/645 nm
-
-
Acquire images in the respective channels.
-
Fluorescence Quenching Assay for Protein-Lipid Binding
This protocol provides a general framework for a fluorescence quenching titration experiment to determine the binding affinity of a protein for this compound.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS or Tris buffer)
-
This compound stock solution in DMSO
-
Fluorometer
Procedure:
-
Preparation:
-
Determine the optimal excitation and emission wavelengths for this compound in the assay buffer.
-
Prepare a series of dilutions of the protein of interest in the assay buffer.
-
-
Titration:
-
In a cuvette, add a fixed concentration of this compound (e.g., 1 µM).
-
Measure the initial fluorescence intensity.
-
Add increasing concentrations of the protein to the cuvette, mixing gently after each addition.
-
After each addition, allow the system to equilibrate (e.g., 1-2 minutes) and record the fluorescence intensity.
-
-
Data Analysis:
-
Correct the fluorescence data for dilution effects.
-
Plot the change in fluorescence intensity (ΔF) as a function of the protein concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kd).
-
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on an assay developed for studying the binding of a Bodipy-labeled fatty acid to Fatty Acid-Binding Proteins (FABPs).[]
Materials:
-
His-tagged protein of interest
-
Bodipy FL C11 (or this compound)
-
Terbium (Tb)-labeled anti-His6 antibody (donor)
-
Assay buffer (e.g., 25 mM Tris pH 7.5, 0.4 mg/ml γ-globulin, 1 mM DTT, 0.012% NP40)
-
384-well black polypropylene (B1209903) plates
-
TR-FRET plate reader
Procedure:
-
Compound and Probe Preparation:
-
Prepare serial dilutions of any test compounds in DMSO.
-
Prepare a working solution of Bodipy-labeled fatty acid in DMSO.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add 1 µl of the compound dilution and 1 µl of the Bodipy-labeled fatty acid solution (final concentration ~125 nM).
-
-
Protein Addition:
-
Add 28 µl of the His-tagged protein solution in assay buffer to each well (final concentration ~50 nM).
-
-
Detection Reagent Addition:
-
Add 6 µl of the Tb-anti-His6 antibody solution in assay buffer to each well (final concentration ~4 nM).
-
-
Incubation:
-
Centrifuge the plate for 1 minute at 1000 rpm.
-
Incubate at room temperature with shaking for 30 minutes.
-
-
Measurement:
-
Read the plate using a TR-FRET reader with the following settings:
-
Excitation wavelength: 340 nm
-
Emission wavelengths: 490 nm (Terbium) and 520 nm (Bodipy)
-
Time delay: 100 µs
-
Time window: 200 µs
-
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
The change in the TR-FRET ratio is proportional to the binding of the Bodipy-labeled fatty acid to the protein.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and a relevant signaling pathway.
Caption: Workflow for live-cell imaging of this compound uptake.
References
- 1. researchgate.net [researchgate.net]
- 2. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 4. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of fatty acid-binding proteins from brown adipose tissue of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
BODIPY-C12: A Fluorescent Mimic of Natural Long-Chain Fatty Acids for Cellular Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The study of cellular lipid metabolism, a cornerstone of research in fields ranging from metabolic diseases to oncology, relies heavily on tools that can accurately trace the fate of fatty acids. BODIPY-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) has emerged as a powerful fluorescent analog for tracking long-chain fatty acids within living cells. Its ability to mimic the biological behavior of natural fatty acids, combined with its favorable photophysical properties, makes it an invaluable probe for visualizing and quantifying fatty acid uptake, transport, and incorporation into complex lipids. This guide provides a comprehensive overview of how this compound mimics natural long-chain fatty acids, supported by experimental data and detailed protocols.
Structural and Functional Mimicry of Natural Fatty Acids
This compound is structurally composed of a 12-carbon saturated fatty acid (lauric acid) linked to a BODIPY (boron-dipyrromethene) fluorophore. While the acyl chain is of medium length, the addition of the bulky, lipophilic BODIPY moiety causes the conjugate to biologically resemble a longer-chain fatty acid, such as an 18-carbon fatty acid.[1][2] This structural similarity allows this compound to be recognized and processed by the cellular machinery that handles natural long-chain fatty acids.
The BODIPY fluorophore itself is intrinsically lipophilic and intensely fluorescent, properties that are crucial for its function as a tracer.[1][2] Unlike many other dyes, its fluorescence is less sensitive to the polarity of its environment, providing a more stable signal within the heterogeneous environment of the cell.
Cellular Uptake and Transport
A key aspect of this compound's utility is its ability to utilize the same transport mechanisms as natural long-chain fatty acids. Cellular uptake of long-chain fatty acids is a protein-mediated process involving transporters such as Fatty Acid Transport Proteins (FATPs) and CD36.[3] Studies have shown that the uptake of this compound is a saturable process, consistent with protein-mediated transport.[3] Furthermore, the uptake of this fluorescent analog can be competitively inhibited by natural fatty acids. For instance, the uptake of a BODIPY-fatty acid analog is inhibited by palmitate in a dose-dependent manner.[4] This strongly suggests that this compound and natural fatty acids compete for the same binding sites on cellular transport proteins.
The involvement of specific transporters in this compound uptake has been demonstrated in various cell types. For example, in human placental cells, the uptake of this compound is mediated by FATP2.[1][5] Inhibition of FATP2 leads to a significant reduction in this compound accumulation, highlighting the specific nature of its transport.[1][5]
Intracellular Metabolism and Trafficking
Once inside the cell, this compound follows the metabolic pathways of natural long-chain fatty acids. A critical step is its esterification into more complex lipids, a process that "traps" the fatty acid within the cell. This is primarily carried out by acyl-CoA synthetases (ACSLs). The inhibition of ACSLs with compounds like triacsin C has been shown to reduce the accumulation of this compound within lipid droplets, indicating that its metabolic activation is a prerequisite for its storage.[2][6]
Following esterification, this compound is incorporated into neutral lipids, such as triglycerides and cholesterol esters, and phospholipids.[5][7][8] This has been confirmed by thin-layer chromatography (TLC) analysis of lipid extracts from cells incubated with this compound.[1][5][7] The fluorescently labeled triglycerides are then stored in lipid droplets, the primary cellular organelles for neutral lipid storage.[1][2][5][7][9][10] The co-localization of this compound with lipid droplet markers like Nile Red and Perilipin provides visual confirmation of its incorporation into these organelles.[2][5][7]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound as a long-chain fatty acid analog.
| Parameter | Cell Type | Value | Reference |
| This compound Uptake | |||
| Cytotrophoblasts (4hr) | 1.8 x 10³ ± 37 RFU/µg protein | [1][2] | |
| Syncytialized Cells (72hr) | 7 x 10² ± 74 RFU/µg protein | [1][2] | |
| Cytotrophoblasts | 556 ± 128 FU x µg protein⁻¹ | [11] | |
| Syncytiotrophoblasts | 131 ± 10.6 FU x µg protein⁻¹ | [11] | |
| Inhibition of this compound Uptake | |||
| Palmitate (IC₅₀) | 3T3-L1 Adipocytes | 15.8 µM | [4] |
| Lipid Droplet Accumulation | |||
| This compound | Human Placental Explants | 2 x 10⁷ ± 7 x 10⁶ particles mm⁻³ | [11] |
| BODIPY-C5 (Medium-Chain) | Human Placental Explants | 4 x 10⁶ ± 3 x 10⁶ particles mm⁻³ | [11] |
| BODIPY-C16 (Very Long-Chain) | Human Placental Explants | 1 x 10⁷ ± 4 x 10⁶ particles mm⁻³ | [11] |
Experimental Protocols
Fluorescent Fatty Acid Uptake Assay
This protocol describes a general method for measuring the uptake of this compound into cultured cells.
Materials:
-
Cultured cells (e.g., 3T3-L1 adipocytes, HepG2 hepatocytes)
-
This compound stock solution (e.g., 2.5 mM in DMSO or methanol)
-
Culture medium (e.g., DMEM)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue (for fluorescence quenching of extracellular signal)
-
Plate reader with fluorescence capabilities or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) at a density that ensures they are sub-confluent at the time of the assay.
-
Preparation of this compound Working Solution:
-
Prepare a solution of BSA in culture medium (e.g., 0.1-1% w/v).
-
Dilute the this compound stock solution into the BSA-containing medium to the desired final concentration (e.g., 1-5 µM). Incubate at 37°C for 30 minutes to allow the fatty acid to bind to BSA.
-
-
Uptake Measurement:
-
Wash the cells once with warm PBS.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for the desired time points (e.g., 0, 5, 15, 30 minutes).
-
To stop the uptake, remove the working solution and wash the cells three times with cold PBS.
-
-
Quantification:
-
Plate Reader: Lyse the cells in a suitable buffer and measure the intracellular fluorescence. Normalize the fluorescence intensity to the protein concentration of each well.
-
Flow Cytometry: Detach the cells, resuspend them in PBS, and analyze the fluorescence intensity of individual cells.
-
Real-time Quenching Method: A quencher like Trypan Blue can be added to the extracellular medium to quench the fluorescence of the this compound in the solution, allowing for real-time measurement of intracellular fluorescence without washing steps.[12][13]
-
Analysis of Lipid Incorporation by Thin-Layer Chromatography (TLC)
This protocol outlines the analysis of this compound incorporation into different lipid classes.
Materials:
-
Cells treated with this compound
-
Lipid extraction solvents (e.g., chloroform:methanol mixture, 2:1 v/v)
-
TLC plates (silica gel)
-
TLC developing solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids)
-
Lipid standards (e.g., triacylglycerol, diacylglycerol, cholesterol ester, phospholipid, free fatty acid)
-
TLC imaging system with UV or fluorescence detection
Procedure:
-
Lipid Extraction:
-
After incubating cells with this compound, wash them with cold PBS.
-
Scrape the cells into a glass tube and add the chloroform:methanol solvent mixture.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
TLC Analysis:
-
Resuspend the dried lipid extract in a small volume of chloroform.
-
Spot the lipid extract and the lipid standards onto a TLC plate.
-
Place the TLC plate in a developing chamber containing the appropriate solvent system.
-
Allow the solvent to migrate up the plate until it is near the top.
-
Remove the plate and allow it to air dry.
-
-
Visualization and Quantification:
-
Visualize the separated lipid spots under UV light or using a fluorescence imager.
-
Identify the different lipid classes by comparing the migration of the sample spots to the standards.
-
The intensity of the fluorescent spots corresponding to different lipid classes can be quantified using densitometry software.
-
Visualizations
Signaling and Metabolic Pathway of this compound
Caption: Metabolic pathway of this compound from cellular uptake to lipid incorporation.
General Experimental Workflow for Studying Fatty Acid Uptake
Caption: A generalized workflow for investigating cellular fatty acid uptake using this compound.
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 2. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Item - this compound incorporation into lipid droplets in primary cytotrophoblasts incubated for 15 or 30 min. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Fluorescent Virtuoso of the Lipid World: A Technical Guide to BODIPY-C12
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of cellular lipid metabolism, the ability to visualize and track the fate of fatty acids is paramount. BODIPY-C12, a fluorescently labeled long-chain fatty acid analogue, has emerged as an indispensable tool for researchers in cell biology, metabolic studies, and drug discovery. Its unique photophysical properties and biomimetic behavior make it an ideal probe for investigating fatty acid uptake, transport, and incorporation into various lipid species, particularly within the hydrophobic environments of cellular membranes and lipid droplets. This technical guide delves into the fundamental principles of this compound fluorescence in lipid environments, providing a comprehensive overview of its mechanism of action, spectral characteristics, and practical applications, complete with detailed experimental protocols and quantitative data.
Core Principles of this compound Fluorescence
This compound consists of a 12-carbon saturated fatty acid chain linked to a BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) fluorophore.[1] This structure allows it to mimic natural long-chain fatty acids, enabling its participation in native cellular transport and metabolic pathways.[1][] The BODIPY fluorophore itself is intrinsically lipophilic, intensely fluorescent, and exhibits high photostability, making it superior to many traditional dyes for live-cell imaging.[1][]
The fluorescence of BODIPY dyes, including this compound, is notably insensitive to the polarity and pH of their environment.[3] However, their fluorescence properties can be influenced by the local concentration and the physical state of the lipid environment. In aqueous or polar solutions, BODIPY 493/503, a similar BODIPY-based lipid probe, is virtually non-fluorescent, but it emits strong green fluorescence upon binding to neutral lipids.[4] This solvatochromic behavior is a key principle behind its use in specifically visualizing lipid-rich structures like lipid droplets. While this compound's fluorescence is generally stable, at very high concentrations within membranes, excimer formation can lead to a red-shifted emission, although this is not typically observed at the working concentrations used for cellular imaging.
This compound in Lipid Environments: A Quantitative Overview
The spectral properties of this compound and its variants are crucial for designing and interpreting fluorescence microscopy experiments. The following table summarizes key quantitative data for commonly used this compound probes.
| Property | BODIPY FL C12 (Green) | BODIPY 558/568 C12 (Red) | BODIPY 493/503 (Core Dye) |
| Excitation Maximum | ~491-500 nm[5][6] | 558 nm[7] | 493 nm[3][4] |
| Emission Maximum | ~503-516 nm[3][6] | 568 nm | 503 nm[3][4][8] |
| Laser Line Compatibility | 488 nm (Argon-ion)[6] | 543 nm[5] | 488 nm[8] |
| Common Filter Set | FITC[4] | Cy3[5] | FITC / GFP[4][5] |
| Quantum Yield | High (typically ~0.9 in fluid phase lipid bilayers)[6] | High | High |
| Molar Extinction Coefficient | >80,000 cm⁻¹M⁻¹[6] | High | >80,000 cm⁻¹M⁻¹[6] |
Mechanism of Action: From Uptake to Incorporation
This compound is actively taken up by cells through fatty acid transport proteins (FATPs) and fatty acid translocase (FAT/CD36).[1] Once inside the cell, it undergoes esterification, a process catalyzed by acyl-CoA synthetases, to form this compound-CoA.[1] This activated form is then incorporated into various lipid classes, primarily neutral lipids (like triglycerides and cholesterol esters) and phospholipids.[1][9] The incorporation into neutral lipids leads to its accumulation in lipid droplets, which are the primary sites of neutral lipid storage in cells.[1][10]
Experimental Protocols
I. Live-Cell Staining of Lipid Droplets with this compound
This protocol is adapted for visualizing the accumulation of fatty acids into lipid droplets in cultured cells.
Materials:
-
BODIPY FL C12 or BODIPY 558/568 C12
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Cultured cells on coverslips or in imaging dishes
-
(Optional) Oleic acid complexed to BSA for inducing lipid droplet formation
Procedure:
-
Preparation of Stock Solution: Prepare a 2.5 mM stock solution of this compound in DMSO.[1] Store at -20°C, protected from light.
-
Preparation of Working Solution: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. For tracking fatty acid uptake, a common concentration is 2 µM.[1]
-
Cell Preparation: Grow cells to the desired confluency. If inducing lipid droplet formation, incubate cells with oleic acid-supplemented medium (e.g., 0.4 mM oleic acid complexed to 0.5% BSA) overnight.[5]
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[1]
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove excess probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image immediately using a fluorescence or confocal microscope with the appropriate filter sets (e.g., FITC for BODIPY FL C12, Cy3 for BODIPY 558/568 C12).
II. Analysis of this compound Incorporation into Lipid Classes by Thin-Layer Chromatography (TLC)
This protocol allows for the biochemical analysis of how this compound is distributed among different lipid species.
Materials:
-
Cells stained with this compound (as described above)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
TLC plates (silica gel)
-
TLC developing solvent system (e.g., hexane/diethyl ether/acetic acid)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Lipid Extraction: After incubating cells with this compound, wash them with PBS and scrape them into a suitable solvent for lipid extraction.
-
TLC Separation: Spot the lipid extract onto a TLC plate and develop it in a chamber with the appropriate solvent system. This will separate the different lipid classes (e.g., neutral lipids, phospholipids, free fatty acids).
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and let it dry. Visualize the fluorescent spots corresponding to the different lipid classes using a fluorescence imager. The migration of BODIPY-labeled lipids can be compared to standards to identify their class.[1][5]
Applications in Research and Drug Development
The ability of this compound to trace fatty acid metabolism in living cells makes it a powerful tool in various research areas:
-
Metabolic Diseases: Studying dysregulation of fatty acid uptake and storage in conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Cancer Biology: Investigating the role of lipid metabolism in cancer cell proliferation and survival.
-
Neuroscience: Examining fatty acid transport and utilization in the brain.
-
Drug Discovery: Screening for compounds that modulate fatty acid metabolism by quantifying changes in this compound uptake or lipid droplet formation.[]
Conclusion
This compound is a versatile and robust fluorescent probe that provides high-resolution insights into the dynamic world of cellular lipid metabolism. Its favorable photophysical properties, coupled with its ability to mimic natural fatty acids, have solidified its place as a cornerstone technique in lipid research. By understanding the core principles of its fluorescence and employing standardized protocols, researchers can effectively harness the power of this compound to unravel the complexities of lipid biology and accelerate the development of novel therapeutics targeting metabolic pathways.
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. caymanchem.com [caymanchem.com]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Application of Bodipy-C12 in Live-Cell Imaging: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Bodipy-C12, a fluorescently labeled long-chain fatty acid analogue, has emerged as a powerful tool for investigating lipid metabolism and dynamics within living cells. Its unique photophysical properties, including high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity, make it an ideal probe for various imaging applications.[1][2][3] This technical guide provides an in-depth overview of preliminary studies utilizing this compound for live-cell imaging, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated cellular pathways.
Bodipy dyes, in general, are lipophilic and readily cross cell membranes to specifically stain neutral lipid stores, primarily within lipid droplets.[1][][] The C12 designation refers to the 12-carbon alkyl chain attached to the Bodipy fluorophore, which allows it to mimic natural fatty acids and be incorporated into cellular lipid metabolic pathways.[][7] This characteristic enables the real-time tracking of fatty acid uptake, trafficking, and storage in various cell types.[7][8][]
Core Applications and Quantitative Data
The primary applications of this compound in live-cell imaging revolve around the study of fatty acid uptake and the visualization of lipid droplets.[][8][] Quantitative analysis is often performed using fluorescence microscopy and flow cytometry.[]
Table 1: Spectral Properties of Common this compound Analogs
| Bodipy Analog | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Bodipy FL C12 | 480-500 | 508-515 | Fatty acid uptake, lipid droplet staining[1][10] |
| Bodipy 558/568 C12 (Red C12) | 558 | 568 | Multi-color imaging, lipid droplet dynamics[11] |
| Bodipy 493/503 | 493 | 503 | Staining neutral lipids in lipid droplets[] |
Table 2: Typical Experimental Parameters for this compound Live-Cell Staining
| Parameter | Value | Cell Type Example | Reference |
| Working Concentration | 0.1 - 10 µM | Mammalian cells (U2OS, HEK293T), Yeast | [][12][13] |
| Incubation Time | 5 - 30 minutes | Adherent cells, Suspension cells | [1][] |
| Incubation Temperature | Room Temperature or 37°C | Primary human trophoblasts, 3T3-L1 adipocytes | [7][12][14] |
| Imaging Buffer | PBS, HBSS, or serum-free medium | PHT cells, various cell lines | [1][15] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are generalized protocols for common experiments involving this compound.
Protocol 1: Live-Cell Staining of Lipid Droplets
This protocol is designed for the general visualization of lipid droplets in cultured mammalian cells.
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to 70-80% confluency. For suspension cells, adjust the cell density to approximately 1x10^6 cells/mL.[1][]
-
Preparation of Staining Solution: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a serum-free medium or a suitable buffer like PBS to the desired final working concentration (typically 1-5 µM).[]
-
Cell Staining:
-
For adherent cells, remove the culture medium and wash the cells gently with warm PBS. Add the pre-warmed staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend them in the staining solution. Incubate for 15-30 minutes at 37°C with gentle agitation, protected from light.[1]
-
-
Washing:
-
For adherent cells, aspirate the staining solution and wash the cells two to three times with warm PBS or culture medium to remove excess dye and reduce background fluorescence.[]
-
For suspension cells, centrifuge the cells, discard the supernatant, and wash the cell pellet by resuspending in warm PBS, repeating this step twice.[1]
-
-
Imaging: Mount the coverslips or resuspend the cells in a suitable imaging buffer. Observe the stained cells using a fluorescence microscope with the appropriate filter sets for the Bodipy fluorophore (e.g., FITC channel for Bodipy FL C12).[1]
Protocol 2: Fatty Acid Uptake Assay
This protocol allows for the semi-quantitative measurement of fatty acid uptake by live cells.
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 96-well) and culture until they reach the desired confluency.
-
Serum Starvation (Optional): To synchronize cells and enhance fatty acid uptake, incubate the cells in a serum-free medium for 1-2 hours prior to the assay.
-
Preparation of Uptake Medium: Prepare a solution of this compound in a suitable buffer (e.g., Hanks Balanced Salt Solution - HBSS) containing a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). A typical concentration is 2.5 nM this compound with 80 µM BSA.[15]
-
Uptake Measurement:
-
Stopping the Uptake: To stop the fatty acid uptake, rapidly wash the cells with an ice-cold stop solution containing a transport inhibitor like phloretin (B1677691) (e.g., 500 µM in PBS with 0.1% BSA).[15]
-
Quantification:
-
Lyse the cells and measure the intracellular fluorescence using a microplate fluorometer.[15]
-
Alternatively, for single-cell analysis, detach the cells and analyze them via flow cytometry.[14]
-
For imaging-based quantification, capture fluorescence images and measure the mean fluorescence intensity per cell using image analysis software.
-
Visualization of Cellular Pathways and Workflows
The following diagrams illustrate the key processes involved in the cellular processing of this compound and a typical experimental workflow for its use.
Caption: Cellular uptake and metabolic fate of this compound.
Caption: General experimental workflow for live-cell imaging with this compound.
Advanced Applications and Considerations
Recent studies have expanded the use of this compound to super-resolution microscopy techniques like Single-Molecule Localization Microscopy (SMLM), allowing for the visualization of lipid structures at the nanoscale.[12] Furthermore, this compound has been instrumental in identifying the localization of fatty acids to other organelles, such as peroxisomes, highlighting its utility in dissecting complex metabolic pathways.[16][17]
When designing experiments, it is crucial to consider the potential for phototoxicity and photobleaching, although Bodipy dyes are generally more photostable than other fluorophores.[] The concentration of the dye and the duration of imaging should be optimized to minimize these effects while ensuring a sufficient signal-to-noise ratio. It is also important to note that the Bodipy moiety adds bulk to the fatty acid, which may slightly alter its biological behavior compared to its unlabeled counterpart.[7]
Conclusion
This compound is a versatile and robust fluorescent probe for the real-time investigation of fatty acid uptake and lipid storage in live cells. Its favorable spectral properties and ability to mimic natural fatty acids have made it an indispensable tool in cell biology, metabolic research, and drug discovery. By following standardized protocols and carefully considering experimental parameters, researchers can leverage this compound to gain significant insights into the intricate world of cellular lipid dynamics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BODIPY Dyes: A New Frontier in Cellular Imaging and Theragnostic Applications | MDPI [mdpi.com]
- 7. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microscopy-Based Assessment of Fatty Acid Uptake and Lipid Accumulation in Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labs.pbrc.edu [labs.pbrc.edu]
- 15. Fatty acid uptake assay [bio-protocol.org]
- 16. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes: BODIPY™-C12 Staining for Live Mammalian Cells
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [openresearch.surrey.ac.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimal Working Concentration of BODIPY-C12 for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY™-C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog widely utilized in cell biology to study fatty acid uptake, trafficking, and lipid metabolism. Its bright fluorescence, high quantum yield, and specificity for cellular lipid compartments, such as lipid droplets and the endoplasmic reticulum, make it an invaluable tool.[1][][3] The effectiveness of BODIPY-C12 is highly dependent on its working concentration, which requires optimization based on the cell type, experimental application, and imaging modality. These application notes provide a comprehensive guide to determining the optimal working concentration of this compound for various cell culture applications.
Data Presentation: Recommended Working Concentrations
The optimal concentration of this compound can vary significantly depending on the experimental goals. The following table summarizes recommended concentration ranges for different applications based on established protocols.
| Application | Cell Type (Example) | Recommended Concentration Range | Incubation Time | Key Considerations |
| General Lipid Droplet Staining (Live Cells) | Various cell lines | 0.1 - 2 µM[] | 15 - 30 minutes[][] | Lower concentrations minimize cytotoxicity and non-specific background fluorescence.[] |
| General Lipid Droplet Staining (Fixed Cells) | Various cell lines | 0.5 - 5 µM[] | 20 - 60 minutes[] | Higher concentrations may be needed for fixed cells to achieve sufficient signal. |
| Fatty Acid Uptake Assays | 3T3-L1 adipocytes, Cytotrophoblasts | 2 µM - 10 µM[5][6] | 1 - 30 minutes[5][6] | Time-course experiments are crucial to determine initial uptake rates. |
| Super-Resolution Microscopy (SMLM) | Mammalian and yeast cells | 25 - 100 nM[7] | ~10 minutes[7] | Low concentrations are essential for single-molecule localization. |
| Flow Cytometry | A498 cells, 3T3-L1 adipocytes | ~2 µM[8][9] | 15 minutes[8] | Concentration may need to be lower than for microscopy due to the high sensitivity of flow cytometers.[10] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible working dilutions.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
Protocol:
-
Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 1 mg of BODIPY 500/510 C1, C12 in 247 µL of anhydrous DMSO.[1][3]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.[1][3]
Staining Protocol for Live Adherent Cells
This protocol is suitable for visualizing fatty acid uptake and lipid droplet formation in real-time.
Materials:
-
Adherent cells cultured on glass-bottom dishes or coverslips
-
This compound stock solution
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope
Protocol:
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare the this compound working solution by diluting the stock solution in pre-warmed serum-free medium or PBS to the final desired concentration (e.g., 1-2 µM).[1]
-
Wash the cells twice with PBS to remove any residual serum.[]
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Gently wash the cells two to three times with PBS to remove unbound dye and reduce background fluorescence.[]
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~500/510 nm).[1]
Staining Protocol for Fixed Cells
Fixation is often required for immunofluorescence co-staining.
Materials:
-
Cells cultured on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
This compound working solution
-
PBS
-
Antifade mounting medium
Protocol:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.[]
-
Wash the cells three times with PBS to remove the fixative.[]
-
Add the this compound working solution (0.5-5 µM in PBS) and incubate for 20-60 minutes in the dark.[]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow for this compound Staining
Caption: Experimental workflow for live-cell staining with this compound.
Mechanism of this compound Uptake and Localization
Caption: Cellular uptake and metabolic pathway of this compound.
References
- 1. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 5. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. labs.pbrc.edu [labs.pbrc.edu]
- 10. apexbt.com [apexbt.com]
Application Notes and Protocols for Bodipy-C12 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Bodipy-C12, a fluorescently labeled long-chain fatty acid analog, for the visualization and analysis of cellular lipid dynamics. Its intrinsic lipophilicity and excellent photophysical properties make it an invaluable tool for studying lipid uptake, trafficking, and storage within lipid droplets.
Introduction to this compound
This compound (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescent probe that mimics natural long-chain fatty acids.[] Its core structure is the robust Bodipy dye, known for its high fluorescence quantum yield, sharp emission peaks, and relative insensitivity to environmental polarity and pH.[2][3][4] The C12 fatty acid tail allows it to be readily taken up by cells and incorporated into lipid metabolic pathways, making it an excellent tracer for studying lipid metabolism.[][3]
Key Advantages of this compound:
-
High Specificity for Lipids: this compound's lipophilic nature ensures it specifically partitions into neutral lipid cores of lipid droplets.[3][]
-
Excellent Photostability: Compared to traditional dyes like Nile Red, Bodipy dyes exhibit superior photostability, enabling prolonged imaging and time-lapse studies with minimal photobleaching.[][6]
-
Narrow Emission Spectra: The narrow emission peaks of Bodipy dyes reduce spectral overlap in multicolor imaging experiments, allowing for clearer signal separation when co-staining with other fluorescent probes.[3][]
-
Suitability for Live and Fixed Cells: this compound can be used to stain both live and fixed cells, offering flexibility for various experimental designs.[2][4][]
-
Metabolic Tracer: As a fatty acid analog, this compound is not just a static stain but is actively metabolized by cells, allowing for the real-time tracking of fatty acid uptake and incorporation into complex lipids.[][7][8]
Applications in Lipid Research
This compound is a versatile tool with a wide range of applications in cellular and metabolic research:
-
Lipid Droplet Imaging: Visualize the number, size, and distribution of lipid droplets within cells to assess cellular metabolic status.[]
-
Fatty Acid Uptake and Trafficking: Trace the uptake and intracellular transport of long-chain fatty acids in real-time.[][9]
-
Drug Discovery and Development: Evaluate the effects of therapeutic compounds on lipid metabolism and storage.
-
Metabolic Disease Research: Investigate the cellular mechanisms underlying metabolic disorders such as obesity, diabetes, and non-alcoholic fatty liver disease.[]
Quantitative Data
The spectral properties of various this compound derivatives are summarized below. These properties are crucial for selecting the appropriate laser lines and filter sets for fluorescence microscopy.
| Fluorophore Name | Excitation Max (nm) | Emission Max (nm) | Solvent/Environment |
| Bodipy 500/510 C1, C12 | 500 | 510 | Methanol |
| Bodipy FL C12 | 480 | 508 | Not Specified |
| Bodipy 558/568 C12 | 558 | 568 | Not Specified |
Data compiled from multiple sources.[2][4][10][11]
Experimental Protocols
Here are detailed protocols for staining live and fixed cells with this compound for fluorescence microscopy.
Live Cell Staining Protocol
This protocol is designed for the real-time visualization of lipid dynamics in living cells.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. For optimal results, ensure cells are healthy.[][]
-
Prepare Staining Solution: Dilute the this compound stock solution in serum-free medium or PBS to a final working concentration of 0.5–2 µM.[] The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining: Remove the culture medium from the cells and wash gently with PBS. Add the pre-warmed staining solution to the cells and incubate for 15–30 minutes at 37°C, protected from light.[][]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS or serum-free medium to remove unbound dye and reduce background fluorescence.[]
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with appropriate filters for the specific this compound variant.
Fixed Cell Staining Protocol
This protocol is suitable for preserving cell morphology and lipid droplet structure for endpoint analysis.
Materials:
-
This compound stock solution (e.g., 1-10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Cultured cells on coverslips
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency on sterile coverslips.
-
Fixation: Gently wash the cells with PBS. Fix the cells by incubating with 4% PFA in PBS for 10–15 minutes at room temperature.[][]
-
Washing: Aspirate the fixative and wash the cells thoroughly 2-3 times with PBS to remove any residual PFA.[]
-
Staining: Prepare a working solution of this compound at a concentration of 0.5–5 µM in PBS.[] Add the staining solution to the fixed cells and incubate for 20–60 minutes at room temperature in the dark.[]
-
Washing: Remove the staining solution and wash the cells 2-3 times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizations
Experimental Workflow for Live Cell Imaging with this compound
References
- 2. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]
- 3. Bodipy 558/568 C12 | 158757-84-7 | Benchchem [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for BODIPY-C12 Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY-C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog. Its intrinsic fluorescence and structural similarity to natural fatty acids make it an invaluable tool for studying cellular fatty acid uptake, trafficking, and metabolism. Flow cytometry, a high-throughput technique for single-cell analysis, can be effectively combined with this compound staining to quantify fatty acid accumulation within cell populations. This application note provides detailed protocols for utilizing this compound in flow cytometry, guidelines for data interpretation, and an overview of the relevant biological pathways.
Principle of the Assay
This compound is readily taken up by cells through fatty acid transport proteins located on the plasma membrane. Once inside the cell, it can be incorporated into various lipid species and stored in lipid droplets. The intensity of the fluorescent signal from this compound within a cell, as measured by a flow cytometer, is proportional to the amount of the fatty acid analog taken up and accumulated. This allows for the quantitative assessment of fatty acid uptake and the effects of various experimental conditions or compounds on this process.
Materials and Reagents
-
This compound (powder or stock solution in DMSO)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), Ca2+/Mg2+-free
-
Cell culture medium (serum-free for staining)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry tubes
-
Cell strainer (40-70 µm)
-
Flow cytometer equipped with a blue laser (488 nm) and appropriate emission filters (e.g., FITC channel, ~510-530 nm).
Experimental Protocols
Preparation of this compound Stock and Working Solutions
a. Stock Solution (1-10 mM):
-
Dissolve this compound powder in high-quality, anhydrous DMSO to a final concentration of 1-10 mM. For example, to prepare a 10 mM stock solution of BODIPY™ 500/510 C1, C12 (MW: 404.30), dissolve 1 mg in 247 µL of DMSO.[1]
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C, protected from light.
b. Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to the desired final concentration (typically 1-10 µM).[1]
-
The optimal concentration should be determined empirically for each cell type and experimental condition. A starting concentration of 2 µM is often recommended.[2]
-
Protect the working solution from light.
Cell Preparation
a. Suspension Cells:
-
Culture cells to the desired density.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with PBS.
-
Resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
b. Adherent Cells:
-
Culture cells in appropriate culture vessels until they reach the desired confluency.
-
Gently wash the cells with PBS.
-
Detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with a medium containing FBS.
-
Centrifuge the cells at 300-400 x g for 5 minutes, discard the supernatant, and wash once with PBS.
-
Resuspend the cells in a serum-free medium at a concentration of 1 x 10^6 cells/mL.
This compound Staining Protocol
-
Add the this compound working solution to the cell suspension.
-
Incubate the cells for 5-30 minutes at 37°C, protected from light. The optimal incubation time should be determined for each experiment.[1]
-
Following incubation, centrifuge the cells at 300-400 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS to remove any unbound dye.
-
Resuspend the final cell pellet in an appropriate volume of cold PBS or flow cytometry buffer for analysis.
-
Filter the cell suspension through a cell strainer to obtain a single-cell suspension before running on the flow cytometer.
Flow Cytometry Analysis
-
Set up the flow cytometer with a blue laser (488 nm excitation).
-
Detect the this compound fluorescence in the green channel (e.g., FITC or equivalent, with emission around 510 nm).
-
Use unstained cells as a negative control to set the baseline fluorescence and to gate the cell population.
-
Acquire a sufficient number of events (typically 10,000-50,000) for each sample.
-
Analyze the data using appropriate flow cytometry software. The uptake of this compound can be quantified by the Mean Fluorescence Intensity (MFI) of the cell population.
Data Presentation
Table 1: Recommended Staining Parameters for this compound
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Stock Solution | 1-10 mM in DMSO | 10 mM | Store at -20°C, protected from light. |
| Working Solution | 1-10 µM in serum-free medium/PBS | 2 µM | Prepare fresh before use. |
| Incubation Time | 5-30 minutes | 15 minutes | Optimal time may vary with cell type. |
| Incubation Temperature | 37°C | 37°C | |
| Cell Density | 0.5-2 x 10^6 cells/mL | 1 x 10^6 cells/mL |
Table 2: Example of Quantitative Data for this compound Uptake in Cytotrophoblasts
This table presents example data on the uptake of this compound in human cytotrophoblasts (CTB) and syncytiotrophoblasts (SCT), and the effect of inhibitors. Data is represented as Mean Fluorescence Units (FU) per microgram of protein.
| Cell Type | Condition | Mean Fluorescence (FU/µg protein) ± SEM |
| CTB | Control | 556 ± 128 |
| CTB | + FBS (competing fatty acids) | 165 ± 42.3 |
| CTB | + Triacsin C (ACSL inhibitor) | 394 ± 81.2 |
| CTB | + CB-2 (FATP2 inhibitor) | 339 ± 91.2 |
| SCT | Control | 131 ± 10.6 |
Data adapted from a study on human placental cells.[3]
Signaling Pathway and Experimental Workflow
Fatty Acid Uptake and Activation Pathway
Long-chain fatty acids (LCFAs) are transported into the cell via membrane proteins such as CD36 and Fatty Acid Transport Proteins (FATPs). Once inside, they are rapidly activated by Acyl-CoA Synthetases (ACSLs) to form Acyl-CoAs. This activation traps the fatty acid inside the cell and primes it for metabolic processes like β-oxidation for energy production or esterification into complex lipids for storage in lipid droplets.
Caption: Cellular uptake and activation of long-chain fatty acids.
Experimental Workflow for this compound Flow Cytometry
The following diagram outlines the key steps in performing a this compound fatty acid uptake assay using flow cytometry.
Caption: Experimental workflow for this compound analysis by flow cytometry.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
Application of BODIPY-C12 in Lipid-Based Drug Delivery Systems: A Detailed Guide for Researchers
Introduction
BODIPY-C12, a fluorescently labeled long-chain fatty acid analogue, has emerged as a powerful tool for researchers in the field of lipid-based drug delivery. Its lipophilic nature allows for straightforward incorporation into lipid nanoparticles (LNPs), liposomes, and other lipidic carriers, enabling precise tracking of their journey from administration to cellular uptake and intracellular trafficking. This application note provides detailed protocols, quantitative data, and visual workflows to guide scientists and drug development professionals in leveraging this compound for the characterization and optimization of lipid-based drug delivery systems.
Visualizing the Workflow: From Labeling to Analysis
The overall process of utilizing this compound in lipid-based drug delivery research involves several key stages, from the initial labeling of the nanocarrier to the final analysis of its biological fate. The following diagram illustrates a typical experimental workflow.
Caption: A general workflow for studies using this compound labeled lipid carriers.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections provide step-by-step protocols for key experiments involving this compound.
Protocol 1: Labeling of Lipid Nanoparticles (LNPs) with this compound (In-line Method)
This protocol describes the incorporation of this compound during the formulation of LNPs using a microfluidic mixing method.
Materials:
-
Ionizable lipids, phospholipids (B1166683) (e.g., DSPC), cholesterol, and PEGylated lipids dissolved in ethanol (B145695).
-
This compound stock solution in ethanol.
-
Nucleic acid (e.g., mRNA, siRNA) in an aqueous buffer (e.g., acetate (B1210297) buffer, pH 4.0).
-
Microfluidic mixing device.
-
Dialysis cassettes or other purification systems.
-
Phosphate-buffered saline (PBS), pH 7.4.
Procedure:
-
Prepare the Lipid-Ethanol Mixture: In an RNase-free microcentrifuge tube, combine the ionizable lipid, phospholipid, cholesterol, and PEGylated lipid in the desired molar ratio.
-
Add this compound: To the lipid-ethanol mixture, add the this compound stock solution to achieve a final concentration typically ranging from 0.1 to 1 mol% of the total lipid. Vortex briefly to ensure complete mixing.
-
Prepare the Aqueous Phase: Dissolve the nucleic acid cargo in the aqueous buffer at the desired concentration.
-
Microfluidic Mixing: Set up the microfluidic mixing device according to the manufacturer's instructions. Load the lipid-ethanol mixture (containing this compound) into one syringe and the aqueous nucleic acid solution into another.
-
Formulate LNPs: Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to ethanol). The rapid mixing will induce the self-assembly of LNPs with the encapsulated nucleic acid and incorporated this compound.
-
Purification: Collect the resulting LNP dispersion and dialyze against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and unencapsulated components.
-
Characterization: Characterize the purified this compound labeled LNPs for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The concentration of the encapsulated nucleic acid should also be determined.
-
Storage: Store the labeled LNPs at 4°C, protected from light, for future use.
Protocol 2: Labeling of Pre-Formed Liposomes with this compound (Post-Formation Method)
This protocol is suitable for labeling liposomes that have already been formulated.
Materials:
-
Pre-formed liposomes in an aqueous buffer.
-
This compound stock solution in a water-miscible solvent like DMSO or ethanol.
-
Size-exclusion chromatography column or dialysis system for purification.
Procedure:
-
Prepare this compound Solution: Dilute the this compound stock solution in the same buffer as the liposome (B1194612) suspension.
-
Incubation: Add the diluted this compound solution to the pre-formed liposome suspension. The final concentration of this compound should be between 0.5 and 2 mol% of the total lipid concentration of the liposomes.
-
Incubate: Incubate the mixture for 30-60 minutes at a temperature above the phase transition temperature (Tm) of the lipids used in the liposome formulation. This facilitates the insertion of the this compound into the lipid bilayer. Gentle mixing during incubation can improve labeling efficiency.
-
Purification: Remove the unincorporated this compound by passing the liposome suspension through a size-exclusion chromatography column or by dialysis against fresh buffer.
-
Characterization and Storage: Characterize the labeled liposomes for labeling efficiency, size, and PDI. Store the labeled liposomes at 4°C, protected from light.
Protocol 3: In Vitro Cellular Uptake of this compound Labeled Lipid Carriers
This protocol outlines a method for quantifying the cellular uptake of this compound labeled LNPs or liposomes using fluorescence microscopy and flow cytometry.
Materials:
-
Adherent or suspension cells of interest.
-
Complete cell culture medium.
-
This compound labeled lipid carriers.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA (for adherent cells).
-
4% Paraformaldehyde (PFA) for fixation (optional).
-
Hoechst 33342 or DAPI for nuclear staining.
-
Fluorescence microscope and/or flow cytometer.
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere and grow to a suitable confluency (typically 70-80%).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the this compound labeled lipid carriers at the desired concentration.
-
Incubation: Incubate the cells for a specific time course (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.
-
Washing: After incubation, aspirate the medium and wash the cells three times with cold PBS to remove non-internalized carriers.
-
Sample Preparation for Microscopy:
-
Fix the cells with 4% PFA for 15 minutes at room temperature (optional).
-
Wash twice with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash twice with PBS.
-
Mount the coverslips on microscope slides with an anti-fade mounting medium.
-
-
Sample Preparation for Flow Cytometry:
-
For adherent cells, detach them using Trypsin-EDTA.
-
Resuspend the cells in PBS containing 2% FBS.
-
Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population.
-
-
Image Acquisition and Analysis:
-
For microscopy, acquire images using appropriate filter sets for BODIPY (Excitation/Emission ~500/510 nm) and the nuclear stain. Analyze the images to observe the subcellular localization of the labeled carriers.
-
For flow cytometry, analyze the data to determine the percentage of positive cells and the mean fluorescence intensity, which are indicative of the extent of cellular uptake.
-
Quantitative Data Presentation
The following tables summarize quantitative data from studies utilizing this compound and BODIPY-labeled lipid carriers.
Table 1: In Vitro Cellular Uptake of this compound in Cytotrophoblasts [1][][3]
| Cell State | Incubation Time | This compound Uptake (Relative Fluorescence Units/µg protein) |
| Cytotrophoblast (4 hours in culture) | 15 min | Higher Uptake |
| Syncytialized Cells (72 hours in culture) | 15 min | Lower Uptake |
Data adapted from studies on primary human cytotrophoblasts, indicating higher uptake in the progenitor state.
Table 2: In Vivo Biodistribution of BODIPY-Labeled Liposomes in Mice
| Time Post-Injection | Blood (% Injected Dose/g) | Spleen (% Injected Dose/g) | Liver (% Injected Dose/g) |
| 30 min | ~15 | ~5 | ~10 |
| 1 hour | Cleared | ~10 | ~15 |
| 3 hours | - | Peak Accumulation | Peak Accumulation |
| 96 hours | - | Cleared | Cleared |
This table presents a generalized summary of biodistribution kinetics, with specific values varying based on liposome composition and size.
Table 3: Cellular Uptake of BODIPY-Labeled Fusogenic Liposomes in HeLa Cells [4]
| BODIPY-Labeled Lipid | Incorporated Level (pmol / 400,000 cells) | Incorporated Level (lipids/cell) |
| BODIPY-LacCer | 4.2 | 6.3 x 10⁶ |
| BODIPY-SM C12 | 2.7 | 4.0 x 10⁶ |
Data from a study using fusogenic liposomes to deliver labeled lipids directly to the plasma membrane.
Signaling Pathways and Cellular Fate
The ability to track lipid-based drug delivery systems with this compound provides valuable insights into their mechanism of action, starting with their entry into the cell. The primary route of cellular entry for many lipid nanoparticles and liposomes is through endocytosis.
The Endocytic Pathway of Lipid-Based Nanoparticles
The diagram below illustrates the general endocytic pathway for lipid nanoparticles, a critical process for the intracellular delivery of their cargo. The efficiency of endosomal escape is a key determinant of the therapeutic efficacy of many encapsulated drugs, particularly nucleic acids.
Caption: Cellular uptake and intracellular fate of lipid nanoparticles.
By tracking the localization of this compound labeled carriers, researchers can infer the efficiency of endosomal escape. A punctate fluorescence pattern within the cell often indicates entrapment within endo-lysosomal compartments, whereas a more diffuse cytoplasmic signal can suggest successful release of the carrier's contents into the cytosol. This information is critical for designing carriers with enhanced endosomal escape properties, a key challenge in the field of drug delivery.
While this compound is primarily a tool for tracking the delivery vehicle, its application can be indirectly linked to the study of signaling pathways. For instance, by correlating the efficiency of delivery to specific cells or subcellular compartments (as visualized by this compound) with the downstream biological effects of the encapsulated drug (e.g., apoptosis, gene silencing, or protein expression), researchers can gain a more complete understanding of the structure-activity relationship of their formulations. For example, the delivery of an siRNA-loaded LNP can be tracked using this compound, and the resulting knockdown of a target protein involved in a specific signaling pathway can be quantified to assess the overall efficacy of the delivery system.
This compound is an indispensable fluorescent probe for the development and characterization of lipid-based drug delivery systems. Its ease of incorporation, bright fluorescence, and utility in both in vitro and in vivo models allow for a comprehensive evaluation of carrier performance. The protocols and data presented in this application note serve as a valuable resource for researchers aiming to harness the power of this compound to advance the design of next-generation lipid-based therapies.
References
Real-Time Tracking of BODIPY-C12 in Living Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid analog widely employed for the real-time tracking of fatty acid uptake, trafficking, and metabolism in living cells.[][2] Its excellent photophysical properties, including high quantum yield, photostability, and distinct emission spectra, make it an invaluable tool for live-cell imaging and high-throughput screening assays.[3][4] This document provides detailed application notes and protocols for utilizing this compound to monitor lipid dynamics, with a focus on experimental design, data acquisition, and analysis.
This compound mimics natural long-chain fatty acids and is actively transported into cells where it is incorporated into various lipid species, including neutral lipids and phospholipids, primarily within lipid droplets.[5][6] This allows for the visualization and quantification of fatty acid metabolism, providing insights into cellular processes implicated in various diseases, including metabolic disorders and cancer.[7][8]
Applications
-
Monitoring Fatty Acid Uptake and Esterification: Track the cellular uptake and subsequent esterification of long-chain fatty acids into neutral lipids stored in lipid droplets.[9][10]
-
High-Throughput Screening for Fatty Acid Uptake Inhibitors: Develop and perform assays to screen for chemical compounds that inhibit fatty acid transport proteins (FATPs).[11]
-
Studying Lipid Droplet Dynamics: Visualize the formation, growth, and cellular localization of lipid droplets in real-time.[12][13]
-
Investigating Lipid Metabolism in Disease Models: Analyze alterations in fatty acid metabolism in various disease models, such as fatty liver disease or type 2 diabetes.[7]
-
Multi-Color Live-Cell Imaging: Combine this compound with other fluorescent probes to study the colocalization and interaction of lipid droplets with other organelles.[14]
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing this compound for real-time tracking in living cells.
Table 1: this compound Uptake and Accumulation in Human Placental Cells
| Cell Type | Condition | This compound Accumulation (FU x µg protein⁻¹) | Effect of Inhibitor | Reference |
| Cytotrophoblasts (CTB) | Control | 556 ± 128 | - | [15] |
| Syncytiotrophoblasts (SCT) | Control | 131 ± 10.6 | - | [15] |
| Cytotrophoblasts (CTB) | + FBS | 165 ± 42.3 | Inhibition | [15] |
| Cytotrophoblasts (CTB) | + Triacsin C | 394 ± 81.2 | Inhibition | [15] |
| Cytotrophoblasts (CTB) | + CB-2 (FATP2 inhibitor) | 339 ± 91.2 | Inhibition | [15] |
FU: Fluorescence Units
Table 2: this compound Incorporation into Lipid Subclasses
| Cell Type | Time | Incorporation into Neutral Lipids (NL) | Incorporation into Phospholipids (PL) | Reference |
| HepG2 (positive control) | 30 min | Detected | Detected | [5][6] |
| Primary Cytotrophoblasts | 30 min | Detected | Detected | [5][6] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Lipid Droplet Formation
This protocol details the steps for visualizing the real-time uptake of this compound and its incorporation into lipid droplets in cultured mammalian cells using confocal microscopy.
Materials:
-
This compound (e.g., from Molecular Probes)
-
Mammalian cell line (e.g., U2OS, HepG2, or primary cells)[5][14]
-
Cell culture medium (e.g., DMEM, non-fluorescent)[14]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Defatted Bovine Serum Albumin (BSA)[5]
-
Hoechst dye (for nuclear staining)
-
Nile Red or LipidTOX (for co-staining lipid droplets)[5][10]
-
Spinning disc confocal microscope with environmental control (37°C, 5% CO₂)[5]
Procedure:
-
Cell Culture:
-
Preparation of this compound Staining Solution:
-
Cell Staining:
-
Wash the cells gently with pre-warmed phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).[]
-
Replace the wash buffer with the this compound staining solution. For co-staining, other dyes like Nile Red (1µg/ml) can be added simultaneously or sequentially.[5]
-
Incubate the cells for 15-30 minutes at 37°C in a 5% CO₂ incubator.[5][9]
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the stage of a spinning disc confocal microscope equipped with environmental control.
-
Use a 488 nm laser for excitation of this compound and collect emission between 500-530 nm.[12] For multi-color imaging, use appropriate laser lines and emission filters for other dyes (e.g., 561 nm excitation for Red C12).[12][17]
-
Acquire time-lapse images to track the dynamic process of fatty acid uptake and lipid droplet formation.
-
Protocol 2: Quantification of Total this compound Uptake using a Plate Reader
This protocol provides a high-throughput method to quantify total cellular uptake of this compound.[5][11]
Materials:
-
This compound
-
Cells plated in a 96-well plate
-
Serum-free culture medium (e.g., IMDM)[5]
-
Defatted BSA[5]
-
Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 525 nm)[5]
Procedure:
-
Cell Preparation:
-
Uptake Assay:
-
Fluorescence Measurement:
-
Measure the intracellular fluorescence using a microplate reader at an excitation of 485 nm and an emission of 525 nm.[5]
-
-
Data Normalization (Optional):
-
After fluorescence measurement, the assay medium can be removed, and cells washed carefully.[5]
-
Cell number or protein concentration can be determined for each well to normalize the fluorescence readings.
-
Visualizations
Signaling Pathway of this compound Uptake and Metabolism
References
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 8. researchgate.net [researchgate.net]
- 9. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 10. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 11. A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. caymanchem.com [caymanchem.com]
- 14. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes: BODIPY-C12 Staining for Lipid Droplet Visualization in Fixed Cells and Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a lipophilic fluorescent probe widely utilized in biological research for the visualization and quantification of neutral lipids within lipid droplets (LDs).[][2] As a fluorescently labeled long-chain fatty acid analog, BODIPY-C12 is readily taken up by cells and incorporated into neutral lipids like triacylglycerols (TAGs) and cholesteryl esters (CEs), which form the core of LDs.[3][4] Its exceptional photophysical properties, including high fluorescence quantum yield, photostability, and relative insensitivity to environmental pH, make it an ideal tool for fluorescence microscopy, flow cytometry, and high-content screening.[5][6]
The accumulation of lipid droplets is a key indicator of cellular metabolic status and is associated with various pathologies, including obesity, diabetes, fatty liver disease, and cancer.[2][][8] Therefore, the precise staining and analysis of LDs are crucial for understanding disease mechanisms and for the development of novel therapeutics. These application notes provide detailed protocols for staining fixed cells and tissues with this compound, along with guidelines for data acquisition and analysis.
Principle of Staining
This compound is a fatty acid analog that mimics the behavior of natural long-chain fatty acids.[] Upon entering the cell, it is esterified into its acyl-CoA derivative and subsequently incorporated into TAGs, which are then stored in the hydrophobic core of lipid droplets.[4][9] The BODIPY fluorophore is intrinsically lipophilic, ensuring its specific localization to these neutral lipid-rich organelles.[] This metabolic trapping mechanism provides high specificity and a strong signal-to-noise ratio for visualizing lipid droplets.[] The staining is effective in both live and fixed cells, although fixation methods must be gentle to preserve the delicate structure of lipid droplets.[][8]
Spectral Properties
Different variants of BODIPY dyes are available, offering a range of excitation and emission spectra suitable for multiplexing with other fluorescent probes. The C12 designation refers to the 12-carbon alkyl chain that facilitates its incorporation into lipid-rich environments.[]
| Probe Name | Excitation (nm) | Emission (nm) | Solvent |
| BODIPY™ FL C12 | ~493 | ~503 | DMSO |
| C1-BODIPY 500/510-C12 | ~500 | ~510 | DMSO |
| BODIPY™ 558/568 C12 | ~558 | ~568 | DMSO |
Note: Spectral properties can vary slightly depending on the local environment (e.g., solvent polarity).
Experimental Protocols
1. Reagent Preparation
-
This compound Stock Solution (1-10 mM):
-
Dissolve 1 mg of this compound powder in the appropriate volume of anhydrous Dimethyl Sulfoxide (DMSO) to achieve the desired concentration (e.g., dissolve 1 mg of BODIPY 500/510 C1, C12 in 247 µL of DMSO for a 10 mM stock solution).[6]
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C, protected from light.[6]
-
-
This compound Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or serum-free culture medium, to the final working concentration.[6] For fixed cells, a concentration of 0.5-5 µM is recommended, while for tissue sections, 1-10 µM may be required.[]
-
Important: To prevent dye aggregation, it can be beneficial to pre-warm the PBS to 37°C before adding the BODIPY stock solution.[10] Vortex the working solution immediately after preparation.
-
-
Fixation Solution (4% Paraformaldehyde in PBS):
-
Dissolve 4 g of paraformaldehyde (PFA) powder in 95 mL of PBS.
-
In a fume hood, heat the solution to 55-60°C while stirring until the PFA dissolves. Adding a few drops of 1N NaOH can aid dissolution.
-
Cool to room temperature and adjust the pH to 7.4.
-
Bring the final volume to 100 mL with PBS and filter through a 0.22 µm filter.[2] Store at 4°C.
-
2. Staining Protocol for Fixed Adherent Cells
This protocol describes staining cells that are fixed after staining. Mild fixation is crucial to preserve lipid droplet integrity.[]
Methodology:
-
Cell Culture: Seed cells on sterile glass coverslips in a multi-well plate and culture until they reach 60-80% confluency.[] For positive controls, cells can be incubated with oleic acid (e.g., 30 µM) complexed to BSA overnight to induce lipid droplet formation.[11]
-
Washing: Gently wash the cells once with PBS to remove culture medium.[8]
-
Staining: Add the freshly prepared this compound working solution (e.g., 1-2 µM in PBS) to the cells.[8]
-
Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.[8][11]
-
Washing: Aspirate the staining solution and wash the cells twice with PBS.[11]
-
Fixation: Add 4% PFA solution and incubate for 15-20 minutes at room temperature.[][12]
-
Final Washes: Wash the cells three times with PBS for 5 minutes each to remove residual fixative.[][8]
-
Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.[2][11]
-
Imaging: Visualize the stained lipid droplets using a fluorescence or confocal microscope with appropriate filter sets (e.g., FITC/GFP channel for BODIPY FL C12).
3. Staining Protocol for Fixed Tissue Sections
This compound can be used on both frozen and paraffin-embedded tissue sections. However, frozen sections are highly recommended as the dehydration and clearing steps in paraffin (B1166041) processing can extract lipids, leading to weak or non-specific signals.[13][14]
Methodology for Frozen Sections:
-
Cut 10 µm thick sections from OCT-embedded frozen tissue blocks using a cryostat and mount them on slides.
-
Fix the sections in 4% PFA for 5-10 minutes at room temperature.[2][15]
-
Wash the slides three times in PBS for 10 minutes each.[2][15]
-
Incubate the sections with this compound working solution (1-10 µM) for 30-60 minutes at room temperature in a dark, humidified chamber.[]
-
Wash the slides three times in PBS for 10 minutes each.[2][15]
-
Coverslip the sections using an anti-fade mounting medium, with DAPI if desired.[2][15]
Methodology for Paraffin-Embedded Sections (Use with Caution):
-
Deparaffinization: Immerse slides in xylene (2-3 changes, 3-5 minutes each).[2][15]
-
Rehydration: Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%, 50%) and finally in deionized water (3 minutes each).[2][15]
-
Antigen Retrieval (Optional): For some tissues, a heat-induced antigen retrieval step, such as steaming in sodium citrate buffer, may improve staining, though its effect on lipid preservation is variable.[2][15]
-
Follow steps 4-6 from the frozen section protocol. Staining times may need to be extended.
Data Acquisition and Quantitative Analysis
Lipid droplet content can be quantified by analyzing fluorescence images. Confocal microscopy is recommended to reduce out-of-focus light and improve image quality, which is crucial for accurate quantification.[5]
-
Image Acquisition: Capture images using consistent settings (e.g., laser power, exposure time, gain) across all samples and controls.
-
Image Analysis: Use software like ImageJ/Fiji or commercial platforms (e.g., Columbus™) to quantify lipid droplets.[5][16]
-
Define a region of interest (ROI), often by segmenting individual cells based on a cytoplasmic or nuclear stain.
-
Apply a threshold to the BODIPY channel to identify lipid droplets.
-
Measure parameters such as:
-
Table of Representative Quantitative Data
The following table summarizes data from a study investigating this compound uptake and accumulation in primary human cytotrophoblasts (CTB), demonstrating how quantitative analysis can be applied.[9]
| Cell Type / Condition | Measurement | Result | Interpretation |
| Cultured Cytotrophoblasts (4 hrs) | LD Accumulation | Higher | Immature cells actively accumulate lipids.[9] |
| Syncytialized Cells (72 hrs) | LD Accumulation | Lower | Differentiated cells have a reduced capacity for lipid processing.[9] |
| CTB + Phloretin | LD Accumulation | Significantly Reduced | Suggests involvement of protein-mediated transport in fatty acid uptake.[9] |
| CTB + Triacsin C | LD Accumulation | Significantly Reduced | Indicates that fatty acid activation by acyl-CoA synthetases is required for LD formation.[9] |
Signaling Pathway: Fatty Acid Uptake and Lipid Droplet Formation
This compound acts as a tracer for the metabolic pathway that converts exogenous fatty acids into stored triglycerides within lipid droplets. This process involves cell surface transporters, enzymatic activation, and esterification reactions that occur primarily at the endoplasmic reticulum (ER).[3][17][18]
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | - Dye concentration too low.- Incubation time too short.- Photobleaching during imaging.- Lipid extraction during permeabilization/fixation (especially in paraffin sections).[13] | - Increase BODIPY working concentration (e.g., up to 5-10 µM).[]- Increase incubation time (e.g., up to 60 minutes).[]- Use an anti-fade mounting medium and minimize light exposure.[]- For tissues, prioritize using frozen sections over paraffin-embedded sections.[13] Avoid detergents if possible. |
| High Background / Non-specific Staining | - Dye concentration too high.- Inadequate washing.- Dye aggregation in working solution.- Autofluorescence from sample or reagents.[19] | - Decrease BODIPY working concentration (e.g., down to 0.5 µM).[]- Increase the number and duration of PBS washes after staining.[]- Prepare working solution fresh, vortex thoroughly, and consider pre-warming the buffer.[10]- Include an unstained control sample to assess autofluorescence. |
| Uneven Staining / Signal Patchiness | - Incomplete dissolution of dye stock.- Uneven application of staining solution.- Poor cell health or tissue integrity. | - Ensure stock solution is fully dissolved in DMSO before diluting.[]- Gently agitate or rock the plate/slides during incubation to ensure even coverage.- Ensure cells are healthy and not overly confluent before starting the experiment.[] |
| Poor Lipid Droplet Morphology | - Harsh fixation or permeabilization methods. | - Use mild fixation conditions (e.g., 2-4% PFA for 10-15 minutes).[]- Avoid using organic solvents like methanol (B129727) or detergents (e.g., Triton X-100) that can dissolve lipids, unless required for co-staining. |
References
- 2. mmpc.org [mmpc.org]
- 3. Fatty Acid Trafficking Between Lipid Droplets and Mitochondria: An Emerging Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Classical Activation of Macrophages Leads to Lipid Droplet Formation Without de novo Fatty Acid Synthesis [frontiersin.org]
- 5. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. scispace.com [scispace.com]
- 9. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. streetslab.berkeley.edu [streetslab.berkeley.edu]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. UC Davis - Immunohistochemistry BODIPY [protocols.io]
- 16. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Lipid droplets and polyunsaturated fatty acid trafficking: Balancing life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Lipid Droplet-Organelle Contact Sites as Hubs for Fatty Acid Metabolism, Trafficking, and Metabolic Channeling [frontiersin.org]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: BODIPY-C12 for Monitoring Lipid Dynamics in Hippocampal Neurons
Audience: Researchers, scientists, and drug development professionals.
Introduction
BODIPY-C12, a fluorescently labeled fatty acid analog, serves as a powerful tool for real-time monitoring of lipid dynamics in live cells, including hippocampal neurons. Its structural similarity to natural fatty acids allows it to be readily taken up by cells and incorporated into various lipid metabolic pathways. This enables the visualization and quantification of fatty acid uptake, transport, and storage within lipid droplets (LDs), providing valuable insights into the intricate processes of lipid metabolism in neuronal health and disease. These application notes provide a comprehensive guide to utilizing this compound for studying lipid dynamics in hippocampal neurons, complete with detailed protocols, data presentation tables, and diagrams of relevant signaling pathways and experimental workflows.
Principle of the Assay
This compound is a dodecanoic acid (C12) fatty acid conjugated to a BODIPY (boron-dipyrromethene) fluorophore. Due to its lipophilic nature, it passively diffuses across the plasma membrane of hippocampal neurons. Once inside the cell, it is esterified into more complex lipids, such as triacylglycerols, and subsequently stored in lipid droplets. The bright and stable fluorescence of the BODIPY dye allows for the tracking of these processes using fluorescence microscopy and quantitative analysis of the resulting images.
Data Presentation
The following tables provide a structured overview of the types of quantitative data that can be obtained from experiments using this compound in hippocampal neurons. While direct quantitative data for hippocampal neurons is still emerging in the literature, the tables are based on findings in other cell types and serve as a template for data acquisition and presentation.
Table 1: Quantification of this compound Uptake and Lipid Droplet Formation
| Parameter | Control Condition | Experimental Condition (e.g., Oxidative Stress) | Method of Quantification |
| Mean Fluorescence Intensity (Arbitrary Units) | Baseline fluorescence | Increased/Decreased fluorescence | Image analysis software (e.g., ImageJ/Fiji) to measure integrated density in regions of interest (ROIs) |
| Number of this compound Positive Lipid Droplets per Neuron | Baseline number | Increased/Decreased number | Automated particle counting in image analysis software |
| Average Size of this compound Positive Lipid Droplets (µm²) | Baseline size | Increased/Decreased size | Measurement of the area of individual lipid droplets in image analysis software |
| Percentage of Neurons with Lipid Droplets | Baseline percentage | Increased/Decreased percentage | Manual or automated counting of cells with and without visible lipid droplets |
Table 2: Time-Course Analysis of this compound Dynamics
| Time Point | Mean Fluorescence Intensity (Arbitrary Units) | Number of Lipid Droplets per Neuron | Average Lipid Droplet Size (µm²) |
| 0 min (Baseline) | |||
| 15 min | |||
| 30 min | |||
| 60 min | |||
| 120 min |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Uptake and Lipid Droplet Formation in Primary Hippocampal Neurons
This protocol details the steps for labeling primary hippocampal neurons with this compound and performing live-cell imaging to monitor fatty acid uptake and lipid droplet formation.
Materials:
-
Primary hippocampal neuron culture
-
This compound (e.g., from Thermo Fisher Scientific)
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Hanks' Balanced Salt Solution (HBSS)
-
Live-cell imaging microscope equipped with appropriate filters for BODIPY fluorescence (Excitation/Emission: ~500/510 nm)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 1-5 mM.
-
Store the stock solution at -20°C, protected from light.
-
-
Cell Culture:
-
Culture primary hippocampal neurons on glass-bottom dishes suitable for live-cell imaging.
-
Maintain the cultures in a humidified incubator at 37°C and 5% CO2.
-
-
Labeling of Neurons:
-
Prepare a working solution of this compound by diluting the stock solution in pre-warmed Neurobasal medium to a final concentration of 1-5 µM.
-
Remove the culture medium from the neurons and gently wash once with pre-warmed HBSS.
-
Add the this compound working solution to the neurons and incubate for 15-30 minutes at 37°C.
-
-
Live-Cell Imaging:
-
After incubation, gently wash the neurons twice with pre-warmed HBSS to remove excess probe.
-
Add fresh, pre-warmed Neurobasal medium to the dish.
-
Immediately transfer the dish to the live-cell imaging microscope.
-
Acquire images at different time points (e.g., 0, 15, 30, 60, and 120 minutes) to monitor the dynamics of this compound uptake and lipid droplet formation.
-
-
Image Analysis:
-
Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity, number, and size of this compound positive lipid droplets.
-
Protocol 2: Investigating the Effect of Oxidative Stress on Lipid Dynamics
This protocol describes how to induce oxidative stress in hippocampal neurons and use this compound to assess its impact on lipid dynamics.
Materials:
-
All materials from Protocol 1
-
Hydrogen peroxide (H₂O₂) or another suitable oxidative stress-inducing agent
Procedure:
-
Induction of Oxidative Stress:
-
Culture primary hippocampal neurons as described in Protocol 1.
-
Prepare a working solution of H₂O₂ in Neurobasal medium at a final concentration of 50-100 µM.
-
Treat the neurons with the H₂O₂ solution for a defined period (e.g., 1-2 hours) prior to this compound labeling.
-
-
This compound Labeling and Imaging:
-
Following the oxidative stress treatment, proceed with the this compound labeling and live-cell imaging as described in Protocol 1 (steps 3-5).
-
Include a control group of neurons that are not treated with H₂O₂.
-
-
Data Analysis and Comparison:
-
Quantify the lipid dynamics parameters (fluorescence intensity, lipid droplet number, and size) for both the control and oxidative stress-treated groups.
-
Compare the data to determine the effect of oxidative stress on lipid uptake and storage in hippocampal neurons.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the use of this compound in hippocampal neurons.
Caption: Workflow of this compound uptake, activation, and incorporation into lipid droplets in hippocampal neurons.
Caption: Signaling pathway illustrating how oxidative stress can lead to increased lipid droplet formation in neurons.
Caption: General experimental workflow for studying lipid dynamics in hippocampal neurons using this compound.
Super-Resolution Microscopy with Bodipy-C12: A Detailed Protocol for Imaging Lipid Dynamics
Abstract
This application note provides a comprehensive protocol for utilizing Bodipy-C12, a fluorescent fatty acid analog, in super-resolution microscopy. Primarily focusing on Single-Molecule Localization Microscopy (SMLM) techniques such as STORM (Stochastic Optical Reconstruction Microscopy), this guide is tailored for researchers, scientists, and drug development professionals aiming to visualize and analyze lipid metabolism and dynamics at the nanoscale. Detailed methodologies for sample preparation, imaging, and data analysis are presented, alongside quantitative data on the performance of this compound.
Introduction
Super-resolution microscopy techniques have revolutionized cell biology by enabling the visualization of subcellular structures with a precision that bypasses the diffraction limit of light.[1][2] Among the variety of fluorescent probes available, Bodipy dyes have emerged as versatile tools for live-cell imaging due to their excellent photophysical properties.[1][3] this compound, a conjugate of the Bodipy fluorophore and a 12-carbon fatty acid, is particularly well-suited for studying lipid biology.[4] It mimics natural fatty acids and is readily incorporated into cellular lipid structures, such as lipid droplets and membranes, allowing for their detailed investigation.[5][4][6]
This protocol leverages the intrinsic ability of Bodipy dyes to form transient, red-shifted ground-state dimers (DII states), which emit bright, spectrally separated signals that can be localized with high precision in SMLM.[1][7] This approach offers a straightforward method for achieving super-resolution in living cells without the need for complex photo-activatable or photoswitchable dyes.[1][7]
Quantitative Data
The performance of this compound in super-resolution microscopy is characterized by several key photophysical parameters. The following table summarizes these properties, providing a reference for expected experimental outcomes.
| Parameter | Value | Cell Type | Technique | Reference |
| Spatial Resolution | ~30 nm | Yeast | SMLM | [7] |
| Localization Precision | ~20 nm | General | SMLM | [1] |
| Typical Concentration | 25–100 nM | Yeast, Mammalian | SMLM | [7] |
| Excitation (Monomer) | 488 nm | Yeast, Mammalian | Conventional Imaging | [7] |
| Excitation (DII State) | 561 nm (green) / 640 nm (red) | Yeast, Mammalian | SMLM | [7] |
Experimental Protocols
This section provides detailed protocols for preparing and imaging live mammalian and yeast cells using this compound for super-resolution microscopy.
Materials
-
This compound (stock solution in DMSO)
-
Live-cell imaging solution (e.g., DMEM without phenol (B47542) red, supplemented with serum and antibiotics)
-
8-well chambered coverglass
-
Concanavalin A (for yeast cell adhesion)
-
Microscope equipped for SMLM (e.g., STORM) with appropriate lasers and filters
Mammalian Cell Preparation and Staining
-
Cell Culture: Culture mammalian cells (e.g., U2OS) in a T-25 flask until they reach 70-80% confluency.[3]
-
Seeding: Split the cells and seed them into an 8-well chambered coverglass. Allow the cells to adhere and grow for 12-24 hours.[3]
-
Staining: Approximately 10 minutes before imaging, add this compound to the cell culture medium to a final concentration of 100 nM.[3][7] No washing step is required.[7]
-
Imaging Medium: For imaging, replace the culture medium with a live-cell imaging solution. Imaging can be performed at room temperature (23°C) or at 37°C in a temperature-controlled chamber.[7]
Yeast Cell Preparation and Staining
-
Yeast Culture: Grow yeast cells in an appropriate medium.
-
Adhesion: Coat the surface of an 8-well chambered coverglass with Concanavalin A to facilitate yeast cell adhesion.
-
Seeding: Pipette the yeast culture onto the coated coverglass and allow the cells to settle and adhere for approximately 30 minutes.[7]
-
Staining: Add this compound directly to the chamber to a final concentration of around 100 nM. The optimal concentration may need to be determined empirically based on the local density of the dye in the cellular compartment of interest.[7]
Super-Resolution Imaging (SMLM/STORM)
-
Microscope Setup: Mount the sample on the SMLM microscope. For this compound green, use a 488 nm laser for conventional fluorescence imaging of the monomer state and a 561 nm laser to excite the DII states for SMLM.[7] For this compound red, use a 561 nm laser for conventional imaging and a 640 nm laser for SMLM.[7]
-
Laser Power Adjustment: Carefully adjust the laser powers to achieve an optimal density of single-molecule blinking events. The goal is to have a low enough density of active fluorophores in each frame to allow for precise localization of individual molecules.
-
Image Acquisition: Acquire a time series of thousands of frames (typically 5,000-20,000) at a high frame rate (e.g., 20 Hz).[7] This allows for the capture of numerous stochastic blinking events from the this compound DII states.
-
Data Analysis: Process the acquired image series using appropriate SMLM software (e.g., ThunderSTORM, rapidSTORM). The software will localize the single-molecule events in each frame with high precision and reconstruct a super-resolved image from these localizations.
Experimental Workflow and Signaling
The following diagrams illustrate the general experimental workflow for super-resolution microscopy with this compound and a conceptual representation of its application in studying lipid metabolism.
Conclusion
This compound is a powerful and easy-to-use fluorescent probe for super-resolution imaging of lipid dynamics in living cells. The protocol described here, based on the principle of SMLM of transient dimers, provides a robust framework for achieving nanoscale resolution. This approach opens up new avenues for investigating the intricate processes of lipid metabolism and the roles of lipid droplets in health and disease, making it an invaluable tool for researchers in cell biology and drug development.
References
- 1. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Superresolution microscopy with novel BODIPY-based fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: BODIPY-C12 for Studying Lipid Accumulation in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accumulation of lipids within hepatocytes, known as hepatic steatosis, is a hallmark of non-alcoholic fatty liver disease (NAFLD). Understanding the molecular mechanisms that regulate lipid droplet formation and dynamics is crucial for the development of effective therapeutics. BODIPY-C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool for visualizing and quantifying lipid accumulation in live and fixed hepatocytes. Its lipophilic nature allows it to be readily taken up by cells and incorporated into neutral lipids, primarily triglycerides and cholesteryl esters, which form the core of lipid droplets.[1][2] This document provides detailed application notes and protocols for the use of this compound in studying hepatocyte lipid accumulation.
Principle of Action
This compound mimics natural long-chain fatty acids and is actively transported into hepatocytes. Once inside the cell, it is esterified into complex neutral lipids and sequestered into newly forming and existing lipid droplets. The BODIPY fluorophore exhibits bright and stable green fluorescence when incorporated into the nonpolar lipid environment of the droplets, making them easily detectable by fluorescence microscopy and flow cytometry.[1] This allows for both qualitative and quantitative assessment of lipid accumulation.
Key Applications
-
Visualization of Lipid Droplet Dynamics: Real-time imaging of live hepatocytes stained with this compound enables the study of lipid droplet formation, growth, and trafficking.
-
Quantification of Lipid Accumulation: The fluorescence intensity of this compound is proportional to the amount of neutral lipid, allowing for the quantification of lipid content in individual cells or cell populations.
-
High-Throughput Screening: The compatibility of this compound with automated microscopy and flow cytometry makes it suitable for high-throughput screening of compounds that modulate hepatic lipid metabolism.[3]
-
Co-localization Studies: this compound can be used in conjunction with other fluorescent probes or antibodies to study the interaction of lipid droplets with other organelles, such as the endoplasmic reticulum and mitochondria.
Data Presentation
Table 1: Recommended Staining Parameters for BODIPY Dyes in Hepatocytes
| Parameter | This compound | BODIPY 493/503 | Cell Type Examples | Reference(s) |
| Stock Solution | 1-10 mM in DMSO | 1-5 mM in DMSO | HepG2, Huh7, Primary Hepatocytes | [4] |
| Working Concentration | 1-10 µM | 0.5-2 µM | HepG2, Huh7, Primary Hepatocytes | [1][2] |
| Incubation Time (Live Cells) | 15-60 minutes | 15-30 minutes | HepG2, Huh7, Primary Hepatocytes | [1][2] |
| Incubation Time (Fixed Cells) | 30-60 minutes | 30-60 minutes | HepG2, Huh7, Primary Hepatocytes | [1] |
| Excitation (max) | ~500 nm | ~493 nm | N/A | |
| Emission (max) | ~510 nm | ~503 nm | N/A |
Table 2: Example of Quantitative Data from BODIPY Staining in Hepatocytes
| Analysis Method | Parameter Measured | Example Cell Line | Example Treatment | Expected Outcome | Reference(s) |
| Fluorescence Microscopy | Mean Fluorescence Intensity | HepG2 | 0.4 mM Oleic Acid (24h) | 3-5 fold increase | [5] |
| Lipid Droplet Area (µm²) | Primary Mouse Hepatocytes | Oleic Acid Treatment | Increased average area | [2] | |
| Lipid Droplet Number per Cell | Primary Mouse Hepatocytes | Oleic Acid Treatment | Increased number | [2] | |
| Flow Cytometry | Mean Fluorescence Intensity | Huh7 | 0.3 mM Oleic Acid/Palmitate (24h) | Significant increase in MFI | [4] |
Experimental Protocols
Protocol 1: Induction of Lipid Accumulation in Cultured Hepatocytes
This protocol describes how to induce lipid accumulation in hepatocyte cell lines (e.g., HepG2, Huh7) or primary hepatocytes using oleic acid, a common method to model hepatic steatosis in vitro.
Materials:
-
Hepatocyte cell line (e.g., HepG2, Huh7) or primary hepatocytes
-
Complete cell culture medium
-
Oleic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Prepare Oleic Acid-BSA Complex:
-
Prepare a 100 mM stock solution of oleic acid in ethanol.
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
To create a 10 mM oleic acid-BSA complex, slowly add the oleic acid stock solution to the BSA solution while stirring at 37°C.[3]
-
Sterile filter the complex and store at -20°C.
-
-
Cell Seeding:
-
Seed hepatocytes in appropriate culture vessels (e.g., 96-well plates for high-throughput screening, coverslips in 24-well plates for microscopy).
-
Allow cells to adhere and reach 70-80% confluency.
-
-
Induction of Steatosis:
Protocol 2: Staining of Lipid Droplets with this compound in Live Hepatocytes for Fluorescence Microscopy
Materials:
-
Hepatocytes with induced lipid accumulation
-
This compound stock solution (1-10 mM in DMSO)
-
Serum-free culture medium or PBS
-
Fluorescence microscope
Procedure:
-
Prepare Staining Solution:
-
Dilute the this compound stock solution in serum-free culture medium or PBS to a final working concentration of 1-10 µM.
-
-
Staining:
-
Remove the culture medium from the cells.
-
Add the this compound staining solution to the cells and incubate for 15-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells twice with warm PBS.
-
-
Imaging:
-
Add fresh PBS or serum-free medium to the cells.
-
Immediately visualize the stained lipid droplets using a fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel).
-
Protocol 3: Staining of Lipid Droplets with this compound in Fixed Hepatocytes for Fluorescence Microscopy
Materials:
-
Hepatocytes with induced lipid accumulation
-
4% Paraformaldehyde (PFA) in PBS
-
This compound stock solution (1-10 mM in DMSO)
-
PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Fixation:
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare the this compound staining solution as described in Protocol 2.
-
Add the staining solution to the fixed cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, with DAPI if desired.
-
Image the cells using a fluorescence microscope.
-
Protocol 4: Quantification of Lipid Accumulation by Flow Cytometry
Materials:
-
Hepatocytes with induced lipid accumulation
-
This compound stock solution (1-10 mM in DMSO)
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Staining:
-
Follow steps 1 and 2 of Protocol 2 for live cell staining.
-
-
Cell Detachment:
-
After staining and washing, detach the cells using Trypsin-EDTA.
-
Neutralize the trypsin with complete culture medium.
-
-
Cell Preparation:
-
Transfer the cell suspension to a tube and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in flow cytometry buffer.
-
-
Flow Cytometry Analysis:
-
Analyze the cell suspension on a flow cytometer, detecting the this compound signal in the green fluorescence channel (e.g., FITC).
-
Record the mean fluorescence intensity (MFI) for each sample.
-
Visualization of Signaling Pathways and Experimental Workflow
The following diagrams illustrate key signaling pathways involved in hepatic lipid metabolism and a typical experimental workflow for studying lipid accumulation using this compound.
References
- 1. Quantifying Lipid Droplet Area with ImageJ [leighhenderson.github.io]
- 2. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A simple, reliable and easily generalizable cell-based assay for screening potential drugs that inhibit lipid accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Huh-7 or HepG2 cells: which is the better model for studying human apolipoprotein-B100 assembly and secretion? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Multi-Color Imaging with Bodipy-C12
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bodipy-C12, a lipophilic fluorescent dye, for multi-color imaging of cellular lipid dynamics. This compound's high selectivity for neutral lipids, exceptional photostability, and narrow emission spectra make it an invaluable tool for visualizing lipid droplets, tracking fatty acid metabolism, and investigating the interplay of lipid pathways with other cellular organelles and processes.[1][] This document outlines the photophysical properties of common this compound variants, detailed protocols for live and fixed cell imaging, and guidance on multi-color experimental design.
Introduction to this compound
This compound is a fatty acid analog conjugated to a boron-dipyrromethene (BODIPY) fluorophore.[3][4] Its C12 alkyl chain facilitates its incorporation into lipid-rich environments, such as lipid droplets and cellular membranes, allowing for the dynamic tracking of fatty acid uptake and distribution.[1][4][5] Bodipy dyes are known for their high fluorescence quantum yields, sharp emission peaks, and relative insensitivity to environmental polarity and pH, which ensures a stable and bright signal in various cellular contexts.[6][7][8]
Key Advantages of this compound:
-
High Specificity for Lipids: The lipophilic nature of this compound allows for precise labeling of neutral lipid stores within lipid droplets.[1][]
-
Excellent Photostability: Compared to traditional dyes like Nile Red, Bodipy dyes exhibit greater resistance to photobleaching, enabling long-term imaging experiments with minimal signal loss.[]
-
Narrow Emission Spectra: The well-defined emission peaks of Bodipy dyes reduce spectral overlap in multi-color experiments, facilitating clearer channel separation.[]
-
Versatility in Multi-Color Imaging: this compound is available in spectrally distinct forms (e.g., green and red fluorescent variants), making it highly compatible with other fluorescent probes for simultaneous visualization of multiple cellular targets.[9]
Quantitative Data Presentation
The selection of appropriate this compound variants and corresponding filter sets is crucial for successful multi-color imaging. The table below summarizes the key photophysical properties of two commonly used this compound analogs.
| Property | Bodipy FL C12 (Green) | Bodipy 558/568 C12 (Red) |
| Excitation Maximum (Ex) | ~480-500 nm[6][7][8][10] | ~558 nm[6][11][12] |
| Emission Maximum (Em) | ~508-510 nm[6][7][8][10] | ~568 nm[6][11][12] |
| Quantum Yield (Φ) | High, approaching 0.9 in lipid environments[5] | High, approaching 0.9 in lipid environments[3] |
| Molar Extinction Coefficient (ε) | >80,000 cm⁻¹M⁻¹[3] | >80,000 cm⁻¹M⁻¹[3] |
| Common Laser Lines | 488 nm[9] | 561 nm[9] |
| Typical Emission Filter | 500-550 nm bandpass | 570-620 nm bandpass |
Experimental Protocols
General Guidelines for this compound Staining
Reagent Preparation:
-
Stock Solution: Prepare a 1-10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[6][7] Store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration of 0.1-5 µM in a suitable buffer such as phosphate-buffered saline (PBS) or serum-free culture medium.[] The optimal concentration may vary depending on the cell type and experimental conditions.
Cell Preparation:
-
Culture cells to 70-80% confluency on a suitable imaging vessel (e.g., glass-bottom dishes or coverslips).[]
-
Before staining, gently wash the cells with PBS or a similar buffer to remove any residual serum and media components.[]
Protocol 1: Live-Cell Imaging of Lipid Droplets with Bodipy FL C12
This protocol describes the staining of lipid droplets in living cells for real-time imaging.
Materials:
-
Bodipy FL C12
-
DMSO
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
PBS
Procedure:
-
Prepare a 1 µM working solution of Bodipy FL C12 in pre-warmed live-cell imaging medium.
-
Wash cultured cells twice with warm PBS.
-
Add the Bodipy FL C12 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Gently wash the cells two to three times with warm PBS to remove unbound dye.[]
-
Replace the wash buffer with fresh, pre-warmed live-cell imaging medium.
-
Proceed with imaging using a fluorescence microscope equipped with appropriate filter sets for green fluorescence (e.g., excitation ~488 nm, emission ~500-550 nm).
Experimental Workflow for Live-Cell Lipid Droplet Staining
Caption: A streamlined workflow for staining live cells with this compound.
Protocol 2: Multi-Color Imaging of Lipid Droplets, Mitochondria, and Nuclei in Live Cells
This protocol enables the simultaneous visualization of lipid droplets (red), mitochondria (green), and nuclei (blue).
Materials:
-
Bodipy 558/568 C12
-
MitoTracker™ Green FM
-
Hoechst 33342
-
DMSO
-
Live-cell imaging medium
-
PBS
Procedure:
-
Mitochondria Staining:
-
Prepare a 100 nM working solution of MitoTracker™ Green FM in pre-warmed live-cell imaging medium.
-
Wash cells with warm PBS and incubate with the MitoTracker™ working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
-
Lipid Droplet Staining:
-
Prepare a 1 µM working solution of Bodipy 558/568 C12 in pre-warmed live-cell imaging medium.
-
Add the Bodipy 558/568 C12 working solution to the cells and incubate for 15-30 minutes at 37°C.
-
Wash the cells twice with warm PBS.
-
-
Nuclear Staining:
-
Prepare a 1 µg/mL working solution of Hoechst 33342 in pre-warmed live-cell imaging medium.
-
Add the Hoechst 33342 working solution to the cells and incubate for 5-10 minutes at 37°C.[14]
-
Wash the cells twice with warm PBS.
-
-
Imaging:
-
Replace the final wash with fresh, pre-warmed live-cell imaging medium.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for each fluorophore. To minimize bleed-through, sequential imaging is recommended.
-
Hoechst 33342 (Blue): Ex: ~405 nm, Em: ~425-475 nm
-
MitoTracker™ Green FM (Green): Ex: ~488 nm, Em: ~500-550 nm
-
Bodipy 558/568 C12 (Red): Ex: ~561 nm, Em: ~570-620 nm
-
-
Sequential Multi-Color Imaging Workflow
Caption: A step-by-step process for multi-color live-cell imaging.
Protocol 3: Staining of Fixed Cells
This protocol is suitable for co-localization studies with immunofluorescence.
Materials:
-
Bodipy FL C12 or Bodipy 558/568 C12
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium
Procedure:
-
Fixation:
-
Wash cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]
-
Wash the cells three times with PBS to remove residual fixative.[]
-
-
Staining:
-
Prepare a 1-5 µM working solution of this compound in PBS.
-
Incubate the fixed cells with the this compound working solution for 20-60 minutes at room temperature, protected from light.[]
-
Wash the cells three times with PBS.
-
-
(Optional) Immunofluorescence:
-
Proceed with standard immunofluorescence protocols for permeabilization, blocking, and antibody incubation.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Image using a fluorescence or confocal microscope with the appropriate filter sets.
-
Application in Studying Cellular Processes and Signaling Pathways
This compound is a powerful tool for investigating the downstream effects of signaling pathways on lipid metabolism. While it does not directly visualize signaling molecules, it allows for the quantitative analysis of changes in fatty acid uptake, trafficking, and storage in lipid droplets in response to various stimuli or inhibitors.
Example Application: Investigating Lipid Metabolism
The trafficking of fatty acids between organelles is crucial for cellular metabolism.[14] A pulse-chase assay using Bodipy 558/568 C12 can be employed to track the movement of fatty acids from lipid droplets to mitochondria, providing insights into processes like fatty acid β-oxidation.[12]
Fatty Acid Trafficking Visualization
Caption: A pulse-chase experimental design to track fatty acid movement.
By correlating the localization and intensity of the this compound signal with markers for other organelles, researchers can elucidate the impact of signaling pathways, such as mTOR or AMPK which are central regulators of metabolism, on lipid storage and utilization.
Troubleshooting and Considerations
-
Spectral Bleed-through: In multi-color imaging, the emission of one fluorophore may be detected in the channel of another. To mitigate this, use narrow bandpass filters, perform sequential imaging, and apply spectral unmixing algorithms if necessary.[15]
-
Phototoxicity: Minimize light exposure to live cells by using the lowest possible laser power and exposure times.
-
Background Fluorescence: Ensure thorough washing after staining to reduce non-specific background signals. Using phenol red-free imaging medium is also recommended.[]
-
Dye Concentration: Optimize the working concentration of this compound for your specific cell type to achieve a high signal-to-noise ratio without inducing artifacts.
By following these detailed protocols and considerations, researchers can effectively employ this compound for robust and insightful multi-color imaging studies of cellular lipid dynamics.
References
- 1. scilit.com [scilit.com]
- 3. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elifesciences.org [elifesciences.org]
- 5. Altered Lipid Droplet Dynamics in Hepatocytes Lacking Triacylglycerol Hydrolase Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Method for the Direct Identification of Differentiating Muscle Cells by a Fluorescent Mitochondrial Dye - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BODIPY 558/568 C12 (Red-C12) Tracing in Hippocampal Neurons [protocols.io]
- 14. Hoechst 33342 Protocol for Imaging | Thermo Fisher Scientific - TH [thermofisher.com]
- 15. microscopyfocus.com [microscopyfocus.com]
Application Notes and Protocols: BODIPY-C12 Incorporation into Neutral Lipids and Phospholipids
For Researchers, Scientists, and Drug Development Professionals
Introduction
BODIPY-C12 (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid) is a fluorescently labeled long-chain fatty acid analog that serves as a powerful tool for investigating lipid metabolism and dynamics within living cells. Its structural similarity to natural fatty acids allows it to be readily taken up by cells and incorporated into various lipid species, including neutral lipids and phospholipids (B1166683). The bright and stable fluorescence of the BODIPY fluorophore makes it an ideal probe for a range of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.
These application notes provide detailed protocols for utilizing this compound to study its incorporation into neutral lipids, primarily stored in lipid droplets, and phospholipids, which are essential components of cellular membranes.
Principle
This compound mimics natural long-chain fatty acids and is transported into cells via fatty acid transport proteins.[1] Once inside the cell, it can be esterified and incorporated into triglycerides and cholesterol esters, which are stored in lipid droplets, or into phospholipids that constitute cellular membranes.[1][2] The lipophilic nature of the BODIPY dye causes it to accumulate in these nonpolar environments, allowing for the visualization and quantification of lipid uptake, trafficking, and storage.[]
Data Presentation
Table 1: Recommended Staining Concentrations for this compound
| Sample Type | Recommended Concentration | Incubation Time | Reference |
| Live Cell Cultures | 0.1–2 µM | 15–30 minutes | [] |
| Fixed Cells | 0.5–5 µM | 20–60 minutes | [] |
| Tissue Sections | 1–10 µM | 30–60 minutes | [] |
| Macrophages (in vitro) | 1 µg/ml | 3 hours | [5] |
Table 2: Time-Dependent Incorporation of this compound into Lipid Subclasses
| Time Point | Incorporation into Neutral Lipids (NL) | Incorporation into Phospholipids (PL) | Reference |
| 15 minutes | Detected | Detected | [2] |
| 30 minutes | Increased | Increased | [2] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of this compound Incorporation into Lipid Droplets
This protocol is designed for the real-time visualization of fatty acid uptake and incorporation into lipid droplets in living cells.
Materials:
-
This compound stock solution (e.g., 2.5 mM in methanol (B129727) or DMSO)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging solution (non-autofluorescent)
-
8-well imaging plates or coverslips
Procedure:
-
Cell Seeding: Seed cells in an 8-well imaging plate or on coverslips and culture for 12 to 24 hours before imaging to allow for adherence and recovery.[6]
-
Preparation of Staining Solution: Prepare a working solution of this compound at a final concentration of 0.1–2 µM in pre-warmed cell culture medium.[] For example, dilute a 2.5 mM stock solution 1:250 in medium containing 0.1% defatted bovine serum albumin (BSA) to achieve a 10 µM solution, which can be further diluted.[7]
-
Staining: Remove the existing culture medium from the cells and gently wash once with PBS. Add the this compound staining solution to the cells.
-
Incubation: Incubate the cells for 15–30 minutes at 37°C, protected from light.[] The optimal incubation time may vary depending on the cell type and experimental goals.
-
Washing: Gently wash the cells 2–3 times with warm PBS or live-cell imaging solution to remove unbound dye.[]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with standard FITC/GFP filter sets (Excitation/Emission: ~500/510 nm).[8]
Diagram: Live-Cell Imaging Workflow
Caption: Workflow for live-cell imaging of this compound incorporation.
Protocol 2: Staining of Fixed Cells for Lipid Droplet Analysis
This protocol is suitable for high-resolution imaging of lipid droplets in fixed cells and for co-localization studies with other cellular markers.
Materials:
-
This compound stock solution
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium (with or without DAPI)
-
Coverslips and microscope slides
Procedure:
-
Cell Culture: Grow cells on sterile coverslips in a culture dish.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2–3 times with PBS to remove the fixative.[]
-
Staining: Prepare a this compound working solution of 0.5–5 µM in PBS.[] Add the staining solution to the fixed cells and incubate for 20–60 minutes at room temperature, protected from light.[]
-
Washing: Wash the cells 2–3 times with PBS to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the stained lipid droplets using a fluorescence or confocal microscope.
Protocol 3: Quantification of Neutral Lipid Content by Flow Cytometry
This protocol allows for the high-throughput quantification of cellular neutral lipid content.
Materials:
-
This compound stock solution
-
PBS
-
Trypsin-EDTA
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 6-well plates). If desired, treat cells with compounds that may alter lipid metabolism (e.g., oleic acid as a positive control for lipid droplet induction).[9]
-
Staining: Prepare a 2 µM BODIPY staining solution in PBS.[10] Wash the cells with PBS and then incubate with the staining solution for 15 minutes at 37°C in the dark.[10]
-
Harvesting: Wash the cells with PBS, then detach them using Trypsin-EDTA.[10]
-
Cell Suspension: Resuspend the cells in flow cytometry buffer and transfer to FACS tubes.
-
Analysis: Analyze the cell suspension using a flow cytometer. Detect the BODIPY fluorescence in the green channel (e.g., FITC channel). An unstained control should be included to set the baseline fluorescence.[10]
Signaling Pathway and Metabolic Fate
This compound is actively taken up by cells and enters metabolic pathways similar to its natural counterparts. The following diagram illustrates the general pathway of fatty acid uptake and incorporation into neutral lipids and phospholipids.
Diagram: this compound Cellular Uptake and Metabolism
Caption: Cellular uptake and metabolic fate of this compound.
Troubleshooting
-
High Background Fluorescence: Ensure thorough washing after staining. Use a non-autofluorescent imaging medium for live-cell imaging.
-
Weak Signal: Increase the concentration of this compound or the incubation time. Ensure the stock solution has been stored properly, protected from light.
-
Cell Death: Use lower concentrations of this compound and minimize exposure to excitation light, especially during live-cell imaging.
Conclusion
This compound is a versatile and reliable fluorescent probe for studying the incorporation of fatty acids into neutral lipids and phospholipids. The protocols provided here offer a starting point for a variety of experimental applications. Optimization of staining conditions may be necessary for specific cell types and research questions.
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 5. Intravital lipid droplet labeling and imaging reveals the phenotypes and functions of individual macrophages in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 8. FluoroFinder [app.fluorofinder.com]
- 9. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Photobleaching of Bodipy-C12 During Live Imaging
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of photobleaching when using Bodipy-C12 in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for live imaging with this compound?
A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a loss of fluorescent signal over time, which is problematic for live-cell imaging as it can limit the duration of time-lapse experiments, reduce the signal-to-noise ratio, and complicate quantitative analysis. While BODIPY dyes are known for their relatively high photostability compared to other dyes, they are still susceptible to photobleaching, especially under the intense and prolonged illumination required for live-cell microscopy.[][2]
Q2: What are the main causes of this compound photobleaching?
A2: The primary causes of this compound photobleaching during live imaging include:
-
High Excitation Intensity: Using a laser or lamp that is too powerful.
-
Long Exposure Times: Illuminating the sample for extended periods during image acquisition.
-
Repeated Scanning: Acquiring images too frequently in time-lapse experiments.
-
Generation of Reactive Oxygen Species (ROS): The interaction of the excited fluorophore with molecular oxygen can produce ROS, which can then chemically damage the this compound molecule and other cellular components, a process known as phototoxicity.[3]
Q3: How can I minimize photobleaching of this compound?
A3: Several strategies can be employed to minimize photobleaching:
-
Optimize Imaging Parameters: Use the lowest possible laser power and the shortest possible exposure time that still provides an adequate signal-to-noise ratio.
-
Reduce Frequency of Imaging: In time-lapse experiments, increase the interval between image acquisitions.
-
Use Antifade Reagents: Incorporate commercially available antifade reagents specifically designed for live-cell imaging into your imaging medium.
-
Optimize Dye Concentration: Use the lowest effective concentration of this compound to achieve sufficient signal, as high concentrations can sometimes exacerbate photobleaching.[]
-
Proper Sample Preparation: Ensure cells are healthy and not stressed, as this can affect their susceptibility to phototoxicity.[]
Q4: Are there any specific antifade reagents recommended for Bodipy dyes in live-cell imaging?
A4: Yes, several commercial antifade reagents are available for live-cell imaging. One commonly used reagent is ProLong™ Live Antifade Reagent from Thermo Fisher Scientific. These reagents work by scavenging reactive oxygen species (ROS) that are a major contributor to photobleaching.[4][5] While specific quantitative data for this compound is limited in the provided search results, these reagents have been shown to protect a wide range of fluorescent dyes and proteins from photobleaching.
Q5: What is the connection between photobleaching and phototoxicity?
A5: Photobleaching and phototoxicity are closely linked. The same photochemical processes that lead to the destruction of the fluorophore (photobleaching) also generate reactive oxygen species (ROS).[3] These ROS can damage cellular components like lipids, proteins, and nucleic acids, leading to cellular stress, altered signaling, and eventually cell death. This cellular damage is termed phototoxicity. Therefore, by minimizing photobleaching, you are also inherently reducing phototoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Rapid loss of this compound fluorescence signal during time-lapse imaging. | High excitation laser power. | Reduce the laser power to the minimum level required for a clear signal. Start at a low power and gradually increase until the signal is sufficient. |
| Long exposure times. | Decrease the camera exposure time. If the signal becomes too weak, you can increase the camera gain, though this may increase noise.[6] | |
| Frequent image acquisition. | Increase the time interval between successive images in your time-lapse experiment. | |
| Absence of antifade reagent. | Add a live-cell compatible antifade reagent, such as ProLong™ Live Antifade Reagent, to your imaging medium. | |
| High background fluorescence. | Excess or unbound this compound. | Wash the cells thoroughly with fresh imaging medium after staining to remove any unbound dye.[] |
| Autofluorescence from the cell culture medium. | Use a phenol (B47542) red-free imaging medium, as phenol red can contribute to background fluorescence. | |
| Suboptimal filter sets. | Ensure that your microscope's filter sets are appropriate for the excitation and emission spectra of this compound (typically around 505/515 nm).[] | |
| Cells appear stressed or die during imaging (blebbing, rounding up). | Phototoxicity due to high light exposure. | Implement all the strategies to reduce photobleaching, as this will also reduce phototoxicity. This includes lowering laser power, reducing exposure time, and using antifade reagents. |
| Inappropriate imaging environment. | Maintain physiological conditions (37°C and 5% CO2) throughout the imaging experiment using a stage-top incubator or a heated microscope enclosure. | |
| High concentration of this compound. | Titrate the this compound concentration to find the lowest effective concentration that provides a good signal without causing cellular stress. Recommended starting concentrations are often in the range of 1-5 µM.[8] |
Experimental Protocols
Protocol 1: Staining Live Cells with this compound
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or chamber slide.
-
Staining Solution Preparation: Prepare a working solution of this compound in a serum-free medium or an appropriate buffer (e.g., HBSS) at a final concentration of 1-5 µM. The optimal concentration should be determined empirically for your cell type and experimental conditions.[8]
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: After incubation, remove the staining solution and wash the cells 2-3 times with fresh, pre-warmed imaging medium to remove any unbound dye.[]
-
Imaging: Immediately proceed with live-cell imaging.
Protocol 2: Using ProLong™ Live Antifade Reagent with this compound
-
Prepare Antifade Imaging Solution: Dilute the ProLong™ Live Antifade Reagent 1:100 in your desired imaging medium (e.g., FluoroBrite™ DMEM or Live Cell Imaging Solution).
-
Cell Staining: Follow the steps for staining cells with this compound as described in Protocol 1.
-
Apply Antifade Reagent: After the final wash step in the staining protocol, replace the medium with the prepared antifade imaging solution.
-
Incubation: Incubate the cells for at least 15 minutes (a 2-hour incubation is recommended for optimal performance) at 37°C in the dark before starting your imaging session.[5]
-
Imaging: Proceed with your live-cell imaging experiment. The antifade reagent will provide continuous protection from photobleaching.
Quantitative Data Summary
While specific quantitative data on the photobleaching rates of this compound with and without various antifade reagents under different laser powers is not extensively available in the provided search results, the following table summarizes general recommendations and observations.
| Parameter | Recommendation/Observation | Rationale |
| This compound Concentration | 1-5 µM | Higher concentrations can lead to aggregation-caused quenching and increased phototoxicity.[8][9] |
| Laser Power | Use the lowest power possible | Minimizes the rate of fluorophore excitation and subsequent photodamage. For super-resolution, powers around 0.06 W/cm² have been used for conventional imaging before switching to higher powers for SMLM, suggesting a low starting point for conventional imaging.[10] |
| Exposure Time | Keep as short as possible | Reduces the duration of light exposure per image. |
| Antifade Reagents | ProLong™ Live Antifade Reagent | Has been shown to increase the number of images that can be acquired before the signal fades to half its initial intensity for various dyes and fluorescent proteins.[4][5] |
Signaling Pathways and Experimental Workflows
Photobleaching of this compound is associated with the generation of reactive oxygen species (ROS), which can induce cellular stress and activate specific signaling pathways.
Experimental Workflow for Live-Cell Imaging with this compound
Caption: A typical experimental workflow for live-cell imaging using this compound with an antifade reagent.
Signaling Pathway: Oxidative Stress-Induced MAPK Activation
Intense illumination during fluorescence microscopy can lead to the production of Reactive Oxygen Species (ROS). These ROS can act as signaling molecules, activating the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in cellular stress responses.
Caption: Activation of the MAPK signaling pathway by ROS generated during photobleaching.[11][12][13]
Signaling Pathway: Nrf2-Mediated Antioxidant Response
The generation of ROS and subsequent lipid peroxidation can also activate the Nrf2 signaling pathway. Nrf2 is a transcription factor that upregulates the expression of antioxidant genes, providing a protective cellular response against oxidative stress.
Caption: The Nrf2-mediated antioxidant response pathway activated by oxidative stress.[14][15][16][17]
References
- 2. Bodipy 558/568 C12 | 158757-84-7 | Benchchem [benchchem.com]
- 3. Phototoxicity of BODIPY in long-term imaging can be reduced by intramolecular motion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. m.youtube.com [m.youtube.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK Signaling in the Interplay Between Oxidative Stress and Autophagy [mdpi.com]
- 13. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NRF2 plays a critical role in mitigating lipid peroxidation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation [mdpi.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting guide for when Bodipy-C12 fails to stain lipid droplets.
Welcome to the technical support center for BODIPY™-C12, a leading fluorescent probe for lipid droplet analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their lipid droplet staining experiments and overcome common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the use of BODIPY-C12 for staining lipid droplets.
Q1: Why am I seeing a weak or no fluorescent signal from my lipid droplets?
A weak or absent signal is a common issue that can stem from several factors related to the dye, the cells, or the imaging process.
-
Insufficient Dye Concentration: The concentration of this compound may be too low for effective staining. The recommended working concentration is typically between 0.5–2 µM.[]
-
Short Incubation Time: The staining duration might not be long enough for the dye to incorporate into the lipid droplets. A typical incubation time is 15–30 minutes.[][] For fixed cells, this time can be slightly extended.[][]
-
Poor Cell Health: Unhealthy or stressed cells may exhibit altered lipid metabolism and fewer lipid droplets. Ensure cells are in a healthy state and not over-confluent before staining.[][]
-
Dye Degradation: BODIPY dyes are sensitive to light. Always store the stock solution protected from light at -20°C.[3] Prepare fresh working solutions for each experiment and avoid repeated freeze-thaw cycles.[3]
-
Incorrect Filter Sets: Ensure that the excitation and emission filters on the fluorescence microscope are appropriate for this compound (Maximum excitation/emission: ~500/510 nm).[3]
Q2: My images have high background fluorescence. How can I reduce it?
High background can obscure the specific staining of lipid droplets and interfere with accurate analysis.
-
Excessive Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific binding and increased background fluorescence.[] Try titrating the dye concentration to find the optimal balance between signal and background.
-
Inadequate Washing: Insufficient washing after staining can leave residual, unbound dye in the medium, contributing to background. Wash the cells thoroughly with a suitable buffer like PBS or HBSS after incubation with the dye.[][]
-
Solvent Effects: The solvent used to prepare the this compound stock solution, typically DMSO or ethanol, can be cytotoxic at high concentrations. The final concentration of the solvent in the cell culture medium should be kept low (e.g., <0.1%) to avoid cell damage that can lead to increased background.[][4]
-
Autofluorescence: Some cell types exhibit natural fluorescence. It is crucial to include an unstained control sample to assess the level of autofluorescence.[]
Q3: I am observing fluorescent aggregates or puncta that are not lipid droplets. What could be the cause?
The formation of dye aggregates can lead to false-positive signals and misinterpretation of results.
-
Dye Precipitation: BODIPY dyes have limited solubility in aqueous solutions.[] If the working solution is not properly prepared or if the concentration is too high, the dye can precipitate. Ensure the stock solution is fully dissolved in a suitable organic solvent like DMSO before diluting it in your aqueous buffer or medium.[]
-
Non-Specific Staining: At higher concentrations, this compound may accumulate in other cellular membranes in addition to lipid droplets.[5] Using the lowest effective concentration can help improve specificity.
Q4: The fluorescence of my stained lipid droplets is fading quickly (photobleaching). What can I do to prevent this?
Photobleaching is the light-induced degradation of a fluorophore, leading to a decrease in fluorescence intensity over time.
-
Minimize Light Exposure: Protect the samples from light as much as possible during and after staining.[6]
-
Reduce Exposure Time and Intensity: When imaging, use the lowest possible laser power or light intensity and the shortest exposure time that still provides a good signal.[][7]
-
Image Immediately: For the best signal, image the cells promptly after the staining and washing steps are complete.[]
-
Use an Anti-fade Mounting Medium: For fixed cells, using a mounting medium containing an anti-fade reagent can help to reduce photobleaching during imaging.[]
Q5: Can I use this compound to stain fixed cells? What is the best fixation method?
Yes, this compound can be used for both live and fixed cell imaging. However, the fixation protocol is critical for preserving lipid droplet integrity.
-
Recommended Fixative: A mild fixation with 2–4% paraformaldehyde (PFA) for 10–15 minutes is recommended.[][]
-
Avoid Methanol-Based Fixatives: Methanol can extract lipids and should be avoided as it can compromise the integrity of lipid droplets and lead to the loss of the dye signal.[7]
-
Permeabilization: If subsequent immunolabeling of lipid droplet-associated proteins is required, a gentle permeabilization step may be necessary after fixation. However, be aware that detergents used for permeabilization can also affect lipid droplet morphology.
Quantitative Data Summary
The following table summarizes key experimental parameters for this compound staining, compiled from various sources. These values should be used as a starting point and may require optimization for specific cell types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 - 2 µM[][8] | Higher concentrations can lead to increased background and aggregation.[] |
| Incubation Time | 15 - 30 minutes[][] | Can be extended for fixed cells.[][] |
| Solvent for Stock Solution | DMSO or Ethanol[] | Final solvent concentration in media should be <0.1%.[][4] |
| Staining Buffer | PBS or HBSS[] | Serum-free medium can also be used.[3] |
| Fixation | 2-4% Paraformaldehyde | Avoid methanol-based fixatives.[7] |
| Excitation/Emission (max) | ~500 nm / ~510 nm[3] |
Key Experimental Protocol: Staining of Lipid Droplets in Cultured Adherent Cells
This protocol provides a detailed methodology for staining lipid droplets in adherent cells using this compound.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Serum-free cell culture medium
-
Cultured adherent cells on coverslips or in imaging-compatible plates
-
(Optional for fixed cells) 4% Paraformaldehyde (PFA) in PBS
-
(Optional for positive control) Oleic acid
Procedure:
-
Cell Preparation:
-
Culture adherent cells to an appropriate confluency (typically 70-80%) on sterile coverslips or in an imaging-compatible multi-well plate.[]
-
(Optional Positive Control) To induce lipid droplet formation, you can incubate the cells with oleic acid (e.g., 30 µM complexed with BSA) overnight before staining.[6]
-
-
Preparation of Staining Solution:
-
Prepare a fresh working solution of this compound by diluting the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-2 µM.[][6] For example, add 1-2 µL of a 1 mM stock solution to 1 mL of medium/PBS.
-
Vortex the solution thoroughly to ensure the dye is completely dissolved.
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS to remove any residual serum.[]
-
Add the this compound working solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15-30 minutes at 37°C, protected from light.[][6]
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS to remove any unbound dye.[]
-
-
Imaging (Live Cells):
-
After the final wash, add fresh PBS or serum-free medium to the cells.
-
Image the cells immediately using a fluorescence microscope equipped with a filter set appropriate for this compound (e.g., a standard FITC filter set).
-
-
(Optional) Fixation and Imaging (Fixed Cells):
-
After the washing step (step 4), add 4% PFA in PBS to the cells and incubate for 10-15 minutes at room temperature.[]
-
Wash the cells two to three times with PBS.
-
Mount the coverslips onto microscope slides using a suitable mounting medium. An anti-fade mounting medium is recommended to minimize photobleaching.
-
Image the cells using a fluorescence microscope.
-
Visualized Workflows and Pathways
The following diagrams illustrate the troubleshooting workflow for failed this compound staining and the cellular uptake and localization of the dye.
Caption: Troubleshooting workflow for failed this compound lipid droplet staining.
Caption: Cellular uptake and localization of this compound in lipid droplets.
References
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. [Flow Cytometry Optimization of Three Different BODIPY Molecules for Staining Lipid Droplets of Cryptococcus neoformans] - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for washing cells after Bodipy-C12 incubation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their cell washing procedures following BODIPY-C12 incubation.
Troubleshooting Guide
High background fluorescence and non-specific binding are common issues encountered during BODIPY staining.[] Proper washing is a critical step to minimize these problems and ensure high-quality, reproducible data.
Issue 1: High Background Fluorescence
-
Possible Cause: Insufficient removal of unbound this compound dye.
-
Solution: Increase the number of wash steps. Most protocols recommend 2-3 gentle washes with a suitable buffer to effectively reduce background interference.[]
-
Pro-Tip: Ensure complete removal of the wash buffer between each step without disturbing the cell monolayer.
-
Possible Cause: Dye concentration is too high.
-
Solution: Optimize the this compound concentration. While the optimal concentration can be cell-type dependent, a starting range of 0.1–5 µM is generally recommended.[] Higher concentrations can lead to dye aggregation and increased non-specific binding.[]
Issue 2: Non-Specific Binding
-
Possible Cause: Hydrophobic interactions between the dye and cellular components other than lipids.
-
Solution:
-
Optimize Wash Buffer: Use a balanced salt solution like Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) for washing.[] These buffers help maintain cell integrity and physiological pH.
-
Consider Additives: For persistent non-specific binding, consider adding a low concentration of a non-ionic surfactant to the wash buffer to disrupt hydrophobic interactions.[3] However, this should be tested carefully as it may also affect cell membrane integrity.
-
Issue 3: Weak or No Signal
-
Possible Cause: Excessive washing leading to the removal of specifically bound dye.
-
Solution: Reduce the number or duration of washes. If the signal is consistently weak, consider if the washing steps are too stringent.
-
Pro-Tip: For delicate or loosely adherent cells, reduce the aspiration force and the volume of the wash buffer to prevent cell detachment.
Frequently Asked Questions (FAQs)
Q1: What is the recommended wash buffer for cells after this compound incubation?
A1: Phosphate-Buffered Saline (PBS) is the most commonly recommended wash buffer for removing unbound BODIPY dye after staining.[][4][5][6] Hank's Balanced Salt Solution (HBSS) is also a suitable alternative.[] Both buffers help to maintain the physiological pH and osmolarity, which is crucial for cell viability, especially in live-cell imaging.
Q2: How many times should I wash my cells?
A2: A general recommendation is to wash the cells 2 to 3 times after this compound incubation.[] However, the optimal number of washes may vary depending on the cell type, dye concentration, and the specific experimental requirements.
Q3: Should the wash buffer be at a specific temperature?
A3: For live-cell imaging, it is best practice to use a wash buffer pre-warmed to 37°C to avoid temperature shock to the cells. For fixed-cell staining, room temperature buffer is generally sufficient.
Q4: Can I use a blocking agent in my wash buffer?
A4: While blocking agents like Bovine Serum Albumin (BSA) are commonly used to reduce non-specific binding in immuno-fluorescence, their use in the wash buffer for BODIPY staining is less common.[3][7] If you are experiencing significant non-specific binding that is not resolved by standard washing, you could empirically test the addition of a low concentration of BSA (e.g., 0.1-1%) to your wash buffer.
Q5: What are the best practices for the washing technique itself?
A5: To avoid dislodging adherent cells, add the wash buffer gently to the side of the well or dish, rather than directly onto the cell monolayer. When aspirating, remove the buffer from the opposite side of the well. For suspension cells, centrifugation at a low speed (e.g., 400 x g for 3-4 minutes) is used to pellet the cells before aspirating the supernatant and resuspending in fresh wash buffer.[6]
Experimental Protocols & Data
Standard Washing Protocol for Adherent Cells
-
After incubation with this compound, carefully aspirate the staining solution from the cell culture vessel.
-
Gently add pre-warmed (37°C) PBS to the side of the vessel.
-
Swirl the vessel gently to wash the cells.
-
Carefully aspirate the PBS.
-
Repeat steps 2-4 for a total of 2-3 washes.[]
-
After the final wash, add fresh medium or the appropriate buffer for imaging or downstream analysis.
Standard Washing Protocol for Suspension Cells
-
After incubation with this compound, pellet the cells by centrifugation (e.g., 400 x g for 3-4 minutes at 4°C).[6]
-
Carefully aspirate the supernatant containing the staining solution.
-
Gently resuspend the cell pellet in cold PBS.
-
Pellet the cells again by centrifugation.
-
Aspirate the supernatant.
-
Repeat steps 3-5 for a total of two washes.[6]
-
After the final wash, resuspend the cells in serum-free cell culture medium or PBS for analysis.[6]
Quantitative Data Summary
| Wash Buffer Component | Concentration | Effect on Staining | Reference |
| PBS | 1x | Standard, effective for removing unbound dye | [][4][5][6] |
| HBSS | 1x | Alternative to PBS, maintains cell permeability and pH | [] |
| Arginine | 100 mM (in Tris or Phosphate buffer) | Shown to improve removal of host cell proteins in other applications, could be tested for reducing non-specific binding | [8] |
| Non-ionic Surfactants (e.g., Tween-20) | Low concentration | Can help reduce non-specific binding due to hydrophobic interactions | [3] |
Visualized Workflows
Caption: Workflow for washing cells after this compound incubation.
Caption: Troubleshooting logic for common BODIPY staining issues.
References
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. scispace.com [scispace.com]
- 5. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Optimizing incubation time for Bodipy-C12 staining in different cell lines.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bodipy-C12 staining protocols for various cell lines.
Troubleshooting and FAQs
Q1: I am observing a very weak fluorescent signal. What are the possible causes and solutions?
A weak signal can stem from several factors, including insufficient dye concentration, short incubation times, or poor cell health.[] To enhance the signal, consider the following:
-
Increase Dye Concentration: The optimal concentration can vary between cell lines. If the signal is low, try titrating the this compound concentration. A common starting range is 0.1–5 µM.[]
-
Extend Incubation Time: The dye may require more time to incorporate into the lipid droplets. For live-cell imaging, typical incubation times range from 15 to 30 minutes, while fixed cells may benefit from longer incubations of up to 60 minutes.[]
-
Ensure Cell Health: Only healthy, sub-confluent cells should be used for staining, as stressed or overly confluent cells may not exhibit normal lipid droplet formation.
-
Use Fresh Dye: Prepare the this compound working solution fresh for each experiment to avoid degradation of the fluorophore.
Q2: My images have high background fluorescence. How can I reduce it?
High background can obscure the specific staining of lipid droplets. Here are some strategies to minimize background noise:
-
Thorough Washing: Ensure that cells are adequately washed with a suitable buffer like PBS or HBSS before and after staining to remove any unbound dye.[]
-
Optimize Dye Concentration: Using a concentration of this compound that is too high can lead to non-specific staining and increased background. A concentration of 0.5–2 µM is often recommended to balance signal intensity with specificity.[]
-
Use Serum-Free Medium: When preparing the staining solution, dilute the this compound stock in a serum-free medium or PBS, as serum components can sometimes contribute to background fluorescence.[3]
Q3: I am seeing punctate staining outside of what I believe to be lipid droplets. What could this be?
Punctate staining that does not co-localize with lipid droplets could be due to dye aggregation. This can occur if the this compound concentration is too high. To address this, try reducing the dye concentration and ensure that the stock solution is properly dissolved in DMSO before further dilution.
Q4: Is it better to stain live or fixed cells with this compound?
This compound can be used for both live and fixed cells; the choice depends on the experimental goals.
-
Live-cell imaging allows for the observation of lipid droplet dynamics in real-time. Shorter incubation times are generally preferred for live cells to minimize potential cytotoxicity.[]
-
Fixed-cell imaging is suitable for endpoint assays and co-localization studies with immunofluorescence. Fixation with 2-4% paraformaldehyde for 10-15 minutes is a common practice. Staining times for fixed cells can be slightly longer than for live cells to ensure complete labeling.[]
Q5: Can this compound be cytotoxic to my cells?
While Bodipy dyes are generally considered to have low toxicity, high concentrations and prolonged incubation times can potentially affect cell viability. To mitigate this, especially in live-cell imaging, it is advisable to use the lowest effective concentration and the shortest possible incubation time that provides a satisfactory signal. A pilot experiment to assess cytotoxicity at different concentrations and incubation times is recommended if cell viability is a concern.
Data Presentation: this compound Staining Parameters in Different Cell Lines
The optimal incubation time and concentration for this compound can be cell-line dependent. The following table summarizes conditions reported in the literature for various cell lines.
| Cell Line | This compound Variant | Concentration | Incubation Time | Notes |
| Hepatocytes (WT) | Bodipy 558/568 C12 | Not specified | 15 minutes | For labeling nascent lipid droplets.[4] |
| Cytotrophoblasts (primary) | Bodipy-FL C12 | 2 µM | 30 minutes | Used for tracking fatty acid uptake and incorporation into lipid droplets.[5][6] |
| HepG2 | Bodipy-FL C12 | Not specified | Up to 30 minutes | Used as a positive control for lipid incorporation.[5][7] |
| 3T3-L1 Adipocytes | C1-Bodipy-C12 | 2 µM | Not specified | Used to monitor fatty acid uptake.[8] |
| U2OS | This compound | 100 nM | 10 minutes | For live-cell super-resolution microscopy.[9] |
| A498 (Renal Carcinoma) | Bodipy 493/503 | 2 µM | 15 minutes | For quantification of neutral lipid content by flow cytometry.[10] |
| General Live Cells | Bodipy 500/510 C1, C12 | 1-10 µM | 5-30 minutes | General protocol for suspension and adherent cells.[3] |
| General Fixed Cells | Bodipy Dyes | 0.5-5 µM | 20-60 minutes | General protocol for fixed cells.[] |
Experimental Protocols
Standard Protocol for this compound Staining of Adherent Cells
This protocol provides a general guideline for staining adherent cells with this compound. Optimization may be required for specific cell lines and experimental conditions.
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging-compatible plates to approximately 70-80% confluency.
-
Prepare Staining Solution:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C, protected from light.
-
On the day of the experiment, dilute the stock solution in serum-free cell culture medium or PBS to the desired working concentration (e.g., 1-5 µM).
-
-
Staining:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
-
Washing:
-
Aspirate the staining solution.
-
Wash the cells two to three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Add fresh PBS or imaging medium to the cells.
-
Observe the stained cells using a fluorescence microscope with the appropriate filter set for the this compound variant used (e.g., excitation/emission ~500/510 nm for Bodipy-FL C12).
-
Protocol for Optimizing Incubation Time
To determine the optimal incubation time for a specific cell line, a time-course experiment is recommended.
-
Cell Plating: Plate cells at a consistent density in multiple wells of an imaging plate or on multiple coverslips.
-
Prepare Staining Solution: Prepare a sufficient volume of the this compound working solution at a fixed concentration (e.g., 2 µM).
-
Time-Course Incubation:
-
Add the staining solution to the cells in different wells/coverslips at staggered time points.
-
Incubate for a range of times, for example, 5, 10, 15, 20, 30, and 45 minutes.
-
-
Washing: At the end of each incubation period, wash the cells as described in the standard protocol.
-
Imaging and Analysis:
-
Image all samples using identical microscope settings (e.g., exposure time, gain).
-
Quantify the mean fluorescence intensity of the lipid droplets for each time point.
-
The optimal incubation time is the shortest duration that provides a strong, specific signal with low background.
-
Visualizations
Caption: A flowchart illustrating the key steps for determining the optimal incubation time for this compound staining in a given cell line.
References
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. molbiolcell.org [molbiolcell.org]
- 5. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Technical Support Center: BODIPY-C12 Staining and Serum Interactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing BODIPY-C12 for lipid analysis, with a specific focus on the impact of serum on staining efficiency.
Troubleshooting Guide
Issue 1: Weak or No this compound Signal in the Presence of Serum
Question: I am not seeing a strong signal or any signal at all when staining my cells with this compound in a culture medium containing Fetal Bovine Serum (FBS). What could be the cause?
Answer:
The presence of serum, particularly Fetal Bovine Serum (FBS), can significantly inhibit the uptake of this compound in some cell types.[1] This is often due to the high concentration of proteins, especially albumin, and lipids within the serum that can interact with the this compound probe.
Possible Causes and Solutions:
-
Competitive Inhibition: Serum contains a high concentration of fatty acids and other lipids that can compete with this compound for uptake by fatty acid transporters on the cell surface.
-
Solution: Perform the staining in a serum-free medium. If serum is required for cell viability during the experiment, consider a serum-starvation period for the cells for a few hours before and during the staining process. A common practice is to pre-incubate cells in serum-free medium for 60 minutes prior to adding the staining solution.[2]
-
-
Binding to Serum Albumin: this compound can bind to albumin and other proteins in the serum. While this interaction is sometimes utilized to deliver the fatty acid analog to cells, the high concentration of albumin in complete serum can sequester the probe, making it unavailable for cellular uptake.
-
Fluorescence Quenching: In some instances, the binding of fluorescent dyes to proteins like Bovine Serum Albumin (BSA) can lead to fluorescence quenching.[6][7]
-
Solution: If you suspect quenching, you can test the fluorescence of your this compound working solution with and without the addition of serum in a plate reader to see if there is a significant decrease in fluorescence intensity.
-
Issue 2: High Background Fluorescence When Staining with Serum
Question: My this compound staining in the presence of serum is resulting in very high background, making it difficult to visualize specific cellular structures. How can I reduce this?
Answer:
High background fluorescence can be caused by non-specific binding of the this compound probe or the presence of fluorescent compounds within the serum itself.
Possible Causes and Solutions:
-
Non-specific Binding: this compound, being lipophilic, can non-specifically associate with extracellular matrix components or dead cells, which can be exacerbated by components in the serum.
-
Solution: Thoroughly wash the cells with PBS after the staining incubation period to remove any unbound probe.[] Using a solution containing a quencher like Trypan Blue in the final wash step can also help to quench extracellular fluorescence.[2]
-
-
Serum Autofluorescence: Some sera can have inherent fluorescence that may contribute to the background signal.
-
Solution: Image an unstained control sample of cells that has been incubated with the serum-containing medium to assess the level of background fluorescence originating from the serum. If it is high, switching to a serum-free staining protocol is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Should I use serum in my this compound staining solution?
A1: For most applications, it is recommended to perform this compound staining in a serum-free medium to avoid the inhibitory and background effects of serum components.[1][] Many protocols suggest a brief serum-starvation period before staining to enhance probe uptake.[2]
Q2: I've seen protocols that use Bovine Serum Albumin (BSA) with this compound. How is this different from using whole serum?
A2: Protocols often use fatty acid-free BSA to complex with this compound.[1][2] In this context, BSA acts as a carrier protein to solubilize the lipophilic this compound in an aqueous medium and facilitate its delivery to the cells. This is different from using whole serum, which contains a complex mixture of proteins, lipids, and other molecules that can interfere with the staining.[1] Using a defined concentration of fatty acid-free BSA allows for more controlled and reproducible experiments.[8]
Q3: Can I fix my cells before or after this compound staining?
A3: Yes, BODIPY staining can be performed on both live and fixed cells.[][] For fixed-cell staining, it is common to fix the cells with a solution like 4% paraformaldehyde before incubating with the this compound solution.[]
Q4: What is a typical concentration and incubation time for this compound staining?
A4: The optimal concentration and incubation time can vary depending on the cell type and experimental conditions. However, a common starting point is a concentration range of 1-10 µM and an incubation time of 15-30 minutes at 37°C.[2][]
Quantitative Data Summary
The presence of serum can have a quantifiable impact on this compound uptake. The following table summarizes findings from a study on human placental trophoblasts.
| Cell Type | Condition | This compound Uptake (FU x µg protein⁻¹) | Percent Inhibition |
| Cytotrophoblasts (CTB) | Control | 556 ± 128 | - |
| Cytotrophoblasts (CTB) | + Fetal Bovine Serum (FBS) | 165 ± 42.3 | ~70% |
| Syncytiotrophoblast (SCT) | Control | 131 ± 10.6 | - |
| Syncytiotrophoblast (SCT) | + Fetal Bovine Serum (FBS) | 57.5 ± 3.62 | ~56% |
Data adapted from a study on human term placenta.[1] FU = Fluorescence Units.
Experimental Protocols
Protocol 1: this compound Staining in Serum-Free Conditions (Live Cells)
This protocol is recommended for achieving a strong signal with low background.
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in an appropriate imaging dish.
-
Serum Starvation (Optional but Recommended): Aspirate the complete culture medium and wash the cells once with warm PBS. Add serum-free medium and incubate for 1-2 hours at 37°C.
-
Preparation of Staining Solution: Prepare a 1-10 µM working solution of this compound in a serum-free medium or buffer (e.g., HBSS). If using fatty acid-free BSA, first complex the this compound with BSA before final dilution. A common ratio is a 2:1 molar ratio of fatty acid to BSA.[8]
-
Staining: Remove the medium from the cells and add the this compound staining solution. Incubate for 15-30 minutes at 37°C, protected from light.[]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with warm PBS to remove unbound dye.[]
-
Imaging: Add fresh serum-free medium or an appropriate imaging buffer to the cells and proceed with fluorescence microscopy.
Protocol 2: this compound Staining for Fixed Cells
-
Cell Preparation: Culture cells on coverslips to the desired confluency.
-
Fixation: Aspirate the culture medium and wash the cells with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[]
-
Washing: Wash the cells 2-3 times with PBS to remove the fixative.[]
-
Staining: Prepare a 1-5 µM working solution of this compound in PBS. Add the staining solution to the fixed cells and incubate for 20-60 minutes at room temperature, protected from light.[]
-
Washing: Aspirate the staining solution and wash the cells 2-3 times with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence or confocal microscope.[]
Visualizations
Caption: Recommended workflow for this compound staining in live cells.
Caption: Potential mechanisms of serum interference with this compound uptake.
References
- 1. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Specific bile acids inhibit hepatic fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence quenching of bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quenching of the intrinsic fluorescence of bovine serum albumin by chlorpromazine and hemin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bodipy-C12 stability and storage best practices.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and effective use of BODIPY™ FL C12.
Frequently Asked Questions (FAQs)
Q1: What is BODIPY-C12 and what is it used for?
A1: BODIPY FL C12 is a green fluorescent fatty acid analog. Its chemical structure features a 12-carbon dodecanoic acid chain attached to a BODIPY FL fluorophore.[1] This structure allows it to mimic natural fatty acids, making it a valuable tool for studying cellular lipid metabolism, including fatty acid uptake, trafficking, and storage within lipid droplets.[1][2]
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and performance of this compound. For long-term storage, the solid powder should be kept at -20°C, protected from light, where it can be stable for up to three years. Once dissolved in a solvent such as DMSO, the stock solution should be stored at -80°C and is stable for up to one year. To prevent degradation, it is essential to protect the dye from light and avoid repeated freeze-thaw cycles.[3]
Q3: How should I prepare stock and working solutions of this compound?
A3: To prepare a stock solution, dissolve the this compound powder in an anhydrous organic solvent like DMSO. For a working solution, dilute the stock solution in a buffer or medium appropriate for your experiment, such as serum-free cell culture medium or PBS, to the desired final concentration.
Q4: What is the recommended working concentration for this compound?
A4: The optimal working concentration can vary depending on the cell type and experimental design. However, a general starting range is between 0.1 and 10 µM. It is always recommended to perform a concentration optimization to find the best signal-to-noise ratio for your specific application.
Troubleshooting Guide
Issue 1: Weak or No Fluorescence Signal
A weak or absent signal can be frustrating. The following table outlines potential causes and their solutions.
| Potential Cause | Recommended Solution |
| Low Dye Concentration | Increase the working concentration of this compound. Perform a titration to determine the optimal concentration for your cell type. |
| Insufficient Incubation Time | Extend the incubation time to allow for sufficient uptake and incorporation of the dye. Typical incubation times range from 15 to 60 minutes. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent, as this can affect metabolic processes, including fatty acid uptake. |
| Photobleaching | Minimize the exposure of stained samples to light. Use an anti-fade mounting medium and image the samples promptly after staining. |
Issue 2: High Background Fluorescence
High background can obscure the specific signal from your target. Here are some common causes and how to address them.
| Potential Cause | Recommended Solution |
| Excessive Dye Concentration | Reduce the working concentration of this compound. High concentrations can lead to non-specific binding and increased background. |
| Inadequate Washing | Increase the number and duration of washing steps after staining to remove unbound dye. Use a suitable buffer like PBS for washing. |
| Dye Aggregation | Ensure the this compound stock solution is fully dissolved. Vortex or sonicate briefly if necessary. Prepare fresh working solutions for each experiment. |
| Autofluorescence | Include an unstained control to assess the level of cellular autofluorescence. If significant, consider using a different fluorescent channel or a quencher. |
Experimental Protocols
Protocol 1: Staining of Live Adherent Cells
-
Cell Preparation: Culture adherent cells on sterile coverslips or in imaging dishes to the desired confluency.
-
Preparation of Staining Solution: Prepare a working solution of this compound in a serum-free medium or PBS at the desired concentration (e.g., 1-5 µM).
-
Staining: Remove the culture medium and wash the cells once with PBS. Add the this compound working solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.
-
Imaging: Mount the coverslips with an appropriate mounting medium. Image the cells immediately using a fluorescence microscope with standard FITC/GFP filter sets.
Protocol 2: Staining of Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at a low speed (e.g., 300-400 x g) for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in a serum-free medium or PBS.
-
Staining: Add the this compound working solution to the cell suspension and incubate at 37°C for 15-30 minutes, protected from light.
-
Washing: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh PBS. Repeat the wash step two to three times.
-
Analysis: After the final wash, resuspend the cells in a suitable buffer for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Caption: General experimental workflow for staining cells with this compound.
Caption: A logical diagram for troubleshooting common issues with this compound staining.
References
Choosing the right imaging buffer for Bodipy-C12 live-cell microscopy.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using BODIPY-C12 in live-cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal type of imaging buffer for live-cell microscopy with this compound?
A1: The ideal imaging buffer for live-cell microscopy maintains cellular health and provides a clear optical field. For short-term imaging (under a few hours), balanced salt solutions like Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS) are often sufficient.[][2] These buffers help maintain pH and osmotic balance. For longer imaging sessions, it is recommended to use a complete cell culture medium without phenol (B47542) red, supplemented with HEPES to maintain pH stability in the absence of CO₂ regulation.[3][4] Some commercially available live-cell imaging solutions are specifically formulated with low glucose and HEPES to reduce background fluorescence and maintain cell viability for extended periods.[5][6]
Q2: What is the recommended concentration of this compound for staining live cells?
A2: The optimal concentration of this compound can vary depending on the cell type and experimental goals. However, a general starting range is between 0.1 µM and 2 µM.[] For some applications, concentrations as low as 100 nM have been used successfully.[8][9] It is always recommended to perform a titration to determine the lowest possible concentration that provides a sufficient signal-to-noise ratio to minimize potential cytotoxicity.
Q3: How long should I incubate the cells with this compound?
A3: Incubation times for this compound are typically short, ranging from 10 to 30 minutes at 37°C.[][8][9] Longer incubation times do not necessarily lead to better staining and may increase background signal and potential cellular stress.
Q4: What solvent should I use to prepare the this compound stock solution?
A4: this compound is typically dissolved in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, usually at a concentration of 1-10 mM.[][8][10] When preparing the working solution, the final concentration of DMSO in the imaging medium should be kept below 0.1% to avoid cytotoxic effects.[]
Troubleshooting Guide
This guide addresses common issues encountered during this compound live-cell imaging.
Issue 1: Weak or No Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Insufficient Dye Concentration | Increase the this compound concentration in a stepwise manner (e.g., from 0.5 µM to 2 µM).[] |
| Short Staining Duration | Extend the incubation time slightly, for example, from 15 minutes to 30 minutes.[] |
| Poor Cell Health | Ensure cells are healthy and not over-confluent before staining, as this can affect fatty acid uptake.[] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on the microscope are appropriate for this compound (typically Excitation/Emission ~500/510 nm).[10] |
| Low Target Expression | Confirm that the biological process being studied (e.g., fatty acid uptake) is active in your cell model. |
Issue 2: High Background Fluorescence
Possible Causes & Solutions
| Cause | Recommended Solution |
| Residual Culture Medium | Gently wash cells with a suitable buffer (e.g., HBSS or PBS) before staining to remove any residual medium.[] |
| Excessive Dye Concentration | Use the lowest effective concentration of this compound as determined by titration. |
| Inadequate Washing | After staining, wash the cells 2-3 times with fresh imaging buffer to remove unbound dye.[] |
| Autofluorescence | Image an unstained control sample to assess the level of cellular autofluorescence. If high, consider using an imaging medium without components that fluoresce, such as phenol red and some vitamins.[3] |
| Dye Aggregation | Prepare fresh dye dilutions for each experiment. Aggregates can lead to non-specific bright spots. |
Issue 3: Photobleaching or Signal Instability
Possible Causes & Solutions
| Cause | Recommended Solution |
| High Excitation Intensity | Reduce the laser power or illumination intensity to the lowest level that provides an adequate signal.[][2] |
| Long Exposure Times | Use the shortest possible exposure time for image acquisition.[][2] |
| Frequent Imaging | For time-lapse experiments, increase the interval between image acquisitions. |
| Unstable Environment | Use a temperature-controlled microscope stage and a CO₂ chamber (if using bicarbonate-buffered medium) to maintain stable physiological conditions.[] |
| Reactive Oxygen Species | Consider adding an anti-fade reagent to the imaging medium to reduce photobleaching.[2] |
Experimental Protocols
Protocol 1: General Live-Cell Staining with this compound
-
Cell Preparation: Culture cells on a suitable imaging dish or plate until they reach the desired confluency (typically 70-80%). Ensure the cells are healthy.
-
Prepare Staining Solution: Prepare a working solution of this compound in a serum-free culture medium or a suitable imaging buffer (e.g., HBSS) at the desired final concentration (e.g., 1 µM).
-
Washing: Gently aspirate the culture medium and wash the cells once with the imaging buffer.[]
-
Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[]
-
Post-Staining Wash: Aspirate the staining solution and wash the cells 2-3 times with the fresh imaging buffer to remove any unbound dye.[]
-
Imaging: Add fresh imaging buffer to the cells and proceed with imaging on a fluorescence microscope equipped with appropriate filters. Maintain physiological conditions (37°C) during imaging.
Protocol 2: Fatty Acid Uptake Assay
-
Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well) and culture to the desired state (e.g., differentiation into adipocytes).
-
Serum Starvation: Before the assay, incubate the cells in a serum-free medium for approximately 1 hour to reduce the influence of serum components.[11]
-
Prepare Uptake Medium: Prepare the this compound uptake medium, which typically consists of the dye in a buffer like HBSS, often complexed with fatty acid-free Bovine Serum Albumin (BSA).[11][12]
-
Initiate Uptake: Add the this compound uptake medium to the cells and incubate for a short period (e.g., 1-3 minutes) at 37°C.[11][12]
-
Stop Uptake: To stop the fatty acid uptake, add an ice-cold stop solution. This can be a buffer containing a transport inhibitor like phloretin.[11]
-
Quantification: After washing, lyse the cells and measure the fluorescence using a plate reader. The fluorescence intensity corresponds to the amount of fatty acid taken up by the cells.
Visualized Workflows
Caption: Workflow for this compound live-cell staining.
Caption: Troubleshooting logic for common imaging issues.
References
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 生細胞を用いた蛍光観察 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 5. mpbio.com [mpbio.com]
- 6. mpbio.com [mpbio.com]
- 8. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Fatty acid uptake assay [bio-protocol.org]
- 12. labs.pbrc.edu [labs.pbrc.edu]
How to correct for spectral overlap in multi-color Bodipy-C12 experiments.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BODIPY-C12 in multi-color fluorescence microscopy experiments. Our goal is to help you identify and correct for spectral overlap, ensuring accurate and reliable data.
Frequently Asked Questions (FAQs)
Q1: What is spectral overlap and why is it a problem in my multi-color this compound experiment?
A: Spectral overlap, also known as bleed-through or crosstalk, occurs when the fluorescence emission from one dye is detected in the channel intended for another.[1][2] BODIPY dyes, including this compound (Ex/Em: ~500/510 nm), have relatively narrow emission spectra, but they can still overlap with other commonly used fluorophores, especially those in adjacent spectral regions.[3][4][] This can lead to false positives or inaccurate co-localization analysis, compromising the interpretation of your results.[2]
Q2: I see a signal from my this compound stain in my red channel. How can I confirm this is bleed-through?
A: To confirm bleed-through, you must use single-stain controls.[1][6] Prepare a sample stained only with this compound and image it using all the channels you plan to use in your multi-color experiment. If you detect a signal in a channel other than the one intended for this compound, you have confirmed spectral bleed-through.[6] It is also essential to have an unstained control to assess the level of autofluorescence in your sample, which can be another source of unwanted signal.[6][7]
Q3: What are the main strategies to correct for spectral overlap?
A: There are several strategies you can employ, ranging from experimental setup to post-acquisition analysis:
-
Optimize Filter Sets: Ensure your microscope's excitation and emission filters are tightly matched to the spectral characteristics of your chosen dyes to minimize overlap.[6][8]
-
Sequential Imaging: If your microscope allows, acquire images for each channel sequentially. This prevents the excitation of one dye from causing emission that bleeds into another channel being simultaneously acquired.[1][6]
-
Judicious Fluorophore Selection: When possible, choose fluorophores with well-separated emission spectra to minimize overlap from the start.[8]
-
Computational Correction: Use software-based methods like linear unmixing or compensation to mathematically subtract the bleed-through signal.[1][6]
Troubleshooting Guide
Problem: Significant bleed-through from this compound into a neighboring channel (e.g., a channel for a red fluorophore).
Solution Workflow:
-
Run Controls: Prepare single-stain controls for each fluorophore in your experiment.
-
Image Controls: Acquire images of each single-stain control in all channels.
-
Quantify Bleed-through: Use your imaging software to measure the percentage of signal from the single-stained sample that is detected in the incorrect channel.
-
Apply Correction: Use either compensation or spectral unmixing to correct your multi-color images.
Experimental Protocols
Protocol 1: Preparation of Single-Stain Controls for Compensation/Unmixing
This protocol describes how to prepare the necessary controls to accurately correct for spectral overlap.
-
Cell Preparation: Culture and treat your cells as you would for your main experiment, plating them on appropriate coverslips or dishes for imaging.
-
Individual Staining: For an experiment with this compound and a red fluorophore (e.g., Alexa Fluor 568), prepare three separate samples:
-
Sample A (this compound only): Stain cells with your working concentration of this compound (e.g., 1-10 µM).[4]
-
Sample B (Red Fluorophore only): Stain cells with your red fluorophore according to the manufacturer's protocol.
-
Sample C (Unstained Control): A sample of cells that has not been stained with any fluorophore.
-
-
Fixation (Optional): If your experimental design includes fixation, fix the cells using a standard protocol (e.g., 4% paraformaldehyde for 15 minutes).[]
-
Imaging:
-
Image each control sample (A, B, and C) using the exact same imaging settings (laser power, exposure time, gain) that you will use for your fully stained experimental sample.
-
For Sample A, acquire an image in the this compound channel and the red channel. The signal in the red channel is the bleed-through.
-
For Sample B, acquire an image in the this compound channel and the red channel.
-
For Sample C, acquire images in all channels to determine the level of autofluorescence.
-
Protocol 2: Spectral Unmixing Workflow
Spectral unmixing is a powerful technique that separates the emission spectra of multiple fluorophores.[7]
-
Acquire a Reference Spectral Library:
-
Using your single-stain controls from Protocol 1, acquire a "lambda stack" or "spectral image" for each fluorophore. This involves imaging the sample across a range of emission wavelengths.
-
This will create a spectral "fingerprint" for this compound and your other fluorophore(s).
-
Also, acquire a spectral image of your unstained control to create a fingerprint for autofluorescence.
-
-
Image Your Experimental Sample: Acquire a spectral image of your multi-stained sample using the same settings.
-
Apply Linear Unmixing: In your imaging software (e.g., ZEN, LAS X, NIS-Elements), use the spectral unmixing function.
Data Presentation
The following table summarizes the key spectral characteristics of this compound, which are crucial for designing multi-color experiments.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Application |
| BODIPY 500/510 C1, C12 | 500 | 510 | Staining cellular lipid droplets[3][4] |
When performing compensation, a compensation matrix is calculated based on your single-stain controls. The values in this matrix represent the percentage of signal from one fluorophore that bleeds into another channel. An example is shown below:
| This compound Channel | Red Fluorophore Channel | |
| This compound Stain | 100% | 15% |
| Red Fluorophore Stain | 2% | 100% |
In this example, 15% of the signal from this compound is incorrectly detected in the red channel.
Visualizations
Below are diagrams illustrating the concepts of spectral overlap and the workflow for its correction.
Caption: Conceptual diagram of spectral overlap.
Caption: Workflow for spectral overlap correction.
References
- 1. Spectral Overlap | CYM [cytometry.mlsascp.com]
- 2. Spectral Bleed-Through Artifacts in Confocal Microscopy [evidentscientific.com]
- 3. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Bleed-Through in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
Validation & Comparative
A Head-to-Head Battle of Fluorophores: BODIPY-C12 vs. Nile Red for Quantitative Lipid Droplet Analysis
For researchers, scientists, and drug development professionals navigating the intricate world of cellular lipid metabolism, the accurate quantification of lipid droplets is paramount. Two fluorescent dyes, BODIPY-C12 and Nile Red, have emerged as prominent tools for this purpose. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and visualizations to aid in the selection of the optimal probe for your research needs.
Lipid droplets, once considered mere inert fat storage depots, are now recognized as dynamic organelles integral to cellular energy homeostasis, signaling, and the pathogenesis of various diseases, including metabolic disorders and cancer.[1] The ability to precisely measure changes in lipid droplet number, size, and lipid composition is therefore crucial for advancing our understanding of these processes and for the development of novel therapeutics. While both this compound and Nile Red are lipophilic dyes that accumulate in the neutral lipid core of lipid droplets, they possess distinct characteristics that can significantly impact experimental outcomes.
At a Glance: this compound vs. Nile Red
| Feature | This compound | Nile Red |
| Mechanism of Staining | Fluorescent fatty acid analog, incorporated into neutral lipids.[2][3] | Solvatochromic dye, fluorescence is environmentally sensitive.[4][5] |
| Excitation/Emission (nm) | ~493/503 (for the BODIPY 493/503 core)[6] | ~552/636 (in a lipid-rich environment)[5] |
| Photostability | Generally high[] | Prone to photobleaching[] |
| Environmental Sensitivity | Relatively insensitive to environmental polarity and pH[6][8] | Highly sensitive to environmental polarity, can lead to spectral shifts.[4] |
| Selectivity for Lipid Droplets | High selectivity for neutral lipids within lipid droplets.[][9] | Can also stain other cellular structures like membranes.[10] |
| Live/Fixed Cell Imaging | Suitable for both live and fixed cell imaging.[6][] | Suitable for both live and fixed cell imaging.[4] |
| Quantitative Analysis | Excellent for tracking fatty acid uptake and incorporation.[2] | Widely used for quantifying overall lipid content.[10] |
| Background Fluorescence | Lower background fluorescence.[] | Can exhibit higher background fluorescence.[] |
Delving Deeper: A Performance Showdown
Specificity and Localization
BODIPY dyes, including the fatty acid conjugate this compound, are renowned for their high specificity towards the neutral lipid core of lipid droplets, composed primarily of triacylglycerols and sterol esters.[] This high lipophilicity ensures precise intracellular localization with minimal off-target staining.[] In contrast, Nile Red's fluorescence is highly dependent on the polarity of its microenvironment.[4] While it fluoresces brightly in the hydrophobic interior of lipid droplets, it can also bind to other cellular membranes, potentially leading to a higher background signal and complicating quantitative analysis.[10] However, this solvatochromic property can be leveraged to distinguish between different lipid classes, as its emission spectrum shifts in environments of varying polarity.[10]
Photostability and Signal Integrity
For time-lapse imaging and experiments requiring prolonged light exposure, photostability is a critical factor. BODIPY dyes generally exhibit greater photostability compared to Nile Red, which is more susceptible to photobleaching.[] This makes this compound a more robust choice for long-term tracking of lipid droplet dynamics. The narrower emission peak of BODIPY dyes also reduces spectral overlap in multi-color imaging experiments.[] Nile Red's broad emission spectrum can be a limitation in this regard.[10]
Quantitative Accuracy
Both dyes can be used for quantitative analysis of lipid droplets using techniques like flow cytometry and fluorescence microscopy.[][10] However, their mechanisms of staining lend them to slightly different quantitative applications. As a fluorescent fatty acid analog, this compound is exceptionally well-suited for tracking the uptake of fatty acids from the extracellular environment and their subsequent incorporation into lipid droplets.[2] This provides a dynamic measure of lipid metabolism. Nile Red, on the other hand, provides a more general quantification of the total neutral lipid content within cells at a given time point.[10]
Experimental Corner: Protocols for Success
This compound Staining for Live-Cell Imaging
This protocol is adapted from established methods for staining lipid droplets in cultured cells.[11][12]
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Live-cell imaging compatible chambered coverslips or glass-bottom dishes
Procedure:
-
Culture cells to the desired confluency on imaging-compatible plates.
-
Prepare a fresh working solution of this compound by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-5 µM.
-
Remove the existing culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Add fresh, pre-warmed culture medium to the cells.
-
Proceed with live-cell imaging using a fluorescence microscope equipped with appropriate filters for BODIPY fluorescence (e.g., excitation ~488 nm, emission ~520 nm).
References
- 1. protocols.io [protocols.io]
- 2. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 8. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nile Red Quantifier: a novel and quantitative tool to study lipid accumulation in patient-derived circulating monocytes using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
A Head-to-Head Comparison of Bodipy-C12 and Bodipy 493/503 for Neutral Lipid Staining
For researchers, scientists, and drug development professionals navigating the landscape of cellular lipid analysis, the choice of a fluorescent probe is paramount. This guide provides a comprehensive comparison of two widely used green fluorescent dyes for neutral lipid staining: Bodipy-C12 and Bodipy 493/503. We delve into their distinct mechanisms of action, spectral properties, and performance characteristics, supported by experimental data and detailed protocols to inform your selection.
At the forefront of fluorescent lipid probes, this compound and Bodipy 493/503 both offer the high quantum yields and photostability characteristic of the borondipyrromethene (BODIPY) dye family.[1][2] However, their suitability for specific applications diverges based on their fundamentally different approaches to labeling neutral lipids. Bodipy 493/503 acts as a direct, lipophilic stain for the neutral lipid core of lipid droplets.[][] In contrast, this compound is a fluorescent fatty acid analog that is actively incorporated into cells and esterified, subsequently accumulating in lipid droplets as a component of newly synthesized neutral lipids.[5][6] This distinction has significant implications for experimental design and data interpretation.
Performance Characteristics at a Glance
To facilitate a clear comparison, the key quantitative data for this compound and Bodipy 493/503 are summarized below.
| Property | This compound (Bodipy FL C12) | Bodipy 493/503 |
| Excitation Maximum | ~490-503 nm[1][7] | ~493 nm[][] |
| Emission Maximum | ~508-516 nm[1][7] | ~503 nm[][] |
| Molecular Weight | ~418.33 g/mol | ~262.11 g/mol |
| Quantum Yield | High[1][2] | High, but can be environment-dependent[2][8] |
| Photostability | Generally high for BODIPY dyes[] | Limited; reported to retain only 11% of initial fluorescence after 50 scans under intense excitation. |
| Staining Principle | Metabolic incorporation as a fatty acid analog[5][6] | Direct lipophilic partitioning into neutral lipids[][] |
| Suitability | Tracking fatty acid uptake and metabolism; labeling newly synthesized lipid droplets.[5][6] | General staining of existing neutral lipid droplets in live and fixed cells.[][][9] |
Delving into the Mechanisms: A Tale of Two Stains
The divergent staining mechanisms of this compound and Bodipy 493/503 are central to their appropriate application.
Bodipy 493/503: The Direct Approach
Bodipy 493/503 is a small, hydrophobic molecule that readily partitions into nonpolar environments.[][] When introduced to cells, it rapidly accumulates in the neutral lipid core of existing lipid droplets, providing a snapshot of the total neutral lipid content at the time of staining.[9] This makes it an excellent tool for quantifying and visualizing the overall lipid droplet population in both live and fixed cells.[9][10]
This compound: The Metabolic Tracer
This compound, with its C12 alkyl chain, mimics a natural fatty acid.[5][6] Upon entering the cell, it is recognized by the cellular machinery and undergoes esterification to form fluorescently labeled neutral lipids, which are then stored in lipid droplets.[5][6] This metabolic incorporation means that this compound is ideal for studying the dynamics of fatty acid uptake, trafficking, and the formation of new lipid droplets.[5]
Experimental Workflow: A Visual Guide
The following diagram illustrates a generalized workflow for staining neutral lipids in cultured cells using either this compound or Bodipy 493/503.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 5. molbiolcell.org [molbiolcell.org]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BODIPY | AAT Bioquest [aatbio.com]
- 8. Predicting fluorescence to singlet oxygen generation quantum yield ratio for BODIPY dyes using QSPR and machine learning - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. scispace.com [scispace.com]
- 10. BODIPY 493/503 Staining of Neutral Lipid Droplets for Microscopy and Quantification by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Bodipy-C12 Versus Other Fluorescent Long-Chain Fatty Acid Analogs
For researchers, scientists, and drug development professionals navigating the landscape of cellular metabolism, the choice of fluorescent probes to track long-chain fatty acids is critical. This guide provides an objective comparison of the widely used Bodipy-C12 with other fluorescent long-chain fatty acid analogs, supported by experimental data and detailed protocols to aid in the selection of the most suitable tool for your research needs.
The visualization and quantification of long-chain fatty acid (LCFA) uptake and trafficking within cells are fundamental to understanding metabolic processes in health and disease. Fluorescent LCFA analogs have become indispensable tools in this field. Among these, this compound (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid) has gained significant popularity. This guide will compare the performance of this compound against two other major classes of fluorescent LCFA analogs: Nitrobenzoxadiazole (NBD) and Pyrene derivatives.
Quantitative Performance Comparison
The selection of a fluorescent probe is often dictated by its photophysical properties, which directly impact signal strength, clarity, and experimental success. The following table summarizes key quantitative data for Bodipy, NBD, and Pyrene fluorophores commonly used in fatty acid analogs.
| Property | Bodipy FL/Bodipy 500/510 | NBD (Nitrobenzoxadiazole) | Pyrene |
| **Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ** | ~80,000 - 90,000[1][2] | ~19,500 - 25,000[3][4] | ~54,000[5] |
| Fluorescence Quantum Yield (Φ) | ~0.9 (in lipophilic environment)[1][2] | 0.12 - 0.3 (depending on environment)[1][3] | ~0.32[5] |
| Excitation Maximum (nm) | ~503-505 | ~465-466 | ~335-345 |
| Emission Maximum (nm) | ~510-512 | ~530-535 | ~378 (monomer), ~475 (excimer)[3] |
| Photostability | High[6][7] | Moderate to Low[6][7] | Moderate |
| Environmental Sensitivity | Relatively insensitive to solvent polarity and pH[2] | Highly sensitive to environment; almost non-fluorescent in aqueous solvents[1] | Emission spectrum is sensitive to local concentration (monomer vs. excimer)[3] |
| Metabolic Incorporation | Readily metabolized and incorporated into cellular lipids[1] | Not well metabolized by live cells[1] | Can be incorporated into membranes and lipid bilayers |
In-Depth Comparison
This compound stands out for its exceptional brightness, a product of its high molar extinction coefficient and near-perfect quantum yield in lipid environments.[1][2] This translates to a strong signal-to-noise ratio, crucial for detecting low-abundance lipid species and for high-resolution imaging. Its superior photostability allows for longer-term imaging experiments with minimal signal degradation.[6][7] Furthermore, this compound closely mimics natural fatty acids in its cellular uptake and metabolic processing, being readily esterified and incorporated into neutral lipids and phospholipids.[1][8] This metabolic activity makes it an excellent tracer for studying dynamic processes like lipid droplet formation and turnover.
NBD-labeled fatty acids , such as NBD-stearic acid, represent an older class of fluorescent probes. Their primary advantage lies in the significant fluorescence enhancement upon moving from an aqueous to a hydrophobic environment, which can be useful for monitoring binding events.[1] However, their lower molar extinction coefficient and quantum yield result in a significantly dimmer signal compared to Bodipy analogs.[1] A major drawback is their poor photostability, limiting their use in time-lapse microscopy.[6][7] Additionally, NBD-fatty acids are generally not well metabolized by cells, making them less suitable for tracking metabolic pathways.[1]
Pyrene-labeled fatty acids , like pyrene-decanoic acid, possess a unique property: the ability to form "excimers" (excited-state dimers) at high concentrations. This results in a concentration-dependent shift in the emission spectrum from blue (monomer) to a longer wavelength (excimer), which can be exploited to study lipid organization and membrane fluidity.[3] However, their excitation maximum is in the ultraviolet range, which can cause autofluorescence and potential phototoxicity in live cells. While their quantum yield is moderate, their utility is often more qualitative, focusing on changes in the monomer-to-excimer ratio rather than absolute quantification of uptake.
Experimental Protocols
Detailed and validated protocols are essential for reproducible and reliable results. Below are representative protocols for assessing fatty acid uptake using each class of fluorescent analog.
Protocol 1: this compound Fatty Acid Uptake Assay in Cultured Cells
This protocol is adapted for a 96-well plate format for quantitative analysis using a fluorescence plate reader.
Materials:
-
This compound stock solution (e.g., 2.5 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution (0.4%)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a desired density and allow them to adhere and grow to the desired confluency.
-
Preparation of this compound/BSA Complex: a. Prepare a fatty acid-free BSA solution (e.g., 0.1%) in serum-free medium. b. Dilute the this compound stock solution into the BSA solution to the desired final concentration (e.g., 1-5 µM). Vortex briefly and incubate at 37°C for 15-30 minutes to allow for complex formation.
-
Cell Starvation: Wash the cells once with warm PBS and then incubate in serum-free medium for 1-2 hours at 37°C to deplete endogenous fatty acids.
-
Fatty Acid Uptake: a. Remove the starvation medium and add the pre-warmed this compound/BSA complex solution to the cells. b. Incubate for the desired time period (e.g., 15-30 minutes) at 37°C.
-
Quenching of Extracellular Fluorescence: a. After incubation, add Trypan Blue solution to each well to a final concentration of 0.2% to quench the fluorescence of the extracellular this compound.
-
Fluorescence Measurement: Immediately measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for this compound (e.g., Ex/Em ~485/515 nm).
-
Data Normalization (Optional): To account for variations in cell number, a cell viability assay (e.g., using Hoechst 33342) can be performed in parallel.
Protocol 2: NBD-Stearic Acid Uptake Assay
This protocol can be adapted for both fluorescence microscopy and plate reader-based assays.
Materials:
-
NBD-stearic acid stock solution (in ethanol (B145695) or DMSO)
-
Fatty acid-free BSA
-
Serum-free cell culture medium
-
PBS
-
4% Paraformaldehyde (PFA) in PBS (for fixed-cell imaging)
-
Mounting medium with DAPI (for microscopy)
Procedure:
-
Cell Seeding: As described in Protocol 1.
-
Preparation of NBD-Stearic Acid/BSA Complex: Prepare the complex as described for this compound, using the appropriate concentrations of NBD-stearic acid.
-
Cell Starvation: As described in Protocol 1.
-
Fatty Acid Uptake: Incubate cells with the NBD-stearic acid/BSA complex for the desired time.
-
Washing: a. Remove the uptake solution and wash the cells three times with ice-cold PBS containing 0.1% fatty acid-free BSA to remove unbound probe. b. Wash once with ice-cold PBS.
-
Analysis:
-
For Plate Reader: Add PBS to each well and measure fluorescence (Ex/Em ~466/535 nm).
-
For Microscopy: Fix the cells with 4% PFA for 15 minutes at room temperature, wash with PBS, and mount with a DAPI-containing mounting medium. Image using a fluorescence microscope.
-
Protocol 3: Pyrene-Decanoic Acid Uptake and Excimer Formation Assay
This protocol is designed for fluorescence microscopy to visualize changes in lipid organization.
Materials:
-
Pyrene-decanoic acid stock solution (in ethanol or DMSO)
-
Serum-free cell culture medium
-
PBS
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes suitable for microscopy.
-
Probe Loading: a. Dilute the pyrene-decanoic acid stock solution directly into serum-free medium to the desired final concentration (e.g., 5-10 µM). b. Remove the culture medium from the cells and add the pyrene-decanoic acid solution. c. Incubate for 15-30 minutes at 37°C.
-
Washing: Wash the cells twice with warm serum-free medium to remove excess probe.
-
Imaging: a. Add fresh, warm serum-free medium to the cells. b. Image the cells using a fluorescence microscope equipped with two emission channels to capture both the monomer (e.g., ~375-400 nm) and excimer (e.g., ~460-500 nm) fluorescence, using an excitation wavelength of ~340 nm. c. The ratio of excimer to monomer fluorescence intensity can be used to infer the local concentration and organization of the probe within cellular membranes.
Signaling Pathways and Experimental Workflows
The uptake of long-chain fatty acids is a regulated process involving a series of proteins. The following diagrams illustrate a simplified signaling pathway for fatty acid uptake and a general experimental workflow for comparing fluorescent fatty acid analogs.
Caption: Simplified signaling pathway of long-chain fatty acid uptake and metabolism.
Caption: General experimental workflow for comparing fluorescent LCFA analogs.
Conclusion
The choice of a fluorescent long-chain fatty acid analog is a critical decision that depends on the specific experimental goals.
-
For quantitative uptake studies and tracking of metabolic fate with high sensitivity and photostability, this compound is the superior choice. Its bright, stable fluorescence and its ability to be metabolized by cells provide a clear window into the dynamic processes of lipid transport and storage.
-
NBD-labeled fatty acids may be considered for specific applications where environmental sensitivity is advantageous, such as certain binding assays, but their limitations in terms of brightness and photostability should be carefully considered.
-
Pyrene-labeled fatty acids offer a unique tool for investigating membrane properties and lipid organization due to their excimer-forming capabilities. However, they are less suited for straightforward quantification of fatty acid uptake.
By understanding the distinct advantages and disadvantages of each class of probe, and by employing robust and well-defined experimental protocols, researchers can confidently select the optimal tool to illuminate the intricate pathways of fatty acid metabolism.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. NBD dodecanoic acid N-succinimidyl ester | Benchchem [benchchem.com]
- 4. glenresearch.com [glenresearch.com]
- 5. omlc.org [omlc.org]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of BODIPY-C12 and NBD-Labeled Fatty Acids in Cellular Trafficking and Metabolism Studies
For researchers, scientists, and drug development professionals navigating the selection of fluorescent probes for lipid research, this guide provides a comprehensive comparison of two widely utilized fatty acid analogs: BODIPY-C12 and NBD-labeled fatty acids. This analysis, supported by experimental data and detailed protocols, aims to facilitate an informed decision based on the specific requirements of your study.
The visualization of fatty acid uptake, transport, and metabolism within living cells is crucial for understanding numerous physiological and pathological processes. Fluorescently labeled fatty acid analogs serve as indispensable tools in these investigations. Among the most common are those labeled with BODIPY (boron-dipyrromethene) and NBD (nitrobenzoxadiazole) fluorophores. While both enable the tracking of fatty acid dynamics, their inherent chemical and photophysical properties lead to significant differences in experimental performance and data interpretation.
Quantitative Performance: A Side-by-Side Comparison
The selection of a fluorescent probe is often dictated by its photophysical characteristics and its ability to faithfully mimic the behavior of its unlabeled counterpart. The following table summarizes the key quantitative parameters for this compound and NBD-labeled fatty acids.
| Property | This compound | NBD-labeled Fatty Acids | References |
| Molar Extinction Coefficient (ε) | ~80,000 - 90,000 cm⁻¹M⁻¹ | ~20,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | High (~0.9 in lipophilic environments) | Moderate (~0.3 in lipophilic environments) | [1] |
| Photostability | High | Low; prone to photobleaching | [2][] |
| Fluorescence Emission | Narrower emission spectrum | Broader emission spectrum | [1] |
| Environmental Sensitivity | Relatively insensitive to environment | Highly sensitive to local environment polarity | [4][5] |
| Mimicry of Natural Fatty Acids | Considered a better mimic of natural long-chain fatty acids | The polar NBD group can alter the fatty acid's hydrophobicity and trafficking | [4][6] |
| Cellular Metabolism | Readily metabolized by cells and incorporated into complex lipids | Not well metabolized by live cells | [1] |
Key Differences and Experimental Implications
This compound: The Brighter, More Stable Mimic
This compound stands out for its superior photophysical properties. Its high molar extinction coefficient and quantum yield result in a significantly brighter fluorescent signal, allowing for lower labeling concentrations and reduced potential for cytotoxicity.[1][] Furthermore, its exceptional photostability is a major advantage for time-lapse imaging and experiments requiring prolonged observation, as it minimizes signal loss due to photobleaching.[2]
Crucially, the BODIPY fluorophore is relatively nonpolar and is considered to better mimic the behavior of natural long-chain fatty acids.[6] This leads to more physiologically relevant data on uptake, intracellular transport, and incorporation into complex lipids like triglycerides and phospholipids.[1]
NBD-Labeled Fatty Acids: A Classic Probe with Caveats
NBD-labeled fatty acids have a longer history of use in lipid research. However, their utility is tempered by several limitations. Their lower quantum yield and susceptibility to photobleaching necessitate higher illumination intensities or shorter acquisition times, which can be detrimental to live-cell experiments.[2]
The polar nature of the NBD group can significantly alter the hydrophobicity of the fatty acid analog, potentially leading to anomalous intracellular trafficking and metabolism that does not accurately reflect the behavior of endogenous fatty acids.[4] While NBD-labeled lipids are useful for certain applications, such as monitoring the activity of lipid flippases at the plasma membrane, researchers must be cautious when interpreting their intracellular localization.[4]
Experimental Protocols
To provide practical guidance, here are detailed methodologies for key experiments using both this compound and NBD-labeled fatty acids.
Protocol 1: Fatty Acid Uptake Assay Using this compound
This protocol describes a method to quantify the uptake of long-chain fatty acids into cultured cells using this compound.
Materials:
-
This compound (e.g., from Molecular Probes)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells (e.g., 3T3-L1 adipocytes, hepatocytes)
-
Phloretin (optional, as an inhibitor of protein-mediated transport)
-
Ice-cold stop solution (e.g., PBS with 0.1% BSA and 500 µM phloretin)
-
Cell lysis buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Culture: Plate cells in a suitable format (e.g., 6-well or 96-well plates) and culture until they reach the desired confluency or differentiation state.
-
Preparation of this compound/BSA Complex:
-
Prepare a stock solution of this compound in an organic solvent like DMSO or ethanol.
-
Dilute the this compound stock solution in HBSS containing fatty acid-free BSA to the desired final concentration (e.g., 2.5 nM this compound with 80 µM BSA).[7]
-
Incubate the solution for at least 15-30 minutes at 37°C to allow for the complex to form.
-
-
Cell Treatment:
-
Stopping the Uptake:
-
To terminate the uptake, rapidly aspirate the labeling solution and add ice-cold stop solution.[7]
-
-
Cell Lysis and Fluorescence Measurement:
-
Wash the cells with cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a microplate reader (e.g., excitation at 485 nm and emission at 515 nm).[8] Alternatively, for flow cytometry-based assays, detach the cells and analyze the fluorescence of individual cells.
-
Protocol 2: Cellular Localization of NBD-Labeled Fatty Acids
This protocol outlines a method for visualizing the intracellular distribution of NBD-labeled fatty acids using confocal microscopy.
Materials:
-
NBD-labeled fatty acid (e.g., NBD-C6 or NBD-C12)
-
Fatty acid-free BSA
-
Cell culture medium
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Confocal microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging substrate and culture to the desired confluency.
-
Preparation of NBD-Fatty Acid/BSA Complex:
-
Prepare a stock solution of the NBD-labeled fatty acid in an organic solvent.
-
Dilute the stock solution in serum-free medium containing fatty acid-free BSA.
-
-
Cell Labeling:
-
Washing and Imaging:
-
To remove the probe from the outer leaflet of the plasma membrane, perform a "back-exchange" by washing the cells with medium containing a high concentration of fatty acid-free BSA.[4]
-
Replace the wash solution with fresh imaging medium.
-
Visualize the intracellular fluorescence using a confocal microscope with appropriate filter sets for NBD (e.g., excitation around 460-470 nm and emission around 530-540 nm).
-
Visualizing Experimental Workflows and Probe Comparisons
To further clarify the experimental processes and the key differences between these probes, the following diagrams are provided.
References
- 1. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 4. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid uptake assay [bio-protocol.org]
- 8. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Comparing the photostability of Bodipy-C12 with other lipid dyes.
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for the accurate visualization and long-term tracking of lipid dynamics in cellular systems. A key performance metric for these probes is their photostability—the ability to resist degradation upon exposure to excitation light. This guide provides a comparative analysis of the photostability of Bodipy-C12, a widely used fluorescent fatty acid analog, against other common lipid dyes, supported by experimental data and detailed protocols to aid in the selection of the most suitable dye for your research needs.
Quantitative Photostability Comparison of Lipid Dyes
The photostability of a fluorescent dye is a crucial factor for quantitative and time-lapse imaging. Dyes with high photostability maintain a strong fluorescent signal for extended periods of imaging, enabling the reliable tracking of cellular processes. The following table summarizes the photostability of several common lipid dyes, presenting the percentage of initial fluorescence intensity remaining after continuous illumination under standardized confocal microscopy conditions.
| Fluorescent Probe | Dye Type | Excitation Max (nm) | Emission Max (nm) | Remaining Fluorescence after 50 Scans (%) |
| This compound (and related Bodipy dyes) | Boron-dipyrromethene | ~505 | ~515 | High (Generally more photostable than Nile Red) |
| BODIPY 493/503 | Boron-dipyrromethene | 493 | 503 | 11%[1] |
| Nile Red | Phenoxazone | 552 (in lipids) | 636 (in lipids) | 12%[1] |
| DiI (DiIC18(3)) | Carbocyanine | 549 | 565 | High (Qualitatively described as highly photostable)[2][3][4] |
Note: Quantitative data for the photobleaching of this compound and DiI under the exact same conditions as BODIPY 493/503 and Nile Red from the cited source were not available. However, the literature consistently describes BODIPY dyes and DiI as having high photostability.[2][3][4][]
Experimental Protocol for Photostability Measurement
To ensure a standardized and reproducible comparison of lipid dye photostability, the following experimental protocol for a photobleaching assay is recommended.
1. Cell Culture and Staining:
-
Cell Line: Culture a relevant cell line (e.g., HeLa, 3T3-L1) to 70-80% confluency on glass-bottom dishes suitable for fluorescence microscopy.
-
Induction of Lipid Droplets (Optional): To visualize lipid droplet-specific dyes, incubate cells with 50-100 µM oleic acid complexed to bovine serum albumin (BSA) for 16-24 hours to induce lipid droplet formation.
-
Staining: Incubate the cells with the fluorescent lipid dyes at their optimal concentrations (e.g., this compound: 1-5 µM; Nile Red: 0.5-1 µg/mL; DiI: 1-5 µM) for 15-30 minutes at 37°C.
-
Washing: Following incubation, gently remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Imaging Media: Add fresh, pre-warmed culture medium or PBS to the cells for imaging.
2. Photobleaching Assay using Confocal Microscopy:
-
Microscope Setup: Use a confocal laser scanning microscope equipped with appropriate laser lines and emission filters for each dye.
-
Image Acquisition Parameters:
-
Excitation Wavelength: Set the laser to the excitation maximum of each dye.
-
Laser Power: Use a consistent and moderate laser power across all samples to induce photobleaching over a reasonable time course.
-
Pinhole: Set to 1 Airy unit for optimal sectioning.
-
Detector Gain and Offset: Adjust for each probe to ensure the initial image is not saturated, and then keep these settings constant throughout the experiment.
-
-
Time-Lapse Imaging:
-
Select a region of interest (ROI) containing well-stained cells or lipid droplets.
-
Acquire a time-series of images (e.g., 50-100 frames) with continuous laser scanning of the ROI.
-
3. Data Analysis:
-
Fluorescence Intensity Measurement: Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity within the ROI for each frame of the time-series.
-
Normalization: Normalize the fluorescence intensity of each frame to the intensity of the first frame (set to 100%).
-
Photobleaching Curve: Plot the percentage of remaining fluorescence as a function of time or the number of scans to generate a photobleaching curve for each dye.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for comparing the photostability of different fluorescent lipid dyes.
Discussion and Conclusion
The experimental evidence and literature review indicate that BODIPY-based dyes, including this compound, generally exhibit superior photostability compared to traditional lipid dyes like Nile Red.[1] This makes them highly suitable for long-term live-cell imaging and experiments requiring repeated measurements. DiI is also recognized for its high photostability, making it a robust choice for membrane labeling and cell tracking.[2][3][4]
The choice of a lipid dye should be guided by the specific requirements of the experiment. For long-duration time-lapse imaging or quantitative studies where signal stability is paramount, this compound and other BODIPY derivatives are excellent choices. For applications where high initial brightness is the primary concern and imaging sessions are short, other dyes might be considered. By following the provided experimental protocol, researchers can perform their own objective comparisons to select the optimal lipid dye for their specific research questions.
References
Assessing the Specificity of Fluorescent Dyes for Neutral Lipid Storage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of commonly used fluorescent dyes for the visualization and quantification of neutral lipid storage in cells, with a focus on the specificity of Bodipy-C12. We objectively evaluate its performance against popular alternatives, Nile Red and LipidTOX, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Neutral Lipid Staining
The study of neutral lipid metabolism and storage within intracellular lipid droplets is crucial for understanding a variety of physiological and pathological processes, including obesity, diabetes, and fatty liver disease. Fluorescent microscopy is a powerful tool for visualizing these dynamic organelles. The choice of fluorescent probe is critical for obtaining accurate and reproducible results. This guide focuses on three widely used neutral lipid stains: this compound, a fluorescent fatty acid analog; Nile Red, a solvatochromic dye; and LipidTOX, a commercially available neutral lipid stain.
Mechanism of Action
The specificity of a neutral lipid stain is intrinsically linked to its mechanism of action.
-
This compound: This probe is a derivative of lauric acid (a 12-carbon fatty acid) conjugated to a Bodipy fluorophore. As a fatty acid analog, it is taken up by cells and metabolically incorporated into neutral lipids, such as triglycerides and cholesteryl esters, through enzymatic processes.[1] This active incorporation and subsequent storage within lipid droplets provide a high degree of specificity for these organelles.[1]
-
Nile Red: This is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the hydrophobicity of its environment. In aqueous media, it is virtually non-fluorescent, but it becomes intensely fluorescent in lipid-rich environments.[2][3] While it strongly stains neutral lipid droplets, its hydrophobic nature can also lead to non-specific staining of other cellular membranes.[4]
-
LipidTOX: These commercially available stains are designed to be highly specific for neutral lipids within lipid droplets.[5] They are often used in fixed-cell applications and are available in various colors, allowing for multiplexing with other fluorescent probes.[4][5]
Performance Comparison
The selection of a fluorescent dye should be based on a careful consideration of its photophysical properties and performance in cellular imaging experiments.
| Property | This compound | Nile Red | LipidTOX Green |
| Excitation Max | ~500 nm[6] | ~510 nm (in triglyceride)[7] | ~495 nm[5] |
| Emission Max | ~510 nm[6] | ~583 nm (in triglyceride)[7] | ~505 nm[5] |
| Quantum Yield | High (approaching 1.0 in nonpolar solvents for Bodipy FL)[8][9] | 0.7 (in dioxane)[10] | Information not readily available |
| Photostability | More photostable than Nile Red[11] | Prone to photobleaching[4] | Stable for imaging[12] |
| Specificity | High; metabolically incorporated into neutral lipids.[1] | Can exhibit non-specific staining of other membranes.[4] | High specificity for neutral lipid droplets.[5] |
| Live/Fixed Cells | Both[13] | Both[14] | Primarily for fixed cells, but live-cell use has been reported.[12][15] |
| Signal-to-Noise | Generally high due to low background fluorescence. | Can have higher background due to membrane staining. | High signal-to-noise ratio. |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible results. The following are generalized protocols for staining mammalian cells in culture. Optimization may be required for specific cell types and experimental conditions.
Protocol 1: this compound Staining for Live-Cell Imaging
Materials:
-
This compound stock solution (e.g., 2.5 mM in DMSO)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
Procedure:
-
Culture cells to the desired confluency on imaging-compatible plates or coverslips.
-
Prepare a working solution of this compound in cell culture medium. A final concentration of 1-5 µM is a good starting point.[1]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound working solution to the cells and incubate for 15-30 minutes at 37°C.[1]
-
Remove the staining solution and wash the cells twice with PBS.
-
Replace the PBS with live-cell imaging medium.
-
Image the cells immediately on a fluorescence microscope equipped with appropriate filters for green fluorescence.
Protocol 2: Nile Red Staining for Fixed Cells
Materials:
-
Nile Red stock solution (e.g., 0.5 mg/mL in acetone)[12]
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[12][16]
-
Wash the cells three times with PBS.
-
Prepare a working solution of Nile Red in PBS. A final concentration of 100-1000 nM is commonly used.[17]
-
Incubate the fixed cells with the Nile Red working solution for 10-30 minutes at room temperature, protected from light.[17]
-
Wash the cells three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using a suitable mounting medium.
-
Image the cells using a fluorescence microscope with filter sets appropriate for red fluorescence.
Protocol 3: LipidTOX Green Staining for Fixed Cells
Materials:
-
HCS LipidTOX™ Green Neutral Lipid Stain (1000X stock in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium with DAPI (optional, for nuclear counterstain)
Procedure:
-
Culture cells on coverslips to the desired confluency.
-
Remove the culture medium and wash the cells once with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.[12]
-
Wash the cells twice with PBS.[12]
-
Prepare a 1X LipidTOX Green working solution by diluting the 1000X stock 1:1000 in PBS.[18]
-
Incubate the fixed cells with the LipidTOX Green working solution for 30 minutes at room temperature, protected from light.[18]
-
(Optional) Wash the cells with PBS. A wash step is not always necessary with LipidTOX stains.[5]
-
Mount the coverslips onto microscope slides, using a mounting medium with DAPI if nuclear staining is desired.
-
Image the cells using a fluorescence microscope with filter sets appropriate for green fluorescence.
Visualizing Experimental and Metabolic Pathways
To better understand the application and mechanism of these dyes, the following diagrams illustrate a typical experimental workflow for comparing their performance and the metabolic pathway of this compound.
Conclusion
This compound stands out as a highly specific probe for neutral lipid storage due to its mechanism of metabolic incorporation. Its superior photostability compared to Nile Red makes it particularly suitable for time-lapse imaging and quantitative studies. While Nile Red is a cost-effective and bright stain, its potential for non-specific membrane binding should be considered, and appropriate controls are necessary. LipidTOX reagents offer high specificity, particularly for fixed-cell applications, and their availability in multiple colors is advantageous for multicolor imaging experiments. The choice of dye will ultimately depend on the specific experimental requirements, including whether live or fixed cells are being used, the need for multiplexing, and the desired balance between specificity and signal intensity. This guide provides the necessary information and protocols to make an informed decision for your research.
References
- 1. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of fluorescent Nile red and BODIPY for lipid measurement in microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Video: Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking [jove.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Spectrum [Nile red (triglyceride)] | AAT Bioquest [aatbio.com]
- 8. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. BODIPY | AAT Bioquest [aatbio.com]
- 10. omlc.org [omlc.org]
- 11. BODIPY staining, an alternative to the Nile Red fluorescence method for the evaluation of intracellular lipids in microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid droplet staining [bio-protocol.org]
- 13. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2.4. Nile red staining [bio-protocol.org]
- 17. resources.revvity.com [resources.revvity.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
Bodipy-C12 as a Fatty Acid Tracer: A Comparative Guide for Researchers
For researchers in cell biology, metabolism, and drug development, fluorescently labeled fatty acids are indispensable tools for visualizing and quantifying lipid dynamics. Among these, Bodipy-FL C12 has emerged as a widely used tracer due to its favorable photophysical properties and its ability to mimic natural long-chain fatty acids. This guide provides a comprehensive comparison of Bodipy-C12 with other common fatty acid tracers, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This compound: Advantages and Limitations
Bodipy-FL C12 is a fluorescent fatty acid analog consisting of a 12-carbon dodecanoic acid linked to a Bodipy FL fluorophore. This structure allows it to be taken up by cells and incorporated into various lipid metabolic pathways, including esterification into neutral lipids and phospholipids.
Key Advantages:
-
Excellent Photophysical Properties: Bodipy dyes are known for their high fluorescence quantum yields, sharp emission peaks, and good photostability, making them well-suited for long-term imaging and quantitative analysis[][2][3][4][5]. Their fluorescence is also relatively insensitive to the polarity and pH of their environment[2][3][4].
-
Biological Mimicry: this compound behaves similarly to natural long-chain fatty acids, undergoing transporter-mediated uptake and subsequent metabolic processing[6][7][8]. The addition of the Bodipy moiety effectively makes the 12-carbon chain resemble a 16- or 18-carbon fatty acid, which are common in cellular metabolism[6][7][8].
-
Versatility in Applications: It is extensively used to study fatty acid uptake, intracellular trafficking, and incorporation into lipid droplets in various cell types and even in whole organisms like zebrafish larvae[][8][][10]. It is suitable for use in both live and fixed cells[2][3][11].
Key Limitations:
-
Alteration of Lipid Metabolism: The presence of the bulky Bodipy fluorophore can potentially influence the metabolic fate of the fatty acid, leading to experimental bias[][12]. The specific Bodipy label (red vs. green) has been shown to result in different lipid profiles[12].
-
Non-Specific Staining: While it is a valuable tool, this compound can accumulate in organelles other than lipid droplets. Recent studies have shown its accumulation in peroxisomes, which could confound the interpretation of results if not carefully considered[13][14].
-
Chain Length Alteration: The Bodipy fluorophore adds to the effective carbon chain length of the fatty acid[6][7]. This is an important consideration when studying processes that are sensitive to fatty acid chain length.
Comparative Analysis of Fatty Acid Tracers
The choice of a fatty acid tracer depends on the specific biological question being addressed. Below is a comparison of this compound with other commonly used alternatives.
| Tracer | Principle | Advantages | Limitations | Excitation/Emission (nm) |
| Bodipy-FL C12 | Fluorescent Analog | High quantum yield, photostable, mimics long-chain fatty acids, suitable for live-cell imaging.[][2][3][4][5][7] | Bulky tag may alter metabolism, potential for non-specific organelle staining.[][12][13][14] | ~500/510[2][3] |
| Bodipy-C5 | Fluorescent Analog | Shorter chain length may be preferable for studying specific metabolic pathways. | May not accurately represent the metabolism of long-chain fatty acids.[6] | ~500/510 |
| Bodipy-C16 | Fluorescent Analog | More closely resembles very-long-chain fatty acids.[6] | May have different uptake and trafficking kinetics compared to shorter chain analogs.[6][10] | ~500/510 |
| Radioactive Fatty Acids (e.g., ³H-palmitate) | Isotopic Labeling | Gold standard for quantitative metabolic studies, no fluorescent tag to alter behavior. | Requires specialized handling and disposal, does not provide spatial resolution for imaging. | N/A |
| Stable Isotope-Labeled Fatty Acids (e.g., ¹³C-oleic acid) | Isotopic Labeling | No bulky tag, allows for tracing into different lipid species using mass spectrometry.[15] | Requires mass spectrometry for detection, not suitable for real-time imaging.[15] | N/A |
| Nile Red | Lipophilic Stain | Stains neutral lipids within lipid droplets. | Not a fatty acid tracer; stains existing lipid stores rather than tracking uptake and metabolism. | Varies with solvent polarity |
Experimental Protocols
Fatty Acid Uptake Assay using this compound
This protocol is adapted from studies on fatty acid uptake in cultured cells[6][7][16].
Materials:
-
Bodipy-FL C12 (stock solution in DMSO, e.g., 2.5 mM)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Hanks Balanced Salt Solution (HBSS) or other suitable buffer
-
Cultured cells in a multi-well plate (e.g., 96-well)
-
Phloretin (B1677691) (inhibitor of transporter-mediated uptake, for control)
-
Ice-cold stop solution (e.g., PBS with 0.1% fatty acid-free BSA and 500 µM phloretin)
-
Cell lysis buffer
-
Fluorescence microplate reader
Procedure:
-
Preparation of this compound/BSA complex:
-
Dilute the this compound stock solution in a buffer containing fatty acid-free BSA to the desired final concentration (e.g., 2-25 µM this compound and a similar molar concentration of BSA).
-
Incubate at 37°C for 30 minutes, protected from light, to allow for complex formation.
-
-
Cell Preparation:
-
Plate cells and culture until they reach the desired confluency.
-
Wash the cells with serum-free medium and pre-incubate in serum-free medium for 1 hour at 37°C.
-
-
Uptake Measurement:
-
Remove the pre-incubation medium and add the this compound/BSA complex solution to the cells. For inhibitor controls, add phloretin to the uptake solution.
-
Incubate for the desired time (e.g., 3-20 minutes) at 37°C.
-
-
Stopping the Reaction:
-
Rapidly wash the cells with ice-cold stop solution to halt uptake and remove extracellular probe.
-
-
Quantification:
-
Lyse the cells in a suitable buffer.
-
Measure the intracellular fluorescence using a microplate reader with appropriate filters (e.g., Ex/Em ~485/525 nm).
-
Normalize the fluorescence signal to the protein concentration of the cell lysate.
-
Visualization of Fatty Acid Incorporation into Lipid Droplets
This protocol allows for the microscopic visualization of this compound accumulation in lipid droplets.
Materials:
-
Bodipy-FL C12/BSA complex (prepared as above)
-
Cultured cells on coverslips or in imaging dishes
-
Lipid droplet co-stain (e.g., LipidTOX Red)
-
Hoechst 33342 for nuclear staining
-
Formaldehyde (B43269) for fixing (optional)
-
Confocal microscope
Procedure:
-
Cell Labeling:
-
Incubate live cells with the this compound/BSA complex (e.g., 2 µM) for 30 minutes at 37°C.
-
-
Co-staining (optional):
-
To confirm localization to lipid droplets, co-stain with a specific lipid droplet dye like LipidTOX Red according to the manufacturer's protocol.
-
Stain nuclei with Hoechst 33342.
-
-
Imaging:
-
Wash the cells with fresh medium or PBS.
-
Image the live cells using a confocal microscope with appropriate laser lines and emission filters for this compound, the lipid droplet stain, and the nuclear stain.
-
For fixed cell imaging, cells can be fixed with formaldehyde after labeling and then stained and imaged.
-
Visualizations
Caption: Cellular uptake and metabolic fate of this compound.
Caption: Workflow for a quantitative fatty acid uptake assay.
References
- 2. BODIPY 500/510 C1, C12 | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Spectral Characteristics, Photostability, and Possibilities for Practical Application of BODIPY FL-Labeled Thioterpenoid [mdpi.com]
- 6. Real-Time Microscopic Assessment of Fatty Acid Uptake Kinetics in the Human Term Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells | PLOS One [journals.plos.org]
- 10. Using fluorescent lipids in live zebrafish larvae: from imaging whole animal physiology to subcellular lipid trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bodi Fluor FL-C12 [equivalent to BODIPY™ FL C12] | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescent fatty acid conjugates for live cell imaging of peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ukisotope.com [ukisotope.com]
- 16. Fatty acid uptake assay [bio-protocol.org]
A Head-to-Head Comparison: BODIPY FL C12 vs. BODIPY 558/568 C12 for Cellular Lipid Tracking
For researchers in cell biology, metabolism, and drug development, the accurate visualization and tracking of lipids are paramount. BODIPY dyes, with their bright fluorescence and high lipophilicity, have become indispensable tools for labeling and monitoring the dynamics of lipids within cells. This guide provides a detailed comparison of two widely used C12 fatty acid-conjugated BODIPY dyes: the green-emitting BODIPY FL C12 and the red-emitting BODIPY 558/568 C12, to aid in the selection of the optimal probe for specific lipid tracking applications.
Both BODIPY FL C12 and BODIPY 558/568 C12 are fluorescent fatty acid analogs that readily incorporate into cellular lipid structures, such as lipid droplets and membranes.[1][2] Their shared 12-carbon alkyl chain facilitates this integration, allowing for the investigation of lipid metabolism, transport, and localization.[1][2] The core difference lies in their spectral properties, which dictates their suitability for different experimental setups, particularly in multicolor imaging experiments.
Performance at a Glance: A Quantitative Comparison
To facilitate a direct comparison, the key photophysical and spectral properties of BODIPY FL C12 and BODIPY 558/568 C12 are summarized below. These parameters are crucial for determining the brightness of the probe and its compatibility with available microscopy filter sets.
| Property | BODIPY FL C12 | BODIPY 558/568 C12 |
| Excitation Maximum (nm) | ~503 (some sources report ~480)[3][][5] | 558[2] |
| Emission Maximum (nm) | ~512 (some sources report ~508)[3][][5] | 568[2] |
| Fluorescence Color | Green | Red |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | >80,000[3][6] | >80,000 |
| Fluorescence Quantum Yield | Approaching 1.0[3][6] | Approaching 0.9 |
Experimental Evidence: How Do They Compare in Action?
A key consideration for researchers is whether the choice of fluorophore affects the biological processing of the lipid analog. A study directly comparing the metabolism of BODIPY FL C12 and BODIPY 558/568 C12 in larval zebrafish provided valuable insights. The research demonstrated that when fed simultaneously, both dyes labeled the same subcellular structures in the liver.[7][8] Furthermore, analysis of the lipid products revealed that both dyes were incorporated into similar arrays of phospholipids, triacylglycerols, and cholesteryl esters, indicating that they are processed in a comparable manner by the cell's metabolic machinery.[7][8]
This finding is significant as it suggests that the choice between the green and red BODIPY C12 analogs can be primarily based on spectral compatibility with other fluorescent probes or proteins in the experiment, without significant concern that the dye itself will alter the lipid trafficking pathways being studied.
Both dyes are recognized for their exceptional photophysical characteristics, including high fluorescence quantum yield and photostability, making them suitable for long-term live-cell imaging.[][] They exhibit low cytotoxicity and are effective for staining lipids in both live and fixed cells.[]
Experimental Workflow: A Guide to Lipid Droplet Staining
The following diagram outlines a typical experimental workflow for staining and imaging lipid droplets in cultured cells using either BODIPY FL C12 or BODIPY 558/568 C12.
Detailed Experimental Protocol
This protocol provides a general guideline for staining lipid droplets in adherent mammalian cells. Optimization may be required for different cell types and experimental conditions.
Materials:
-
BODIPY FL C12 or BODIPY 558/568 C12 stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Serum-free cell culture medium
-
Cells cultured on glass coverslips or imaging-compatible plates
-
Optional: Oleic acid complexed with BSA for lipid droplet induction
-
Optional: 4% Paraformaldehyde (PFA) in PBS for fixation
-
Antifade mounting medium
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging vessel.
-
To induce lipid droplet formation, incubate cells with oleic acid-supplemented medium for a specified period (e.g., 12-24 hours) prior to staining.
-
-
Staining Solution Preparation:
-
Prepare a fresh working solution of the BODIPY dye by diluting the stock solution in warm PBS or serum-free medium to a final concentration of 1-2 µM. Vortex thoroughly.
-
-
Staining:
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add the BODIPY working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Aspirate the staining solution and wash the cells two to three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Live-Cell Imaging: After the final wash, add fresh culture medium or PBS to the cells and proceed with imaging on a fluorescence or confocal microscope equipped with the appropriate filter sets.
-
Fixed-Cell Imaging:
-
After the final wash, fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
-
Image the cells using a fluorescence or confocal microscope.
-
-
Microscope Filter Sets:
-
BODIPY FL C12: Use a standard FITC or GFP filter set (Excitation: ~488 nm, Emission: ~520 nm).
-
BODIPY 558/568 C12: Use a standard TRITC or RFP filter set (Excitation: ~561 nm, Emission: ~585 nm).
Conclusion: Making the Right Choice
Both BODIPY FL C12 and BODIPY 558/568 C12 are excellent and reliable fluorescent probes for tracking cellular lipids. They offer bright, stable signals and are processed similarly by cells, ensuring that the choice of fluorophore has a minimal impact on the biological observations.
The primary deciding factor for selecting between these two dyes should be the spectral requirements of the experiment.
-
BODIPY FL C12 is the ideal choice for single-color imaging or for multicolor experiments where a green channel is desired and spectrally compatible with other probes (e.g., red or far-red fluorescent proteins or dyes).
-
BODIPY 558/568 C12 is advantageous for multicolor imaging experiments where the green channel is occupied by another probe (e.g., GFP-tagged proteins) or when imaging tissues with high green autofluorescence.
By understanding the specific properties and performance characteristics of each dye, researchers can confidently select the optimal tool to illuminate the intricate and dynamic world of cellular lipids.
References
- 1. BODIPY FL Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BODIPY | AAT Bioquest [aatbio.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]
Bodipy-C12: A Comparative Analysis of Performance in Live versus Fixed Cells
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is paramount for accurate and reliable experimental outcomes. This guide provides a comprehensive comparison of Bodipy-C12's performance in live and fixed cell imaging, offering insights into its application for visualizing cellular lipids. We present a detailed analysis of its performance against alternatives, supported by experimental data and protocols to aid in your research endeavors.
This compound, a fluorescently labeled long-chain fatty acid analog, is a valuable tool for tracking lipid metabolism and localization within cells. Its utility extends to both dynamic, real-time studies in living cells and high-resolution imaging of preserved cellular structures in fixed samples. However, the performance characteristics of this compound can differ significantly between these two states, influencing experimental design and data interpretation.
Performance Comparison: Live vs. Fixed Cells
The primary distinction in the performance of this compound between live and fixed cells lies in the cellular environment and the goals of the imaging experiment. In live-cell imaging, the priority is to maintain cellular health and observe dynamic processes, requiring probes with low cytotoxicity and high photostability. For fixed-cell imaging, the emphasis shifts to the probe's ability to permeate fixed membranes and withstand the chemical alterations induced by fixation, while providing a strong and stable signal for detailed structural analysis.
Table 1: General Performance Characteristics of this compound in Live and Fixed Cells
| Performance Metric | Live Cell Imaging | Fixed Cell Imaging | Key Considerations |
| Primary Goal | Real-time tracking of lipid dynamics and metabolism. | High-resolution visualization of lipid distribution and morphology. | Experimental question dictates the choice of cell state. |
| Cytotoxicity | A critical concern; lower concentrations and shorter incubation times are necessary.[] | Not a concern, allowing for more flexible staining protocols. | Cell viability assays are recommended for live-cell experiments. |
| Photostability | High photostability is crucial for time-lapse imaging and minimizing phototoxicity. Bodipy dyes are known for their good photostability. | Important for acquiring high-quality, multi-dimensional images. | Use of antifade reagents is common in fixed-cell mounting. |
| Permeability | Readily permeates the membranes of living cells.[3] | Permeability can be affected by the fixation method. | Permeabilization steps may be required for fixed cells. |
| Signal Intensity | Generally lower due to the use of lower, non-toxic concentrations. | Can be higher due to the potential for using higher dye concentrations and longer incubations.[] | Optimization of staining parameters is key for both conditions. |
| Background | Autofluorescence from dead or unhealthy cells can be a source of background.[4] | Fixation and permeabilization steps can sometimes contribute to background fluorescence. | Proper washing steps are crucial to minimize background.[] |
Comparison with Alternative Lipid Probes: this compound vs. Nile Red
Nile Red is another widely used lipophilic stain for detecting intracellular lipid droplets. The choice between this compound and Nile Red depends on the specific experimental requirements, as each has distinct advantages and disadvantages.
Table 2: this compound vs. Nile Red Performance
| Feature | This compound | Nile Red |
| Spectral Properties | Narrow excitation and emission spectra, reducing spectral overlap in multicolor imaging.[] | Broad emission spectrum, which can lead to bleed-through into other channels.[5] |
| Photostability | Generally considered more photostable than Nile Red.[5] | Prone to photobleaching, especially with prolonged exposure. |
| Environmental Sensitivity | Fluorescence is less sensitive to environmental polarity. | Fluorescence is highly sensitive to the polarity of the environment, which can be used to differentiate between neutral lipids and phospholipids (B1166683). |
| Specificity | Specifically labels fatty acids and their metabolic products. | Stains neutral lipids but can also stain other hydrophobic structures. |
| Live Cell Staining | Well-suited for live-cell imaging due to good cell permeability and lower cytotoxicity at optimal concentrations. | Can be used for live-cell staining, but may be more toxic at higher concentrations.[6][7] |
| Fixed Cell Staining | Compatible with fixed cells, though performance can be fixative-dependent. | Compatible with fixed cells.[6][8] |
Experimental Protocols
Accurate and reproducible results hinge on meticulously followed experimental protocols. Below are detailed methodologies for staining both live and fixed cells with this compound.
Live Cell Staining with this compound
This protocol is designed for real-time imaging of lipid uptake and trafficking in living cells.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Live cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Healthy, sub-confluent cell culture
-
Fluorescence microscope with appropriate filter sets (Excitation/Emission: ~480/508 nm)[9]
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on a suitable imaging dish or plate.
-
Working Solution Preparation: Prepare a fresh working solution of this compound in pre-warmed live cell imaging medium. A final concentration of 100 nM is often used for live-cell super-resolution microscopy, with an incubation time of 10 minutes prior to imaging.[4] For general live-cell imaging, concentrations can range from 0.1 to 2 µM with incubation times of 5 to 30 minutes.[][9]
-
Staining: Remove the culture medium from the cells and gently wash once with pre-warmed imaging medium. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for the desired time (e.g., 10-30 minutes).[4][9]
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound dye.
-
Imaging: Immediately image the cells on a fluorescence microscope equipped with a live-cell incubation chamber.
Workflow for Live Cell Staining with this compound
A schematic of the live-cell staining workflow with this compound.
Fixed Cell Staining with this compound
This protocol is suitable for high-resolution imaging of lipid distribution in cells where dynamic processes are not being observed.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS, optional)
-
Mounting medium with antifade reagent
-
Cells grown on coverslips
Procedure:
-
Cell Preparation: Grow cells on sterile coverslips to the desired confluency.
-
Fixation: Gently wash the cells with PBS. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[][10]
-
Washing: Wash the cells three times with PBS to remove the fixative.
-
Permeabilization (Optional): If required for co-staining with antibodies, permeabilize the cells with a solution like 0.1% Saponin in PBS.[10]
-
Working Solution Preparation: Prepare a working solution of this compound in PBS. Concentrations for fixed cells typically range from 0.5 to 5 µM.[]
-
Staining: Add the this compound working solution to the fixed cells and incubate for 20-60 minutes at room temperature in the dark.[]
-
Washing: Wash the cells three times with PBS to remove excess dye.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the cells using a fluorescence or confocal microscope.
Workflow for Fixed Cell Staining with this compound
A schematic of the fixed-cell staining workflow with this compound.
Signaling Pathways and Logical Relationships
The uptake and processing of this compound in live cells follow the general pathways of fatty acid metabolism. Once taken up by the cell, often through fatty acid transporters, this compound can be incorporated into various lipid species, including triglycerides for storage in lipid droplets or phospholipids for integration into membranes.
Fatty Acid Uptake and Metabolism Pathway
Simplified pathway of this compound uptake and incorporation.
Conclusion
This compound is a versatile and robust fluorescent probe for the visualization of lipids in both live and fixed cells. The optimal experimental approach depends heavily on the research question. For dynamic studies of lipid metabolism and transport, live-cell imaging with carefully controlled dye concentrations and incubation times is essential to ensure cell viability. For detailed morphological analysis of lipid distribution, fixed-cell imaging allows for more flexibility in staining protocols and can yield a stronger signal. When choosing between this compound and alternatives like Nile Red, researchers should consider factors such as the need for multicolor imaging, photostability requirements, and the specific lipid species of interest. By understanding the distinct performance characteristics of this compound in live versus fixed cells and adhering to optimized protocols, researchers can effectively harness the power of this fluorescent probe to advance our understanding of cellular lipid biology.
References
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Correlative Light-Electron Microscopy with BODIPY-C12 Staining for Lipid Droplet Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BODIPY-C12 with other fluorescent probes for correlative light-electron microscopy (CLEM) of lipid droplets. It includes supporting data, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate imaging strategy.
Correlative light-electron microscopy (CLEM) is a powerful technique that merges the advantages of fluorescence microscopy (FM) for identifying specific molecules with the high-resolution structural details provided by electron microscopy (EM).[1] When studying lipid droplets (LDs), which are dynamic organelles central to cellular metabolism and implicated in various diseases, CLEM allows for the precise localization of these structures within the broader cellular context. The choice of fluorescent probe is critical for successful CLEM experiments, as it must withstand the harsh sample preparation procedures for EM while retaining sufficient fluorescence for accurate correlation.
This guide focuses on the use of this compound, a fluorescent fatty acid analog, for staining lipid droplets in CLEM workflows. We will compare its performance with other commonly used lipid droplet probes, providing quantitative data where available, and offer a detailed protocol for its application in a super-resolution CLEM context.
Performance Comparison of Lipid Droplet Probes for CLEM
The ideal fluorescent probe for CLEM should exhibit high brightness, photostability, specificity for the target organelle, and, crucially, resistance to chemical fixation and resin embedding. Here, we compare this compound with two other widely used lipid droplet stains: BODIPY 493/503 and Nile Red.
| Feature | This compound | BODIPY 493/503 | Nile Red |
| Excitation/Emission (nm) | ~493/503 (monomer), ~558/568 (dimer) | ~493/503 | ~552/636 (in lipid environment) |
| Quantum Yield | High | High | Variable, environment-dependent |
| Photostability | Good | Moderate, some photobleaching reported[2] | Prone to photobleaching[] |
| Specificity for Lipid Droplets | High; incorporates into neutral lipids | High, stains neutral lipids | Good, but can also stain other lipophilic structures |
| Suitability for Live-Cell Imaging | Excellent | Excellent | Good, but potential for phototoxicity |
| Super-Resolution Compatibility | Demonstrated for SMLM[4] | Demonstrated for various techniques | Less common due to photobleaching |
| EM Preparation Resistance | Fluorescence retention is a challenge with osmium tetroxide | Fluorescence is often quenched by osmium tetroxide[1][5] | Fluorescence is significantly reduced by EM processing |
| Spectral Properties | Narrow emission peak | Narrow emission peak[] | Broad emission spectrum, potential for bleed-through[2][6] |
Key Insights:
-
BODIPY Dyes in General: BODIPY dyes, including both this compound and BODIPY 493/503, are favored for their high quantum yields, narrow emission spectra, and good photostability compared to Nile Red.[] Their narrow spectra are particularly advantageous for multicolor imaging, minimizing bleed-through between channels.[2][6]
-
This compound for Tracking Lipid Metabolism: As a fluorescent fatty acid analog, this compound is not just a stain but a tracer that is actively incorporated into lipids, allowing for the study of lipid metabolism and trafficking.[7]
-
Challenges in CLEM: A major hurdle for all fluorescent probes in CLEM is the quenching of fluorescence by heavy metal fixatives like osmium tetroxide, which are essential for generating contrast in electron micrographs.[1][5] While some fluorescent proteins have been engineered to be osmium-resistant, this remains a significant challenge for small molecule dyes.[5] In-resin fluorescence protocols, which aim to preserve fluorescence after embedding, are an active area of research.[1]
Experimental Protocols
This section provides a detailed protocol for super-resolution CLEM of lipid droplets using this compound staining, employing a high-pressure freezing and freeze-substitution (HPF/FS) workflow for optimal structural preservation.
Protocol: Super-Resolution CLEM of Lipid Droplets with this compound
I. Cell Culture and Staining
-
Cell Seeding: Plate cells on a gridded coverslip or dish suitable for CLEM (e.g., a dish with a carbon-coated grid pattern). Culture cells to 70-80% confluency.
-
This compound Staining:
-
Prepare a 1-5 µM working solution of this compound in pre-warmed, serum-free culture medium.
-
Wash cells once with warm PBS.
-
Incubate cells with the this compound staining solution for 15-30 minutes at 37°C.
-
Wash the cells three times with warm culture medium to remove unbound dye.
-
-
Live-Cell Imaging (Fluorescence Microscopy):
-
Image the live, stained cells using a fluorescence microscope equipped for live-cell imaging.
-
Acquire images of the cells of interest, noting their position relative to the grid markings on the coverslip. This will be crucial for later correlation with the EM data.
-
For super-resolution imaging, techniques like Stimulated Emission Depletion (STED) or Single-Molecule Localization Microscopy (SMLM) can be employed. For SMLM with this compound, specific laser powers and imaging conditions are required to induce and detect the transient dimeric states.[4]
-
II. High-Pressure Freezing and Freeze-Substitution (HPF/FS)
-
High-Pressure Freezing: Immediately after live-cell imaging, cryo-fix the cells by high-pressure freezing to vitrify the water within the cells without forming damaging ice crystals.
-
Freeze-Substitution:
-
Transfer the frozen samples to a freeze-substitution unit.
-
The freeze-substitution cocktail should contain a fixative (e.g., glutaraldehyde (B144438) and/or osmium tetroxide) and a contrasting agent (e.g., uranyl acetate) in a solvent like acetone. The concentration of osmium tetroxide should be kept low to minimize fluorescence quenching if in-resin fluorescence is desired.
-
The temperature is gradually increased over several days to allow for the slow replacement of water with the solvent and the infiltration of the fixatives.
-
III. Resin Embedding and Sectioning
-
Resin Infiltration: After freeze-substitution, infiltrate the samples with an epoxy resin (e.g., Epon).
-
Polymerization: Polymerize the resin at the appropriate temperature.
-
Sectioning: Cut ultrathin sections (70-90 nm) of the resin-embedded cells using an ultramicrotome. Collect the sections on EM grids.
IV. Correlative Imaging and Analysis
-
In-Resin Fluorescence Imaging (Optional): If the fluorescence of this compound is preserved, image the sections on the EM grids using a fluorescence microscope to precisely locate the cells and lipid droplets of interest.
-
Electron Microscopy: Image the sections in a transmission electron microscope (TEM) to acquire high-resolution ultrastructural data.
-
Correlation: Overlay the fluorescence and electron microscopy images using the grid markings and cellular landmarks to correlate the fluorescently labeled lipid droplets with their corresponding ultrastructures.
Visualizing Lipid Metabolism Pathways
To understand the functional context of lipid droplets, it is essential to consider the cellular pathways in which they are involved. One such critical process is lipophagy , the selective degradation of lipid droplets by autophagy. This pathway is crucial for cellular energy homeostasis and can be dysregulated in various metabolic diseases.
Below is a diagram illustrating the key steps in the lipophagy signaling pathway.
Caption: The Lipophagy Signaling Pathway for Lipid Droplet Degradation.
Conclusion
This compound is a valuable tool for studying lipid droplet dynamics and metabolism in the context of CLEM. Its ability to be metabolically incorporated into lipids provides a functional readout that is not possible with simple lipid stains. While challenges remain in preserving the fluorescence of small molecule dyes through harsh EM preparation protocols, ongoing advancements in in-resin CLEM techniques hold promise for improving the correlation of high-resolution fluorescence and electron microscopy data. For researchers investigating the intricate roles of lipid droplets in cellular health and disease, a carefully chosen fluorescent probe like this compound, combined with a robust CLEM workflow, can provide unprecedented insights into the relationship between form and function at the subcellular level.
References
- 1. One for All, All for One: A Close Look at In-Resin Fluorescence Protocols for CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Fluorescent Probes for Lipid Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conventional BODIPY Conjugates for Live-Cell Super-Resolution Microscopy and Single-Molecule Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Osmium-Resistant Fluorescent Proteins and In-Resin Correlative Light-Electron Microscopy of Epon-Embedded Mammalian Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Real-Time Tracking of this compound Long-Chain Fatty Acid in Human Term Placenta Reveals Unique Lipid Dynamics in Cytotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating FATP2 Inhibition: A Comparative Guide to the Bodipy-C12 Uptake Assay
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the inhibition of Fatty Acid Transport Protein 2 (FATP2), a key regulator of long-chain fatty acid uptake. FATP2 is a promising therapeutic target for a range of metabolic diseases, and robust validation of its inhibitors is crucial for drug development. The Bodipy-C12 uptake assay is a widely used method for this purpose. Here, we present a detailed comparison of FATP2 inhibitors, a step-by-step protocol for the this compound assay, and an overview of alternative validation methods, supported by experimental data.
FATP2 Inhibitor Performance Comparison
The following table summarizes the in vitro efficacy of known FATP2 inhibitors, primarily focusing on Lipofermata and Grassofermata, for which the most quantitative data is available. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | Cell Line | IC50 (µM) | Key Characteristics |
| Lipofermata | Caco-2 | 4.84 | FATP2-specific non-competitive inhibitor. Attenuates long-chain fatty acid uptake. |
| HepG2 | ~2.3 - 6 | Effective in liver and intestinal cell models. | |
| C2C12 | 2.74 - 39.34 | Myocyte model. | |
| INS-1E | 2.74 - 39.34 | Pancreatic β-cell model. | |
| Grassofermata | HepG2 | 8 - 11 | FATP2-specific inhibitor. |
| Caco-2 | 8 - 11 | Effective in liver and intestinal cell models. | |
| C2C12 | 10.6 | Myocyte model. | |
| INS-1E | 8.3 | Pancreatic β-cell model. | |
| Human Adipocytes | 58.2 | Less effective in adipocytes, which primarily express other FATP isoforms. | |
| Other Compounds | Various | Nanomolar to Micromolar | Several other compounds have been identified through in silico screening with potent inhibitory activity, though in vivo data is limited.[1] |
Experimental Protocols
This compound Fatty Acid Uptake Assay
This protocol provides a detailed methodology for assessing FATP2-mediated fatty acid uptake using the fluorescent fatty acid analog this compound. This method is adaptable for both adherent and suspension cells and can be performed as a kinetic or endpoint assay.
Materials:
-
Cells expressing FATP2 (e.g., HepG2, Caco-2)
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-dodecanoic acid)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Trypan Blue
-
FATP2 inhibitor of interest
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader
Protocol for Adherent Cells (Endpoint Assay):
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a density that ensures a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a 5% CO2 incubator.
-
Serum Starvation: On the day of the assay, remove the culture medium and wash the cells once with PBS. Add serum-free medium and incubate for 1-2 hours at 37°C.
-
Inhibitor Treatment: Prepare dilutions of the FATP2 inhibitor in serum-free medium. Remove the serum-free medium from the cells and add the inhibitor solutions. Incubate for the desired time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
This compound Loading Solution: Prepare a 2X this compound loading solution. A typical final concentration is 1-5 µM this compound complexed with an equimolar concentration of fatty acid-free BSA in PBS.
-
Uptake Measurement: Add an equal volume of the 2X this compound loading solution to each well containing the inhibitor. Incubate for 15-30 minutes at 37°C.
-
Quenching: To quench the fluorescence of extracellular this compound, add a solution of Trypan Blue (final concentration ~0.2%).
-
Fluorescence Reading: Immediately measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths appropriate for this compound (typically ~485 nm excitation and ~515 nm emission).
Data Analysis:
Subtract the background fluorescence (wells with no cells) from all readings. Normalize the fluorescence of inhibitor-treated cells to the vehicle control. Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Alternative Methods for Validating FATP2 Inhibition
While the this compound assay is a powerful tool, other methods can provide complementary information.
1. Radiolabeled Fatty Acid Uptake Assay:
This classic method uses radiolabeled long-chain fatty acids (e.g., [3H]oleic acid or [14C]palmitic acid) to directly measure fatty acid transport.
-
Advantages: High sensitivity and direct measurement of fatty acid transport. Considered a gold standard.
-
Disadvantages: Requires handling of radioactive materials and specialized equipment for detection (scintillation counter). It is also a lower-throughput method compared to fluorescence-based assays.
2. Other Fluorescent Fatty Acid Analogs:
Besides this compound, other fluorescent probes can be used to assess fatty acid uptake. The choice of probe can be important depending on the specific fatty acid chain length of interest.
-
Advantages: Allows for the investigation of the uptake of different types of fatty acids.
-
Disadvantages: The fluorescent tag can potentially alter the transport and metabolism of the fatty acid analog compared to its natural counterpart.
Visualizing the Process
To better understand the experimental process and the underlying biological pathway, the following diagrams have been generated.
Caption: FATP2-mediated fatty acid uptake and activation.
Caption: Workflow for the this compound uptake assay.
References
A Comparative Guide to Cellular Fatty Acid Upt,ake: Bodipy-C12 vs. Bodipy-C16
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent probes is critical for accurately monitoring cellular fatty acid uptake. This guide provides a detailed comparison of two commonly used fluorescently labeled fatty acid analogs, Bodipy-C12 and Bodipy-C16, to aid in the selection of the optimal probe for your research needs.
This comparison guide synthesizes experimental data on the uptake rates of this compound and Bodipy-C16, offers a detailed experimental protocol for their use, and visualizes the key cellular pathways and workflows involved. The information presented is intended to provide an objective overview to support informed decisions in experimental design.
Performance Comparison: this compound vs. Bodipy-C16 Uptake Rates
A key factor in selecting a fluorescent fatty acid analog is its rate of cellular uptake. Experimental data from studies on human term placenta provides a direct comparison of the uptake kinetics of this compound and Bodipy-C16.
In human placental cytotrophoblasts (CTB), both this compound and Bodipy-C16 are readily taken up, with their accumulation being significantly greater than that of shorter chain fatty acid analogs. The uptake of both long-chain fatty acids is dependent on Fatty Acid Transport Protein 2 (FATP2).
The following table summarizes the quantitative comparison of uptake rates in the fetal capillary lumen within human placental explants.
| Fluorescent Fatty Acid Analog | Uptake Rate (FU·min⁻¹) |
| This compound | 50 ± 2.5 |
| Bodipy-C16 | 6.1 ± 0.46 |
Data represents mean ± SEM. FU·min⁻¹ stands for Fluorescence Units per minute. The data indicates that as the fatty acid chain length increases, the rate of accumulation into fetal capillaries slows down.
It is important to note that while this data provides a valuable head-to-head comparison, uptake rates can vary depending on the cell type and experimental conditions.
Experimental Protocol: Fluorescent Fatty Acid Uptake Assay
This protocol provides a general framework for a cell-based fluorescent fatty acid uptake assay using either this compound or Bodipy-C16. This method can be adapted for various cell types and experimental setups, including plate reader-based quantification and fluorescence microscopy.
Materials:
-
Cells of interest (e.g., placental trophoblasts, adipocytes, cancer cell lines)
-
Cell culture medium (serum-free for assay)
-
This compound or Bodipy-C16 stock solution (e.g., 2.5 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (FAF-BSA)
-
Assay buffer (e.g., M199-HEPES)
-
Trypan Blue solution (for quenching extracellular fluorescence in plate reader assays)
-
Inhibitors (optional, e.g., CB-2 for FATP2 inhibition, Triacsin C for Acyl-CoA Synthetase inhibition)
-
96-well black, clear-bottom plates (for plate reader assays) or appropriate imaging dishes/slides
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate or other appropriate culture vessel at a suitable density to achieve a confluent monolayer on the day of the experiment.
-
Cell Culture: Culture cells under standard conditions (e.g., 37°C, 5% CO₂) until they reach the desired confluency.
-
Serum Starvation: Prior to the assay, wash the cells twice with serum-free medium and then incubate in serum-free medium for 1 hour at 37°C.
-
Preparation of Bodipy Working Solution:
-
Prepare a stock solution of the Bodipy fatty acid complexed to FAF-BSA. For example, dilute a 2.5 mM Bodipy stock solution in assay buffer containing 0.1% FAF-BSA to a final concentration of 10 µM.
-
For the final working solution, further dilute the stock solution in serum-free medium to the desired final concentration (e.g., 2 µM).
-
-
Inhibitor Pre-treatment (Optional): If using inhibitors, pre-incubate the cells with the inhibitor in serum-free medium for 1 hour before adding the Bodipy working solution.
-
Fatty Acid Uptake:
-
Remove the serum-free medium from the cells.
-
Add the Bodipy working solution to the cells and incubate at 37°C for the desired time course (e.g., up to 30 minutes). Uptake has been observed to plateau by 15 minutes in some cell types.
-
-
Quantification:
-
Plate Reader:
-
Add a solution containing Trypan Blue to quench the extracellular fluorescence.
-
Measure the intracellular fluorescence using a plate reader with appropriate excitation and emission wavelengths for Bodipy dyes (e.g., Ex/Em = 488/523 nm).
-
-
Fluorescence Microscopy:
-
Wash the cells with assay buffer to remove the extracellular Bodipy probe.
-
Fix the cells if required for the experimental design.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
-
Visualizing the Process: Workflows and Pathways
To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Safety Operating Guide
Proper Disposal of Bodipy-C12: A Comprehensive Guide for Laboratory Personnel
A detailed protocol for the safe handling and disposal of Bodipy-C12, a fluorescent dye commonly used in research and drug development. This guide provides essential safety information, logistical procedures, and step-by-step instructions to ensure compliance and minimize environmental impact.
For researchers and scientists utilizing this compound, a lipophilic fluorescent dye, proper disposal is a critical component of laboratory safety and environmental responsibility. Adherence to correct disposal procedures mitigates risks associated with chemical hazards and ensures compliance with institutional and regulatory standards. This document outlines the necessary steps for the safe disposal of this compound in a laboratory setting.
Understanding the Hazard Profile of this compound
This compound, while a valuable tool in cellular imaging, presents potential health hazards. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed, cause skin and serious eye irritation, and may lead to respiratory irritation[1]. However, it is important to note that hazard classifications can vary between suppliers, with some indicating the substance is not classified as hazardous according to the Globally Harmonized System (GHS)[2]. Given this discrepancy, it is prudent to handle this compound with a degree of caution, assuming it to be potentially hazardous.
Standard laboratory practice dictates wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. All work with this compound powder should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles[1].
Quantitative Data Summary
For quick reference, the key chemical and safety identifiers for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 158757-84-7 | [1][3] |
| Molecular Formula | C25H31BF2N2O2S | [3] |
| Hazard Statements | H302, H315, H319, H335 | [1] |
| Precautionary Statements | P261, P264, P270, P271, P280 | [1] |
Experimental Protocols: Disposal Procedures
The proper disposal of this compound, and materials contaminated with it, should follow established protocols for chemical waste management. The following steps provide a general guideline; however, always consult your institution's specific Environmental Health and Safety (EHS) office for local regulations.
1. Waste Segregation and Collection:
-
Solid Waste: All solid materials contaminated with this compound, such as gloves, pipette tips, and filter paper, should be collected in a designated, clearly labeled hazardous waste container. Do not dispose of these materials in the regular trash[4].
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, sealed, and properly labeled hazardous waste container. Due to its nature as a fluorescent dye and potential irritant, sink disposal is not recommended[2]. Halogenated and non-halogenated waste streams should be kept separate if required by your institution's waste management program[2].
-
Sharps Waste: Any sharps, such as needles or glass slides, contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers:
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity. Follow your institution's specific labeling requirements[2][5].
3. Storage of Chemical Waste:
Store waste containers in a designated and properly ventilated satellite accumulation area. Ensure containers are kept closed except when adding waste[2][6].
4. Disposal of Empty Containers:
Empty this compound containers may also require special disposal procedures. It is best practice to triple-rinse the container with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste[5][7]. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.
5. Arranging for Waste Pickup:
Once a waste container is full, contact your institution's EHS department to arrange for a scheduled pickup. Do not allow hazardous waste to accumulate in the laboratory[2][6].
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Chemical Waste [k-state.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Handling Guide for BODIPY™ 558/568 C12
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the fluorescent lipid probe BODIPY™ 558/568 C12 (CAS 158757-84-7). It outlines the necessary personal protective equipment (PPE), procedural steps for safe handling, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Prudent Practices
Safety Data Sheets (SDS) for BODIPY™ 558/568 C12 present varied classifications. One source classifies the compound with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Another source states the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[1] Given this discrepancy, it is imperative to adopt a cautious approach and adhere to the more stringent safety warnings. All handling should proceed on the assumption that the compound is hazardous.
Personal Protective Equipment (PPE) and Safety Measures
Adherence to standard laboratory safety protocols is essential to minimize exposure and ensure personal safety. The recommended PPE is detailed below.
| Task | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing/Handling Solid Powder | Chemical safety goggles, Nitrile gloves, Lab coat, Respiratory protection (N95 respirator or use of a chemical fume hood). | To prevent inhalation of irritating dust and protect eyes and skin from contact. |
| Preparing Stock & Working Solutions | Chemical safety goggles, Nitrile gloves, Lab coat. Work should be performed in a well-ventilated area or chemical fume hood. | To protect against splashes of the concentrated solution which can cause serious eye and skin irritation.[2][3] |
| Cell Staining & Handling | Chemical safety glasses, Nitrile gloves, Lab coat. | To prevent skin contact and eye exposure to the diluted working solution.[4] |
| Spill Cleanup | Chemical safety goggles, Nitrile gloves (consider double-gloving), Lab coat or chemical-resistant apron, Respiratory protection (if dealing with powder). | To ensure adequate protection during spill management where exposure risk is higher. |
Operational and Disposal Plans
Proper handling and disposal of BODIPY-C12 are critical for maintaining a safe and compliant laboratory.
Handling and Storage:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form or preparing concentrated solutions.
-
Avoid direct contact with eyes and skin, and prevent inhalation of dust or aerosols.[5]
-
Store the compound in a tightly sealed container in a cool, dry, and dark place.[6][7] Recommended storage is often at 0-8°C or -20°C.[6][7]
-
For your safety and health, always wear a lab coat and disposable gloves when handling this product.[4][7]
Spill Response:
-
Evacuate the immediate area.
-
Wear appropriate PPE as detailed in the table above.
-
For solid spills, gently cover with an absorbent material to avoid raising dust. Carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Clean the spill area thoroughly with soap and water.
Waste Disposal:
-
Dispose of waste in accordance with all applicable federal, state, and local environmental regulations.
-
Do not pour waste down the drain.
-
Collect waste in a clearly labeled, sealed container.
Experimental Protocol: Staining Live Cells with this compound
This protocol provides a general procedure for staining lipid droplets in live cultured cells. The optimal concentration of the probe and incubation time should be determined empirically for your specific cell type and experimental conditions.
Materials:
-
BODIPY™ 558/568 C12
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)
-
Cultured cells on coverslips or in a multi-well plate
Methodology:
-
Preparation of Stock Solution (10 mM):
-
Bring the vial of this compound to room temperature before opening.
-
Dissolve 1 mg of BODIPY 558/568 C12 in 382 µL of anhydrous DMSO to create a 10 mM stock solution.[8]
-
Mix thoroughly by vortexing.
-
Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.[7][8]
-
-
Preparation of Working Solution (1-10 µM):
-
On the day of the experiment, dilute the stock solution in a serum-free cell culture medium or PBS to the desired final concentration (typically between 1-10 µM).[8]
-
-
Cell Staining:
-
Grow adherent cells on sterile coverslips or in an appropriate imaging dish.
-
Remove the culture medium from the cells.
-
Add the this compound working solution to the cells.
-
Incubate at 37°C for 15-30 minutes, protected from light.[8]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with fresh, pre-warmed medium or PBS to remove unbound dye.[9]
-
-
Imaging:
Visual Workflows
Caption: Experimental workflow for handling this compound from receipt to disposal.
Caption: Logic diagram for selecting appropriate PPE based on the handling task.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. flinnsci.ca [flinnsci.ca]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
